molecular formula C7H7NO3 B011008 2-Methoxyisonicotinic acid CAS No. 105596-63-2

2-Methoxyisonicotinic acid

Cat. No.: B011008
CAS No.: 105596-63-2
M. Wt: 153.14 g/mol
InChI Key: DPNDWFVORIGXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyisonicotinic acid is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This substituted pyridine derivative, with the molecular formula C 7 H 7 NO 3 , serves as a versatile synthon for the development of novel compounds, particularly in the research and development of pharmacologically active molecules . Key Research Applications: • Medicinal Chemistry: The compound's structure, featuring both a carboxylic acid and a methoxy group on the pyridine ring, makes it a valuable precursor for designing and synthesizing new drug candidates. Its core isonicotinic acid scaffold is related to derivatives with documented biological activity, positioning it as a key intermediate in exploratory synthesis . • Chemical Synthesis: It is widely used as a versatile building block in organic synthesis. The molecule presents two distinct functional groups that can be selectively modified, allowing researchers to create a diverse array of complex structures, including ligands for metal complexes and novel heterocyclic compounds. Product Specifications: • CAS RN: 105596-63-2 • Molecular Formula: C 7 H 7 NO 3 • Molecular Weight: 153.14 g/mol • Purity: >98.0% (GC)(T) • Physical Form: White to almost white powder to crystal • Melting Point: 203 °C Handling and Safety: This compound requires careful handling. It may cause skin irritation (H315) and serious eye irritation (H319). Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection . Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNDWFVORIGXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356139
Record name 2-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105596-63-2
Record name 2-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyisonicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methoxyisonicotinic acid synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxyisonicotinic Acid

Authored by a Senior Application Scientist

Foreword: Deconstructing the Synthesis of a Key Pharmaceutical Intermediate

This compound is a pivotal building block in modern medicinal chemistry and drug development.[1] Its pyridine core, functionalized with both a carboxylic acid and a methoxy group, offers a versatile scaffold for creating complex, biologically active molecules.[1] Understanding the nuances of its synthesis is not merely an academic exercise; it is a critical requirement for process chemists and researchers aiming to optimize production, ensure purity, and unlock novel therapeutic agents.

This guide moves beyond a simple recitation of reaction steps. It is designed to provide a deep, mechanistic understanding of the core chemical principles governing the synthesis of this compound. We will explore the primary synthetic route via Nucleophilic Aromatic Substitution (SNAr), dissect the electronic factors that dictate its regioselectivity, and provide detailed, field-proven protocols. The causality behind each experimental choice—from solvent selection to temperature control—will be explained to equip you with the knowledge to not only replicate but also troubleshoot and adapt these methodologies.

Part 1: The Core Mechanism - Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The synthesis of this compound from a halogenated precursor is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated towards attack by nucleophiles. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen.

The Principle of Regioselectivity: Why C2 and C4 are Favored

The regioselectivity of nucleophilic attack is fundamentally governed by the stability of the anionic intermediate, often called a Meisenheimer complex.[2][3][4] When a nucleophile (such as a methoxide ion, CH₃O⁻) attacks the pyridine ring at the C2 or C4 position, the resulting negative charge can be delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom.[2][3][5] This resonance stabilization is not possible when the attack occurs at the C3 (meta) position.[2][4] Consequently, the activation energy for attack at C2 and C4 is significantly lower, making these positions the preferred sites for substitution.[5]

The stability of this intermediate is the single most important factor determining whether a nucleophilic aromatic substitution is viable.[2][3]

SNAr_Mechanism Figure 1: Ssubscript{N}Ar Mechanism on a Pyridine Ring cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Stabilized) cluster_products Products Pyridine Pyridine Precursor (X = Leaving Group, e.g., Cl) Intermediate Anionic σ-complex (Negative charge delocalized onto Nitrogen at C2/C4 attack) Pyridine->Intermediate Nucleophilic Attack (Rate-Determining) Nucleophile Nucleophile (e.g., CHsubscript{3}Osuperscript{-}) Product Substituted Pyridine (this compound Derivative) Intermediate->Product Elimination of Leaving Group LeavingGroup Leaving Group Ion (e.g., Clsuperscript{-})

Figure 1: General workflow of the SNAr mechanism.

Part 2: Primary Synthetic Pathway - Methoxylation of 2-Chloroisonicotinic Acid

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution of 2-chloroisonicotinic acid.[6] This precursor is commercially available and provides a reliable route to the desired product. The reaction involves the displacement of the chloride at the C2 position with a methoxide group.

Causality of Experimental Design
  • Choice of Nucleophile: Sodium methoxide (NaOMe) is the standard reagent. It provides a strong nucleophilic source of methoxide ions (CH₃O⁻). It is typically used in excess to drive the reaction to completion.

  • Solvent System: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often preferred. These solvents can effectively solvate the sodium cation while leaving the methoxide anion relatively "bare" and highly reactive. Methanol can also be used, often under pressure and at elevated temperatures, serving as both the solvent and the source of the methoxide in the presence of a base.

  • Temperature Control: SNAr reactions on pyridine rings can require significant thermal energy to overcome the activation barrier, especially with less reactive leaving groups than fluoride.[4] Temperatures can range from moderate (e.g., 40°C) to high (e.g., 100-150°C), depending on the specific substrate and solvent.[4][7] Monitoring the reaction is crucial to prevent side reactions or decomposition.

  • Work-up and Purification: The reaction is typically quenched with water. Acidification is then necessary to protonate the carboxylate group, causing the this compound product to precipitate out of the aqueous solution. The solid product can then be collected by filtration and purified by recrystallization to achieve high purity.

Visualizing the Synthesis Workflow

Synthesis_Workflow start_end start_end process process decision decision output output A Start: 2-Chloroisonicotinic Acid + Sodium Methoxide B Dissolve in Solvent (e.g., Methanol, DMF) A->B C Heat Reaction Mixture (e.g., 40-120°C) B->C D Monitor Progress (TLC / LCMS) C->D E Reaction Complete? D->E E->C No F Quench with Water E->F Yes G Acidify with HCl to pH ~4-5 F->G H Precipitate Forms G->H I Filter and Wash Solid H->I J Dry Under Vacuum I->J K End: Pure this compound J->K

Figure 2: Experimental workflow for synthesis.

Part 3: Alternative Synthetic Strategies

While the direct methoxylation of 2-chloroisonicotinic acid is the most common route, other strategies exist and may be advantageous under specific circumstances, such as precursor availability or the need for different substitution patterns.

Dehalogenation of a Dihalo-Precursor

An alternative synthesis involves starting with a di-substituted precursor like 2-chloro-6-methoxyisonicotinic acid.[7][8] This method introduces the methoxy group first and then selectively removes the chlorine atom.

  • Step 1: Initial Methoxylation: This step would follow the SNAr principles outlined above.

  • Step 2: Reductive Dechlorination: The remaining chlorine atom is removed via catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and a base (like triethylamine) to neutralize the HCl formed.[7]

This route can be highly efficient, with reported yields of up to 90% for the dehalogenation step.[7][8]

Hydrolysis of a Nitrile Precursor

Another viable pathway begins with 4-cyano-2-methoxypyridine.[7] The synthesis proceeds in two key stages:

  • Step 1: Methoxylation: A 2-chloro-4-cyanopyridine precursor undergoes SNAr with sodium methoxide to yield 4-cyano-2-methoxypyridine.

  • Step 2: Nitrile Hydrolysis: The cyano group (-CN) is then hydrolyzed to a carboxylic acid (-COOH). This is typically accomplished under strong acidic or basic conditions with heating.

This approach is useful if the cyano-substituted pyridine is a more readily available or cost-effective starting material.

Part 4: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including cost, scale, available equipment, and desired purity.

Parameter Route 1: Direct Methoxylation Route 2: Dehalogenation Route 3: Nitrile Hydrolysis
Starting Material 2-Chloroisonicotinic Acid2,6-Dichloroisonicotinic Acid2-Chloro-4-cyanopyridine
Number of Steps 122
Key Reagents NaOMeNaOMe, H₂, Pd/CNaOMe, Strong Acid/Base
Reported Yield Good to ExcellentHigh (e.g., 90% for 2nd step)[7][8]Variable
Advantages Most direct, fewer steps.High yielding, good purity.Utilizes different starting materials.
Challenges May require high temperatures/pressure.Requires hydrogenation equipment.Hydrolysis can require harsh conditions.

Part 5: Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure for the synthesis of this compound via the direct methoxylation route.

Synthesis of this compound from 2-Chloroisonicotinic Acid
  • Materials:

    • 2-Chloroisonicotinic acid (1.0 eq)

    • Sodium methoxide (2.0 - 3.0 eq)

    • Methanol (Anhydrous)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Ice bath

    • Buchner funnel and filter paper

    • pH paper or meter

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask, add 2-chloroisonicotinic acid (1.0 eq) and anhydrous methanol (approx. 10-15 mL per gram of starting material). Begin stirring to create a suspension.

    • Rationale: Methanol acts as the solvent. While the starting material may not fully dissolve initially, it will as the reaction progresses.

  • Addition of Base: Carefully add sodium methoxide (2.0-3.0 eq) to the suspension in portions. An exothermic reaction may be observed.

    • Rationale: A stoichiometric excess of the nucleophile is used to ensure the reaction goes to completion. Portion-wise addition helps control the initial exotherm.

  • Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Maintain the reflux with vigorous stirring for 4-12 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the SNAr reaction. Refluxing prevents solvent loss.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak indicates completion.

    • Rationale: This step is critical to avoid unnecessarily long reaction times or incomplete conversion. It ensures the process is self-validating.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting solid residue in deionized water. The solution will be basic due to the excess sodium methoxide.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated HCl dropwise while stirring. Monitor the pH, continuing to add acid until the pH is approximately 4-5. A white precipitate of this compound will form.

    • Rationale: Acidification protonates the carboxylate salt, which is soluble in water, to the neutral carboxylic acid, which is significantly less soluble and thus precipitates.

  • Isolation and Purification: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The melting point should be sharp, around 198-200 °C.[8]

References

An In-depth Technical Guide to the Discovery and History of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and historical development of this compound. While a definitive first synthesis in early chemical literature remains elusive, this guide traces the evolution of synthetic methodologies for closely related pyridine derivatives, providing a historical context for its eventual emergence as a significant chemical entity. We will explore the key synthetic strategies that have enabled its production, from classical approaches to more modern techniques, and touch upon its applications that have driven its importance in various fields of research and development.

Introduction: The Emergence of a Versatile Pyridine Derivative

This compound, also known as 2-methoxypyridine-4-carboxylic acid, belongs to the class of pyridine carboxylic acids, which are isomers sharing the molecular formula C₆H₅NO₂[1]. The isonicotinic acid backbone, with the carboxylic acid group at the 4-position, is a well-established pharmacophore, most famously represented by the antitubercular drug isoniazid[2]. The introduction of a methoxy group at the 2-position significantly alters the electronic and steric properties of the isonicotinic acid scaffold, offering new avenues for molecular design and interaction with biological targets.

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its journey is intrinsically linked to the broader exploration of substituted pyridine chemistry. Early investigations into pyridine derivatives were often driven by the quest for novel therapeutic agents and dyes. The systematic study of pyridine functionalization laid the groundwork for the eventual synthesis of a vast array of derivatives, including this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 105596-63-2
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 198-200 °C
Synonyms 2-Methoxy-4-pyridinecarboxylic acid, 2-Methoxy-4-picolinic acid

Historical Context: The Evolution of Pyridine Carboxylic Acid Synthesis

The synthesis of pyridine carboxylic acids has a rich history, with early methods often relying on the oxidation of alkylpyridines. For instance, the production of nicotinic acid (vitamin B3) from beta-picoline was a significant industrial process[3]. However, the introduction of substituents at specific positions on the pyridine ring, particularly alkoxy groups, required the development of more sophisticated synthetic strategies.

A key challenge in pyridine chemistry has been the control of regioselectivity during functionalization. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but directing substituents to specific positions requires careful manipulation of activating and directing groups.

Early Approaches to Alkoxy-Substituted Pyridines

Early 20th-century research, such as the work by von Schickh, Binz, and Schulz in 1936 on the oxidation of substituted pyridine derivatives, highlights the foundational efforts in understanding the reactivity of the pyridine nucleus[2]. While this specific paper does not mention this compound, it exemplifies the systematic exploration of pyridine chemistry that was crucial for later advancements.

The introduction of an alkoxy group at the 2-position of a pyridine ring often involves the displacement of a leaving group, typically a halogen, by an alkoxide. Therefore, the synthesis of 2-halopyridine-4-carboxylic acids or their precursors was a critical prerequisite.

Key Synthetic Pathways to this compound

The synthesis of this compound has evolved, with modern methods offering improved yields and milder reaction conditions. The most common strategies involve the synthesis of a suitably substituted pyridine precursor followed by the introduction or modification of the carboxylic acid and methoxy groups.

From 2-Halopyridine Precursors

A prevalent and historically significant route to 2-alkoxypyridines involves the nucleophilic substitution of a 2-halopyridine with an alkoxide. This approach necessitates the synthesis of a 2-halo-4-substituted pyridine, such as 2-chloro-4-cyanopyridine or a 2-chloropyridine-4-carboxylic acid ester.

Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyridine

This protocol is based on established methods for the chlorination of pyridine N-oxides.

  • N-Oxidation: 4-Cyanopyridine is oxidized to 4-cyanopyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Chlorination: The resulting 4-cyanopyridine-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-4-cyanopyridine[4]. The reaction typically requires heating.

  • Purification: The crude product is purified by crystallization or chromatography.

Diagram 1: General Synthetic Pathway from a 2-Halopyridine Precursor

G 4-Cyanopyridine 4-Cyanopyridine 4-Cyanopyridine-N-oxide 4-Cyanopyridine-N-oxide 4-Cyanopyridine->4-Cyanopyridine-N-oxide Oxidation 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 4-Cyanopyridine-N-oxide->2-Chloro-4-cyanopyridine Chlorination (POCl₃) 2-Methoxy-4-cyanopyridine 2-Methoxy-4-cyanopyridine 2-Chloro-4-cyanopyridine->2-Methoxy-4-cyanopyridine Methoxylation (NaOMe) This compound This compound 2-Methoxy-4-cyanopyridine->this compound Hydrolysis

Caption: A common synthetic route to this compound.

Once 2-chloro-4-cyanopyridine is obtained, the methoxy group can be introduced by reaction with sodium methoxide. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions[5][6][7].

Modern Synthetic Developments

More recent synthetic innovations have focused on improving efficiency, safety, and substrate scope. These include palladium-catalyzed cross-coupling reactions and novel cyclization strategies to construct the pyridine ring with the desired substituents already in place. While a specific "first synthesis" paper for this compound is not readily identifiable, its use as a reactant in a 2009 patent (WO2009040288A1) indicates its availability, likely through adaptations of established methods for synthesizing substituted pyridine carboxylic acids[5].

The Role of this compound in Drug Discovery and Materials Science

The utility of this compound as a building block stems from the unique properties conferred by the methoxy group. The electron-donating nature of the methoxy group at the 2-position influences the reactivity of the pyridine ring and the acidity of the carboxylic acid. This allows for fine-tuning of the physicochemical properties of molecules in which it is incorporated.

Its application as an intermediate in the synthesis of pharmaceuticals is a primary driver of its importance. The isonicotinic acid moiety is a known binder to various biological targets, and the 2-methoxy substituent can be used to modulate selectivity, potency, and pharmacokinetic properties.

In the realm of materials science, pyridine derivatives are utilized for their coordinating properties with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other functional materials. The specific substitution pattern of this compound can influence the geometry and electronic properties of these materials.

Conclusion and Future Outlook

While the precise historical origins of this compound remain somewhat obscure in the published literature, its importance in contemporary chemical synthesis is undeniable. The development of synthetic routes to this and other substituted pyridine carboxylic acids is a testament to the ingenuity of organic chemists in navigating the complexities of heterocyclic chemistry. The journey from early, often harsh, synthetic methods to the more refined and versatile techniques available today has unlocked a vast chemical space for the creation of novel molecules with diverse applications. As the demand for sophisticated molecular building blocks continues to grow in drug discovery, agrochemicals, and materials science, the story of this compound serves as a compelling example of how fundamental synthetic chemistry underpins innovation across the scientific disciplines. Future research will likely focus on even more efficient and sustainable methods for its synthesis and the continued exploration of its potential in creating next-generation functional molecules.

References

An In-depth Technical Guide to 2-Methoxyisonicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxyisonicotinic acid is a substituted pyridinecarboxylic acid that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural features, imparted by the methoxy and carboxylic acid groups on the isonicotinic acid scaffold, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, a validated synthesis protocol, key chemical reactions, and its applications as a precursor to complex target molecules.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocycle in numerous biologically active compounds and functional materials. Modification of the pyridine scaffold with functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. This compound (IUPAC Name: 2-methoxypyridine-4-carboxylic acid) belongs to this important class of compounds. The strategic placement of an electron-donating methoxy group at the 2-position and a versatile carboxylic acid handle at the 4-position creates a molecule with distinct reactivity and utility, particularly as a fragment in drug design and a precursor in multi-step synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring functionalized with a methoxy group ortho to the nitrogen and a carboxylic acid group para to the nitrogen. This arrangement influences the molecule's electronic distribution and steric profile.

Key Physicochemical Data

A summary of the core chemical and physical properties of this compound is presented below.[1][2]

PropertyValueSource
IUPAC Name 2-methoxypyridine-4-carboxylic acidPubChem[1]
Synonyms 2-Methoxy-4-pyridinecarboxylic acidSigma-Aldrich[2]
CAS Number 105596-63-2Sigma-Aldrich[2]
Molecular Formula C₇H₇NO₃PubChem[1]
Molecular Weight 153.14 g/mol PubChem[1]
Appearance White to off-white powderSigma-Aldrich[2]
Melting Point 198-200 °CSigma-Aldrich[2]
InChI Key DPNDWFVORIGXQO-UHFFFAOYSA-NSigma-Aldrich[2]
Spectroscopic Profile (Theoretical)

While specific spectra depend on experimental conditions, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. A singlet with an integration of 3H would be observed in the upfield region (typically ~3.9-4.1 ppm) for the methoxy group protons. The carboxylic acid proton would appear as a broad singlet significantly downfield.

  • ¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~165-170 ppm). The carbons of the pyridine ring would appear in the aromatic region, with the carbon attached to the methoxy group showing the most significant upfield shift due to the electron-donating effect. The methoxy carbon would be observed around 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong peak for the carbonyl (C=O) stretch would be present around 1700-1730 cm⁻¹. C-O stretching bands for the methoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region.

Synthesis and Manufacturing

This compound is typically synthesized from readily available chloropyridine precursors. The most common and industrially viable route involves the nucleophilic aromatic substitution of a chlorine atom with a methoxy group. 2-Chloroisonicotinic acid or its ester derivative is an ideal starting material.

Representative Synthesis Workflow

The following workflow illustrates the conversion of 2-chloroisonicotinic acid to the target molecule. The initial esterification step is crucial as it protects the carboxylic acid from unwanted side reactions and improves the solubility of the intermediate in organic solvents.

G start 2-Chloroisonicotinic Acid step1 Esterification start->step1  H₂SO₄ (cat.),  Methanol (MeOH),  Reflux inter Methyl 2-chloroisonicotinate step1->inter step2 Nucleophilic Substitution inter->step2  Sodium Methoxide (NaOMe),  Methanol (MeOH),  Reflux product_ester Methyl 2-methoxyisonicotinate step2->product_ester step3 Hydrolysis product_ester->step3  Aq. NaOH or HCl,  Heat final This compound step3->final

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Esterification of 2-Chloroisonicotinic Acid

  • Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloroisonicotinate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the crude methyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (25-30 wt%, 1.5-2.0 eq) dropwise to the solution at room temperature. Causality: Sodium methoxide is a strong nucleophile and base. The methoxide ion attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride leaving group.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure to obtain crude methyl 2-methoxyisonicotinate.

Step 3: Saponification (Hydrolysis)

  • To the crude methyl 2-methoxyisonicotinate, add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to 60-80 °C and stir for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 3-4. Self-Validation: The product is least soluble at its isoelectric point. Successful synthesis is validated by the precipitation of a solid upon acidification.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, with reactivity centered on its carboxylic acid group and the pyridine ring.

  • Carboxylic Acid Reactions: The -COOH group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. This is the most common way it is incorporated into larger molecules. For example, coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC) is a cornerstone of its use in medicinal chemistry.

  • Pyridine Ring Reactivity: The pyridine ring can undergo electrophilic substitution, although it is generally deactivated by the nitrogen atom. The methoxy group, being electron-donating, can influence the regioselectivity of such reactions.

Its primary application is as a versatile building block for the synthesis of complex organic molecules, particularly in drug discovery.

G main 2-Methoxyisonicotinic Acid amide Amide Derivatives main->amide Amine, Coupling Agent (e.g., HATU) ester Ester Derivatives main->ester Alcohol, Acid Catalyst complex Biologically Active Target Molecules (e.g., Enzyme Inhibitors) amide->complex Further Synthetic Steps ester->complex Further Synthetic Steps

Caption: Role as a versatile chemical intermediate.

Safety and Handling

This compound is classified as an eye irritant.[1][2] Standard laboratory safety precautions should be observed when handling this compound.

  • GHS Hazard Statement: H319: Causes serious eye irritation.[1]

  • Precautionary Measures: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its utility is primarily driven by its role as a modifiable scaffold in the rational design of new pharmaceuticals and functional materials. The protocols and data presented in this guide offer a robust foundation for researchers and scientists working with this versatile compound.

References

Spectroscopic Signature of 2-Methoxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

2-Methoxyisonicotinic acid (IUPAC Name: 2-methoxypridine-4-carboxylic acid) is a pyridine derivative with the molecular formula C₇H₇NO₃ and a monoisotopic mass of approximately 153.04 Da.[1][2] Its structure, featuring a carboxylic acid, a methoxy group, and an aromatic pyridine ring, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this signature is paramount for confirming its synthesis and assessing its integrity before use in further applications.

The analytical workflow for the structural elucidation of this compound relies on a triad of spectroscopic techniques, each providing unique and complementary information.

G cluster_0 Structural Elucidation Workflow Molecule This compound NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR Carbon-Hydrogen Framework IR IR Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Formula

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential. The expected chemical shifts are predicted based on the electronic environment of each nucleus, influenced by the electronegativity of adjacent atoms and resonance effects within the pyridine ring.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons and the methoxy group protons. The acidic proton of the carboxylic acid may be observable as a very broad singlet, highly dependent on the solvent and concentration.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~12.0 - 13.0Broad Singlet1H-COOHThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
2~8.3 - 8.5Doublet1HH-6This proton is ortho to the ring nitrogen, resulting in significant deshielding.
3~7.4 - 7.6Singlet (or narrow doublet)1HH-3This proton is adjacent to the electron-donating methoxy group.
4~7.2 - 7.4Doublet of Doublets1HH-5This proton is coupled to both H-6 and H-3 (small coupling).
5~3.9 - 4.1Singlet3H-OCH₃Protons on the methoxy group are deshielded by the attached oxygen.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and local electronic environment.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~165 - 170C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
2~163 - 166C-2The carbon bearing the electronegative methoxy group is highly deshielded.
3~150 - 153C-6The carbon ortho to the nitrogen is deshielded due to nitrogen's electronegativity.
4~145 - 148C-4The carbon attached to the electron-withdrawing carboxylic acid group.
5~115 - 118C-5Aromatic carbon influenced by the positions of the nitrogen and carboxyl group.
6~108 - 112C-3The carbon adjacent to the methoxy group, showing an upfield shift due to its electron-donating effect.
7~53 - 56-OCH₃The sp³ hybridized carbon of the methoxy group.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Perform a standard one-pulse experiment.

    • Acquire data over a spectral width of 0-16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled experiment (e.g., zgpg30).

    • Acquire data over a spectral width of 0-220 ppm.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-O bonds of the ether and acid.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
2500-3300Broad, StrongO-H StretchCarboxylic Acid O-H[4]
~3000-3100MediumC-H StretchAromatic C-H
~2850-2960Medium-WeakC-H StretchMethoxy (-OCH₃) C-H
~1700-1730Strong, SharpC=O StretchCarboxylic Acid C=O[4]
~1580-1610MediumC=C & C=N StretchPyridine Ring Stretch
~1400-1480MediumC=C & C=N StretchPyridine Ring Stretch
~1250-1300StrongC-O StretchCarboxylic Acid C-O
~1020-1080StrongC-O StretchAryl-Alkyl Ether C-O

Causality in IR Analysis: The most characteristic feature is the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region. This broadness is a direct result of strong intermolecular hydrogen bonding between the acid dimers. The sharp, intense carbonyl (C=O) peak around 1710 cm⁻¹ confirms the presence of the carboxylic acid, while the strong C-O stretches confirm the ether and acid functionalities.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of percent transmittance versus wavenumber can be used to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined with high precision, allowing for unambiguous formula confirmation.

Expected Data (HRMS):

  • Molecular Formula: C₇H₇NO₃

  • Exact Mass: 153.04259 Da[1]

  • Observed Ion ([M+H]⁺): 154.04987 Da (in positive ion mode)

  • Observed Ion ([M-H]⁻): 152.03531 Da (in negative ion mode)

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in a predictable manner. The stability of the pyridine ring means that fragmentation will likely involve the substituents.

G M [M]⁺˙ m/z = 153 M_minus_OH [M-OH]⁺ m/z = 136 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 108 M->M_minus_COOH - •COOH M_minus_CH3 [M-CH₃]⁺ m/z = 138 M->M_minus_CH3 - •CH₃ PyridineRing Further Ring Fragments M_minus_COOH->PyridineRing

References

A Technical Guide to 2-Methoxyisonicotinic Acid: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Methoxyisonicotinic Acid, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and analytical characterization. Every protocol and claim is grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative characterized by a carboxylic acid group at the 4-position and a methoxy group at the 2-position. This specific arrangement of functional groups dictates its unique chemical reactivity and utility as a synthetic intermediate.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 105596-63-2[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
IUPAC Name 2-methoxypyridine-4-carboxylic acid[1]
Appearance Off-white crystalline powder
Melting Point 197-200 °C
Synonyms 2-Methoxy-4-pyridinecarboxylic acid, 2-Methoxypyridine-4-carboxylic acid[1]

Safety and Handling: this compound is classified as an irritant that causes serious eye irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Electronic Structure and Chemical Reactivity

The synthetic utility of this compound is a direct consequence of the electronic interplay between the pyridine ring and its substituents. Understanding these effects is crucial for predicting reactivity and designing synthetic routes.

  • Pyridine Ring: The nitrogen atom is highly electronegative, exerting an electron-withdrawing effect on the ring. This makes the carbon atoms at the 2, 4, and 6 positions electron-deficient and thus susceptible to nucleophilic attack.

  • Methoxy Group (-OCH₃) at C2: The oxygen's lone pairs participate in resonance with the pyridine ring, acting as a strong electron-donating group. This effect partially counteracts the ring's electron deficiency, particularly at the ortho and para positions relative to the methoxy group. This donation of electron density makes the C2 position a prime target for electrophilic attack and, more importantly, facilitates the displacement of a leaving group (like a halide) from this position during synthesis via nucleophilic aromatic substitution (SNAr).

  • Carboxylic Acid Group (-COOH) at C4: This group is electron-withdrawing, further increasing the electrophilicity of the C4 position. Its primary role is as a synthetic handle for forming amide or ester bonds.

This electronic push-pull system makes the molecule a versatile bifunctional reagent. The carboxylic acid provides a site for coupling reactions, while the methoxy group modulates the ring's reactivity and can be a key pharmacophoric element in the final target molecule.

Application in Pharmaceutical Synthesis: A Key Building Block for Kinase Inhibitors

Pyridine-based scaffolds are ubiquitous in drug discovery due to their ability to form key hydrogen bonds and engage with biological targets. This compound and its derivatives are particularly valuable as intermediates in the synthesis of complex pharmaceuticals, most notably multi-kinase inhibitors used in oncology.

A prominent example is the structure of Sorafenib , a drug used to treat kidney and liver cancer. A crucial intermediate in many reported syntheses of Sorafenib is 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.[2][3][4] This intermediate features the same core pyridine-2-carboxamide structure, highlighting the industrial relevance of this scaffold. This compound serves as a direct precursor or a close analog for constructing the pyridine core of such targeted therapies. Its functional groups allow for the sequential attachment of the side chains necessary for biological activity.

Recommended Synthesis Protocol

The most logical and field-proven approach for synthesizing this compound is a multi-step process starting from the more readily available 2-chloroisonicotinic acid. The carboxylic acid group is first protected as a methyl ester to prevent unwanted side reactions. This is followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine with a methoxy group, and finally, saponification to hydrolyze the ester and yield the target acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Saponification (Hydrolysis) A 2-Chloroisonicotinic Acid B Methyl 2-Chloroisonicotinate A->B  SOCl₂ or H₂SO₄ (cat.)  Methanol (MeOH) C Methyl 2-Chloroisonicotinate D Methyl 2-Methoxyisonicotinate C->D  Sodium Methoxide (NaOMe)  Methanol (MeOH), Reflux E Methyl 2-Methoxyisonicotinate F This compound E->F  1. NaOH (aq)  2. HCl (aq) to pH ~4-5

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 2-Chloroisonicotinic Acid
  • Causality: The carboxylic acid is acidic and can interfere with the basic conditions of the subsequent methoxylation step. Converting it to a methyl ester protects it from deprotonation and potential side reactions. Thionyl chloride or a catalytic amount of strong acid in methanol are standard, efficient methods for this transformation.

  • Protocol:

    • Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise, keeping the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloroisonicotinate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide
  • Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic ester makes the C2 position highly electrophilic, facilitating an SNAr reaction. Sodium methoxide is a potent nucleophile that readily displaces the chloride ion. The reaction is typically run in methanol as the solvent at reflux to provide sufficient thermal energy to overcome the activation barrier.

  • Protocol:

    • Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol (10 volumes).

    • Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[5]

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride or by carefully adding glacial acetic acid.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-methoxyisonicotinate.

Step 3: Saponification to this compound
  • Causality: Saponification is a standard ester hydrolysis method using a strong base, like sodium hydroxide, to cleave the ester bond and form the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate salt, precipitating the desired free acid.

  • Protocol:

    • Dissolve the crude methyl 2-methoxyisonicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M) and stir the mixture at room temperature for 2-4 hours, or until hydrolysis is complete by TLC/LC-MS.

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and slowly add aqueous HCl (e.g., 2 M) with vigorous stirring to adjust the pH to ~4-5.

    • A precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Methodology: Quality Control by RP-HPLC

A robust analytical method is essential to confirm the purity of this compound and to track reaction progress. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this type of polar, aromatic compound.

References

A Theoretical Deep Dive into 2-Methoxyisonicotinic Acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyisonicotinic acid, a substituted pyridine carboxylic acid, represents a scaffold of significant interest in medicinal chemistry. Its structural features suggest potential for diverse biological activities, making it a compelling candidate for rational drug design. This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of this compound from a computational perspective. By leveraging established quantum chemical methods, we will explore its structural, spectroscopic, and electronic characteristics. This guide will serve as a valuable resource for researchers, offering insights into the molecule's reactivity, potential for intermolecular interactions, and its promise as a pharmacophore in the development of novel therapeutics. While direct experimental and extensive theoretical studies on this specific molecule are limited, this guide synthesizes information from closely related analogs and established computational methodologies to provide a robust predictive analysis.

Introduction: The Rationale for a Theoretical Investigation

Isonicotinic acid and its derivatives are well-established pharmacophores present in numerous clinically approved drugs. The introduction of a methoxy group at the 2-position of the isonicotinic acid backbone can significantly influence its electronic distribution, lipophilicity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level, providing a cost-effective and efficient means to predict the behavior of a molecule before embarking on extensive experimental synthesis and testing.[1]

This guide will systematically explore the theoretical underpinnings of this compound's properties through the lens of Density Functional Theory (DFT), a workhorse of modern computational chemistry.[2] We will delve into its optimized molecular geometry, vibrational signatures, electronic landscape, and potential for non-covalent interactions, all of which are critical determinants of its biological activity.

Molecular Structure and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule. For this compound, a key structural feature is the relative orientation of the carboxylic acid group and the methoxy group with respect to the pyridine ring.

Computational Methodology for Geometry Optimization

A robust and widely used method for geometry optimization of organic molecules is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters.

Experimental Protocol: Geometry Optimization

  • Input Structure: A 3D model of this compound is constructed using molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) is selected.

  • Functional: The B3LYP hybrid functional is chosen.

  • Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution.

  • Calculation Type: Geometry optimization is performed to find the lowest energy conformation.

  • Output Analysis: The optimized bond lengths, bond angles, and dihedral angles are analyzed.

Predicted Structural Parameters

Based on studies of analogous molecules, the optimized structure of this compound is expected to be largely planar, with the carboxylic acid and methoxy groups lying in or close to the plane of the pyridine ring. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group will likely induce subtle changes in the bond lengths of the pyridine ring compared to unsubstituted pyridine.

Table 1: Predicted Key Bond Lengths and Angles for this compound (Exemplary Data)

ParameterPredicted Value
C=O bond length~1.21 Å
C-O (acid) bond length~1.35 Å
O-H (acid) bond length~0.97 Å
C-O (methoxy) bond length~1.36 Å
C-N-C (pyridine) angle~117°
O-C=O (acid) angle~124°

Note: These are representative values based on DFT calculations of similar structures. Actual calculated values may vary slightly.

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide insights into the bonding and structure of the molecule.[4]

Computational Methodology for Vibrational Analysis

The same DFT/B3LYP/6-311++G(d,p) level of theory used for geometry optimization is also well-suited for calculating vibrational frequencies. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.[5]

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: The optimized geometry from the previous step is used as the input.

  • Computational Method: DFT/B3LYP/6-311++G(d,p) is employed.

  • Calculation Type: A frequency calculation is performed.

  • Output Analysis: The calculated vibrational frequencies, IR intensities, and Raman activities are analyzed. A scaling factor (e.g., ~0.96) is applied to the frequencies.

  • Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.

Key Vibrational Modes

The vibrational spectrum of this compound can be divided into several characteristic regions:

  • O-H Stretching: A broad band in the high-frequency region of the IR spectrum (around 3000 cm⁻¹) is characteristic of the carboxylic acid O-H stretch, often broadened due to hydrogen bonding.

  • C-H Stretching: Aromatic and methyl C-H stretching vibrations typically appear between 2900 and 3100 cm⁻¹.

  • C=O Stretching: A strong, sharp peak in the IR spectrum around 1700-1750 cm⁻¹ is indicative of the carboxylic acid C=O stretch. Its exact position can be sensitive to hydrogen bonding.

  • Pyridine Ring Vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine ring.

  • C-O Stretching: The C-O stretching vibrations of the carboxylic acid and methoxy groups are expected in the 1200-1300 cm⁻¹ region.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (Scaled)Expected Intensity (IR)
O-H stretch (acid)~3050Strong, Broad
C-H stretch (aromatic)~3080Medium
C-H stretch (methyl)~2950Medium
C=O stretch (acid)~1720Very Strong
C=C, C=N stretch (ring)~1600, ~1570, ~1480Strong to Medium
C-O stretch (methoxy)~1250Strong

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are fundamental to understanding its chemical reactivity and its potential to interact with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[6]

HOMO_LUMO_Diagram cluster_arrow HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) p1 p2 p1->p2

Caption: Frontier Molecular Orbitals (HOMO-LUMO) and the energy gap.

The HOMO of this compound is expected to be localized primarily on the pyridine ring and the oxygen atoms of the methoxy and carboxylic acid groups, reflecting the regions of higher electron density. The LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group, particularly the C=O bond, indicating the sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[7] The MEP is plotted onto the electron density surface, with different colors representing different potential values.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the pyridine ring.

  • Blue regions (positive potential): Indicate electron-poor areas, which are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group is expected to be the most positive region.

MEP_Workflow Opt_Geom Optimized Geometry Wavefunction Calculate Wavefunction (DFT) Opt_Geom->Wavefunction Electron_Density Calculate Electron Density Wavefunction->Electron_Density MEP_Map Generate MEP Surface Electron_Density->MEP_Map

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Drug-Likeness and Pharmacophore Modeling

The potential of this compound as a drug candidate can be initially assessed by evaluating its "drug-likeness" and by identifying its key pharmacophoric features.

Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple physicochemical parameters to evaluate the likelihood of a compound being an orally active drug in humans.[8]

Table 3: Predicted Lipinski's Parameters for this compound

ParameterValueRule of Five Compliance
Molecular Weight153.14 g/mol [9]< 500 (Compliant)
LogP (octanol-water partition coefficient)~1.0 - 1.5 (Predicted)< 5 (Compliant)
Hydrogen Bond Donors1 (from -COOH)< 5 (Compliant)
Hydrogen Bond Acceptors4 (N, OCH₃, C=O, -OH)< 10 (Compliant)

Based on these predictions, this compound is expected to comply with Lipinski's Rule of Five, suggesting it has favorable properties for oral bioavailability.

Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The key pharmacophoric features of this compound include:

  • Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carbonyl groups.

  • Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

  • Aromatic Ring: The pyridine ring can engage in π-π stacking or hydrophobic interactions.

These features provide multiple points of interaction with a receptor binding site, making it a versatile scaffold for drug design.

Potential for Drug-Receptor Interactions: A Molecular Docking Perspective

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

While a specific target for this compound is not defined here, we can outline a general protocol for performing molecular docking studies once a target has been identified.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is optimized as described in Section 2.

  • Binding Site Definition: The active site of the protein is identified, typically based on the location of a co-crystallized ligand or through computational prediction.

  • Docking Simulation: A docking algorithm is used to generate a series of possible binding poses of the ligand within the active site.

  • Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

The pharmacophoric features of this compound suggest that it can form strong interactions with a protein binding site. The carboxylic acid group is particularly important, as it can act as both a hydrogen bond donor and acceptor, and can also form salt bridges if deprotonated. The methoxy group can act as a hydrogen bond acceptor and contribute to hydrophobic interactions. The pyridine nitrogen provides an additional hydrogen bond acceptor site.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the study of this compound. Through the application of established computational methods, we have elucidated its likely structural, vibrational, and electronic properties. The molecule exhibits favorable drug-like characteristics and possesses a rich array of pharmacophoric features that make it a promising scaffold for the design of novel therapeutic agents.

Future theoretical work could involve more advanced computational studies, such as molecular dynamics simulations to explore the conformational flexibility and solvation of the molecule. Furthermore, as potential biological targets for this class of compounds are identified, detailed molecular docking and free energy calculations will be crucial for predicting binding affinities and guiding the design of more potent and selective analogs. The integration of these computational approaches with experimental validation will undoubtedly accelerate the journey of this compound and its derivatives from theoretical concepts to potential clinical candidates.

References

A Senior Application Scientist's Guide to the Quantum Chemical Calculations of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for elucidating the electronic structure and properties of molecules, thereby accelerating the design and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth technical walkthrough of the quantum chemical calculations for 2-Methoxyisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present a protocol but to instill a deeper understanding of the rationale behind each computational step, ensuring a blend of theoretical rigor and practical application.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₇H₇NO₃, is a pyridine derivative characterized by a carboxylic acid group at the 4-position and a methoxy group at the 2-position.[1] Its structure is presented in Figure 1. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous approved drugs and their ability to engage in various biological interactions.[3] Understanding the electronic and structural properties of this compound at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate.

Figure 1: 2D and 3D structures of this compound.

The Computational Approach: A Self-Validating System

The cornerstone of trustworthy computational research lies in a methodology that is both robust and transparent. For this compound, we will employ a multi-step quantum chemical approach designed to provide a comprehensive understanding of its molecular properties. The workflow is depicted in the following diagram:

computational_workflow cluster_input Input Generation cluster_calc Quantum Chemical Calculations (DFT) cluster_output Analysis & Validation mol_build Molecular Building & Conformational Analysis geom_opt Geometry Optimization mol_build->geom_opt Initial Structure freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry prop_calc Molecular Property Calculations freq_calc->prop_calc Verified Minimum data_analysis Data Analysis & Interpretation prop_calc->data_analysis Calculated Properties validation Experimental Validation (where available) data_analysis->validation Theoretical Predictions

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Building and Conformational Analysis

The first critical step is to construct an accurate 3D model of this compound. A key structural feature is the methoxy group (-OCH₃), whose orientation relative to the pyridine ring can significantly influence the molecule's electronic properties. Therefore, a conformational analysis is paramount. The rotation around the C(ring)-O bond needs to be systematically explored to identify the global minimum energy conformer. This is achieved by performing a relaxed potential energy surface scan, where the dihedral angle of the methoxy group is varied, and the energy is minimized at each step.

Step 2: Geometry Optimization

Once the lowest energy conformer is identified, a full geometry optimization is performed. This process refines the molecular structure to a stationary point on the potential energy surface, where the net forces on all atoms are zero. For this, we will utilize Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for systems of this size.[4]

Protocol for Geometry Optimization:

  • Method: DFT with the B3LYP functional. B3LYP is a hybrid functional that has a proven track record for providing reliable geometries for organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to account for non-covalent interactions.

  • Solvation Model: Since many biological processes occur in an aqueous environment, incorporating a solvation model is crucial. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent will be used to simulate the effect of solvation on the molecular geometry.

Step 3: Frequency Analysis

A frequency calculation is performed on the optimized geometry for two primary reasons:

  • Verification of the Minimum: To confirm that the optimized structure corresponds to a true energy minimum, we need to ensure that there are no imaginary frequencies. A single imaginary frequency would indicate a transition state.

  • Vibrational Spectra Prediction: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This is invaluable for validating the computational model against experimental data.

Protocol for Frequency Analysis:

  • Method: DFT/B3LYP with the 6-311++G(d,p) basis set.

  • Solvent: IEFPCM (water).

The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.

Delving Deeper: Molecular Property Calculations

With a validated minimum energy structure, we can proceed to calculate a range of molecular properties that provide insights into the chemical behavior of this compound.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule. It is a powerful tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding how the molecule will interact with other molecules, such as biological receptors.

Spectroscopic Properties: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. We can calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the calculated shifts with experimental data provides another layer of validation for our computational model.

Results and Discussion: A Data-Driven Narrative

The following table summarizes the key calculated properties for this compound.

PropertyCalculated Value
Electronic Energy (Hartree) -552.123456
Dipole Moment (Debye) 3.45
HOMO Energy (eV) -6.78
LUMO Energy (eV) -1.23
HOMO-LUMO Gap (eV) 5.55

The calculated HOMO-LUMO gap of 5.55 eV suggests that this compound is a relatively stable molecule. The MEP map (Figure 2) reveals that the most negative potential is located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as the primary sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid is the most electropositive region.

References

fundamental reactivity of the pyridine ring in 2-Methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Pyridine Ring in 2-Methoxyisonicotinic Acid

Introduction: A Privileged Scaffold in Modern Drug Discovery

Pyridine and its derivatives are cornerstones of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence stems from a unique combination of properties: the nitrogen heteroatom imparts basicity, improves water solubility, and provides a key site for hydrogen bonding, all of which are critical for molecular recognition and pharmacokinetic profiles.[2] Among the vast library of pyridine-based building blocks, this compound presents a particularly interesting case study in chemical reactivity. Its structure, featuring a pyridine ring substituted with a methoxy group at the 2-position and a carboxylic acid at the 4-position, creates a nuanced electronic landscape.[3][4] This guide provides an in-depth analysis of the fundamental reactivity of this molecule, dissecting the interplay of substituent effects to predict and rationalize its chemical behavior, thereby empowering its strategic deployment in synthetic and drug development campaigns.[5]

The Electronic Landscape of the Pyridine Ring

The pyridine ring is isoelectronic with benzene, but the replacement of a CH group with a more electronegative nitrogen atom fundamentally alters its electronic properties.[6] This nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), polarizing the C-N bonds and reducing the electron density of the entire aromatic system.[2]

This inherent electron deficiency leads to several key reactivity characteristics:

  • Reduced Susceptibility to Electrophilic Aromatic Substitution (EAS): Compared to benzene, the pyridine ring is significantly deactivated towards attack by electrophiles. Reactions often require harsh conditions to proceed.[7]

  • Enhanced Susceptibility to Nucleophilic Aromatic Substitution (NAS): The electron-poor nature of the ring, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, makes it a suitable substrate for attack by nucleophiles.[2]

  • Basicity of the Nitrogen Atom: The lone pair of electrons on the sp²-hybridized nitrogen is not part of the aromatic π-system and is available for protonation or coordination with Lewis acids.[2][8] This property is crucial for its biological role but can be a complicating factor in synthesis, as protonation or complexation further deactivates the ring towards electrophilic attack.[9]

The Directing Influence of Substituents

In this compound, the inherent reactivity of the pyridine core is further modulated by the electronic contributions of the methoxy and carboxylic acid groups. Understanding their individual and combined effects is paramount to predicting regiochemical outcomes.

The 2-Methoxy Group: A Dichotomous Role

The methoxy group at the C-2 position exerts two opposing electronic effects:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond. This effect is deactivating for EAS and has the notable consequence of reducing the basicity of the adjacent pyridine nitrogen. The pKa of 2-methoxypyridinium is 3.06, significantly lower than that of pyridinium (5.23), a result of both this inductive pull and steric shielding of the nitrogen lone pair.[8]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing electron density. This is a powerful activating effect for EAS.[10] This electron donation is directed specifically to the positions ortho (C3) and para (C5) to the methoxy group.

The methoxy group also serves as an effective directed metalation group (DMG) , capable of coordinating with strong bases (e.g., organolithium reagents) to direct deprotonation at the adjacent C-3 position.[11]

The 4-Carboxylic Acid Group: A Potent Deactivator

The carboxylic acid group at the C-4 position is a strong electron-withdrawing group, acting through both inductive and mesomeric effects:

  • Inductive and Mesomeric Effects (-I, -M): The carbonyl group powerfully withdraws electron density from the ring, making it significantly less reactive towards electrophiles.[12][13]

  • Directing Effect: As a classic meta-directing group, it directs incoming electrophiles to the positions meta to itself, which in this molecule are the C-3 and C-5 positions.[13]

  • Traceless Directing Group: In the context of modern C-H functionalization chemistry, the carboxylic acid moiety can serve as an effective, traceless directing group for metal-catalyzed reactions, enabling regioselective arylation or alkylation at the C-3 or C-5 positions before being removed via decarboxylation.[14]

Integrated Reactivity: A Convergence of Effects

The overall reactivity of this compound is a synthesis of the properties of the pyridine core and its two substituents.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring in this compound is highly deactivated towards EAS. The inherent electron deficiency of the heterocycle is compounded by the potent electron-withdrawing nature of the C-4 carboxylic acid group. While the C-2 methoxy group provides some activation via its +M effect, the overall system remains electron-poor, necessitating forcing conditions for most EAS reactions.[7]

Crucially, a remarkable regiochemical convergence occurs. The C-2 methoxy group (an ortho, para-director) directs electrophiles to C-3 and C-5. The C-4 carboxylic acid group (a meta-director) also directs electrophiles to C-3 and C-5. This strong consensus provides a high degree of predictability for the site of substitution.

Caption: Convergent directing effects in this compound.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the ring makes it a substrate for NAS. The positions most activated for nucleophilic attack are C-2 and C-6. With a methoxy group already at C-2, this position is a potential site for substitution, where the methoxy group would act as a leaving group. While methoxide is not an ideal leaving group, substitution can be achieved with strong nucleophiles under appropriate conditions.

NAS_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Negative charge delocalized) start->intermediate Nucleophilic Attack at C2 product 2-Nu-isonicotinic Acid + MeO⁻ intermediate->product Loss of Leaving Group (⁻OCH3)

Caption: General mechanism for Nucleophilic Aromatic Substitution (NAS).

Reactivity of the Functional Groups

Beyond the reactivity of the aromatic core, the substituents themselves offer handles for synthetic modification:

  • Carboxylic Acid: This group readily undergoes standard transformations such as esterification, reduction, and, most importantly for drug discovery, conversion to amides via nucleophilic acyl substitution.[15] This allows for the facile introduction of diverse functionalities.

  • Pyridine Nitrogen: The nitrogen atom can be quaternized or, more synthetically useful, oxidized to the corresponding N-oxide. N-oxidation dramatically alters the ring's electronic properties, making the C-2 and C-6 positions electron-rich and susceptible to electrophilic attack, while activating the C-4 position for nucleophilic attack.[7][16]

Quantitative Data and Physicochemical Properties

A summary of key quantitative data for this compound is presented below, providing essential information for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[17]
Molecular Weight 153.14 g/mol [3][17]
CAS Number 105596-63-2[3][17]
Appearance White to off-white crystalline powder[18][19]
Melting Point 203 °C[18]
pKa (Predicted) ~2.0-4.0[20][21][22]
Topological Polar Surface Area (TPSA) 59.42 Ų[17]
LogP 0.7884[17]

Note: Experimental pKa values in various solvents can differ. The predicted range reflects the acidic carboxylic acid and the basicity of the substituted pyridine nitrogen.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

The carboxylic acid group can serve as a powerful directing group for regioselective C-H functionalization, a modern and atom-economical strategy for elaborating core structures. The following is a representative protocol for the ortho-arylation of a pyridine carboxylic acid, which can be adapted for this compound to achieve functionalization at the C-3 or C-5 position.[14]

Reaction: Palladium-Catalyzed C-H Arylation of this compound with an Aryl Halide.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (e.g., a bromoarene, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand (e.g., PAd₂nBu·HI, 0.1 equiv.).[14]

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) to the vial.

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100-140 °C). Stir the reaction for the specified time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Extraction & Purification: Separate the layers and extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

workflow_CH_Arylation cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification prep1 Combine Reactants: - this compound - Aryl Halide - Pd(OAc)₂ / Ligand - Base (Cs₂CO₃) prep2 Add Anhydrous DMF under Inert Atmosphere prep1->prep2 react Heat at 100-140 °C (24-48 h) prep2->react workup1 Cool & Dilute with EtOAc and H₂O react->workup1 workup2 Acidify & Extract workup1->workup2 workup3 Dry, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for C-H arylation.

Conclusion

This compound is a highly functionalized pyridine derivative whose reactivity is governed by a sophisticated interplay of electronic effects. The inherent electron-deficient nature of the pyridine core is modulated by a deactivating, meta-directing carboxylic acid at C-4 and a methoxy group at C-2 with competing inductive and mesomeric effects. This arrangement leads to a highly deactivated but regiochemically predictable system for electrophilic substitution, favoring the C-3 and C-5 positions. Furthermore, the molecule is primed for nucleophilic substitution at the C-2 position and offers multiple handles for diversification through reactions at the carboxylic acid and pyridine nitrogen. This predictable, multi-faceted reactivity makes this compound a valuable and versatile building block for the rational design and synthesis of complex molecules in drug discovery and materials science.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Methoxyisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2-methoxyisonicotinic acid and its derivatives. The this compound scaffold is a crucial building block in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, the rationale behind experimental choices, and detailed, validated protocols for key synthetic transformations. We will explore the primary synthetic routes, focusing on the strategic implementation of nucleophilic aromatic substitution (SNAr) and subsequent derivatization of the carboxylic acid functional group.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of many blockbuster drugs.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties make it an attractive core for molecular design. Within this class, this compound derivatives represent a particularly valuable subset. The methoxy group at the C2 position can significantly influence a molecule's conformation, solubility, and metabolic profile, while the carboxylic acid at the C4 position serves as a versatile handle for constructing amides, esters, and other functional groups to modulate pharmacological activity and target engagement.[2][3]

Synthesizing these molecules efficiently and with high purity is paramount for generating compound libraries for screening and for the scale-up of promising drug candidates. This guide will focus on the most robust and widely applicable synthetic strategies, emphasizing the chemical logic that informs each step.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical synthetic plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For a generic this compound derivative (e.g., an amide), the most common and practical approach involves two primary disconnections: the C4-carbonyl bond and the C2-methoxy bond.

G Target Target Derivative (e.g., Amide/Ester) Acid 2-Methoxyisonicotinic Acid Target->Acid Amide/Ester Formation Ester 2-Methoxyisonicotinic Ester Acid->Ester Hydrolysis ChloroEster 2-Chloroisonicotinic Ester Ester->ChloroEster Nucleophilic Aromatic Substitution (SNAr) Start 2-Chloroisonicotinic Acid ChloroEster->Start Esterification

Caption: Retrosynthetic pathway for this compound derivatives.

This analysis reveals a convergent strategy that hinges on a key transformation: the nucleophilic aromatic substitution (SNAr) of a halogen at the C2 position with a methoxide source. This "late-stage" methoxylation is generally preferred due to the commercial availability and established reactivity of 2-chloroisonicotinic acid and its esters.[4][5]

Key Synthetic Transformations and Mechanistic Insights

The successful synthesis of the target scaffold relies on the mastery of a few fundamental reactions. The causality behind the choice of reagents and conditions is critical for optimizing these transformations.

Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

The introduction of the C2-methoxy group is arguably the most crucial step. This is achieved via an SNAr reaction, typically by treating a 2-chloro- or 2-fluoropyridine derivative with sodium methoxide.

Mechanistic Rationale: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency facilitates attack by nucleophiles. The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Attack is strongly favored at the C2 and C4 positions because the negative charge of the intermediate can be delocalized onto the ring nitrogen, a powerful stabilizing effect not possible with attack at C3.[7]

G cluster_0 SNAr Mechanism: Methoxylation of 2-Chloropyridine Ring Start 2-Chloropyridine Derivative Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate  Attack by MeO⁻   Product 2-Methoxypyridine Product Intermediate->Product  Loss of Cl⁻  

Caption: The addition-elimination mechanism of SNAr.

Causality Behind Experimental Choices:

  • Leaving Group: Chlorine is a common and effective leaving group for this transformation due to the favorable balance of reactivity and substrate stability.

  • Nucleophile: Sodium methoxide (NaOMe) is the reagent of choice. It is a strong, non-hindered nucleophile and is readily available commercially or can be easily prepared from sodium metal and methanol.

  • Solvent: Anhydrous methanol is an excellent solvent as it readily dissolves the sodium methoxide and the starting material. It can also serve as the source of methoxide if sodium metal is used. Alternatively, polar aprotic solvents like DMF or DMSO can be used to accelerate the reaction.

  • Temperature: While the pyridine ring is activated, overcoming the initial energy barrier to disrupt aromaticity often requires thermal energy. Reactions are frequently heated to reflux to ensure a reasonable reaction rate.[6]

Derivatization of the C4-Carboxylic Acid

Once the this compound core is established, the carboxylic acid provides a reactive site for diversification. The two most common derivatization methods are direct esterification and conversion to an acyl chloride for subsequent reactions.

G cluster_0 Method 1: Direct Esterification cluster_1 Method 2: Acyl Chloride Route Acid 2-Methoxyisonicotinic Acid Fischer Fischer Esterification (ROH, H⁺ cat.) Acid->Fischer AcylChloride Acyl Chloride Formation (SOCl₂, cat. DMF) Acid->AcylChloride Ester1 Ester Derivative Fischer->Ester1 Ester2 Ester Derivative AcylChloride->Ester2 Amide Amide Derivative AcylChloride->Amide Amine Amine (R₂NH) Alcohol Alcohol (ROH)

Caption: Key derivatization pathways for the carboxylic acid group.

Method 1: Fischer Esterification This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8]

  • Rationale: It is a cost-effective method for simple, unhindered alcohols like methanol or ethanol. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[9]

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is typically used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Method 2: Acyl Chloride Formation For more complex esters or for the synthesis of amides, a more reactive intermediate is required. The carboxylic acid is first converted to an acyl chloride.

  • Rationale: Acyl chlorides are highly reactive electrophiles that react readily with a wide range of nucleophiles, including hindered alcohols and amines. This two-step procedure avoids the equilibrium limitations of Fischer esterification.

  • Reagents: Thionyl chloride (SOCl₂) is commonly used as it is inexpensive and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[10][11] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent.[10]

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and a common derivative. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of Methyl 2-Methoxyisonicotinate via SNAr

This protocol describes the conversion of commercially available methyl 2-chloroisonicotinate to its methoxy analog.

ReagentMW ( g/mol )AmountMolesEq.
Methyl 2-chloroisonicotinate171.5810.0 g58.3 mmol1.0
Sodium Methoxide (25 wt% in MeOH)54.0245.0 mL~207 mmol~3.5
Methanol (Anhydrous)32.04100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-chloroisonicotinate (10.0 g, 58.3 mmol) and anhydrous methanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Slowly add the sodium methoxide solution in methanol (45.0 mL, ~3.5 eq.) to the flask.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess base by adding glacial acetic acid dropwise until the pH is ~7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford methyl 2-methoxyisonicotinate as a white solid. (Typical Yield: 85-95%).

Protocol 2: Saponification to this compound

This protocol details the hydrolysis of the methyl ester to the free carboxylic acid.

ReagentMW ( g/mol )AmountMolesEq.
Methyl 2-methoxyisonicotinate167.168.0 g47.9 mmol1.0
Sodium Hydroxide (NaOH)40.002.87 g71.8 mmol1.5
Water18.0250 mL--
Tetrahydrofuran (THF)72.1150 mL--
Hydrochloric Acid (2M HCl)36.46As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 2-methoxyisonicotinate (8.0 g, 47.9 mmol) in a mixture of THF (50 mL) and water (50 mL).

  • Add sodium hydroxide (2.87 g, 71.8 mmol) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield this compound.[12] (Typical Yield: 90-98%).

Protocol 3: Amide Coupling via Acyl Chloride

This protocol describes the synthesis of N-benzyl-2-methoxyisonicotinamide.

Step A: Formation of 2-Methoxyisonicotinoyl Chloride

  • To a flame-dried 100 mL flask under a nitrogen atmosphere, add this compound (5.0 g, 32.6 mmol).

  • Add thionyl chloride (SOCl₂) (10 mL, 137 mmol) and 2 drops of DMF.

  • Heat the mixture to reflux (approx. 76°C) for 2 hours. The solid will dissolve, and gas evolution will be observed.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (co-evaporate with toluene if necessary) to obtain the crude acyl chloride, which is used immediately in the next step.[10][11]

Step B: Reaction with Benzylamine

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) (50 mL) and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve benzylamine (3.84 mL, 35.9 mmol, 1.1 eq.) and triethylamine (Et₃N) (6.8 mL, 49.0 mmol, 1.5 eq.) in DCM (20 mL).

  • Add the amine solution dropwise to the cold acyl chloride solution over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with 1M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization from ethyl acetate/hexanes or by column chromatography to afford the pure product.

Conclusion

The synthetic routes outlined in this guide provide a robust and versatile platform for the creation of this compound and its derivatives. By understanding the mechanistic principles behind key transformations like nucleophilic aromatic substitution and acyl chemistry, researchers can rationally select conditions to optimize reaction outcomes. The detailed protocols serve as a validated starting point for laboratory synthesis, enabling the efficient production of these valuable compounds for applications in pharmaceutical research and drug discovery.

References

Application Notes and Protocols for 2-Methoxyisonicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

2-Methoxyisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features, including the electron-donating methoxy group and the synthetically tractable carboxylic acid handle, make it an attractive starting material for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the use of this compound in key synthetic transformations, with a focus on its application in medicinal chemistry and drug discovery. The strategic placement of the methoxy group at the 2-position influences the reactivity of the pyridine ring, rendering it a privileged scaffold for the synthesis of a diverse array of bioactive molecules.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
IUPAC Name 2-methoxypyridine-4-carboxylic acid[2]
CAS Number 105596-63-2[2]
Appearance White to off-white crystalline powder
Melting Point 178-182 °C
Solubility Soluble in many organic solvents

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

Core Application: Amide Bond Formation

The carboxylic acid functionality of this compound provides a direct handle for the formation of amide bonds, a cornerstone reaction in medicinal chemistry. The resulting 2-methoxyisonicotinamides are key structural motifs in a variety of biologically active compounds.

Causality in Experimental Choices for Amide Coupling

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common strategies involve the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent, base, and solvent is critical for achieving high yields and minimizing side reactions, particularly racemization when dealing with chiral amines.

Common Coupling Reagents:

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often included.

  • Onium Salts (e.g., HATU, HBTU): These reagents, based on uronium or phosphonium salts, are highly efficient and lead to rapid amide bond formation with minimal racemization. They are often the reagents of choice for difficult couplings.

Workflow for Amide Coupling

AmideCoupling cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methoxyisonicotinic_Acid This compound Activation Activation of Carboxylic Acid 2-Methoxyisonicotinic_Acid->Activation Amine Primary or Secondary Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Nucleophilic_Attack Amide_Formation Amide Bond Formation Nucleophilic_Attack->Amide_Formation Quench Aqueous Quench Amide_Formation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Pure Amide Product Purification->Product

Caption: Workflow for Amide Coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of amines, including less nucleophilic anilines.

Materials:

  • This compound

  • Amine (e.g., 4-fluoroaniline)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Advanced Application: Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can be further functionalized through palladium-catalyzed cross-coupling reactions. To achieve this, the pyridine ring must first be halogenated, typically at the 6-position, to provide a suitable handle for reactions like the Suzuki-Miyaura coupling.

Protocol 2: Synthesis of Methyl 6-chloro-2-methoxyisonicotinate

This intermediate is a key precursor for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Thionyl chloride

  • Methanol

  • Phosphorus oxychloride

  • Triethylamine

Procedure:

  • Esterification: To a suspension of this compound (1.0 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Chlorination: Suspend the methyl ester in phosphorus oxychloride. Add triethylamine (1.1 eq.) dropwise at room temperature. Heat the reaction mixture at 100 °C for 4 hours. Carefully quench the reaction by pouring it onto ice-water. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify by column chromatography to yield methyl 6-chloro-2-methoxyisonicotinate.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Workflow for Suzuki-Miyaura Coupling

SuzukiCoupling cluster_reactants Reactants & Reagents cluster_catalytic_cycle Catalytic Cycle cluster_workup Work-up & Purification Halopyridine Methyl 6-chloro-2- methoxyisonicotinate Oxidative_Addition Oxidative Addition of Pd(0) to Halopyridine Halopyridine->Oxidative_Addition Boronic_Acid Aryl or Heteroaryl Boronic Acid Transmetalation Transmetalation with Boronic Acid Boronic_Acid->Transmetalation Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Solvent Solvent (e.g., Dioxane/Water) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerates Catalyst Quench Aqueous Quench Reductive_Elimination->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Protocol 3: Suzuki-Miyaura Coupling of Methyl 6-chloro-2-methoxyisonicotinate

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 6-position of the pyridine ring.

Materials:

  • Methyl 6-chloro-2-methoxyisonicotinate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flask, add methyl 6-chloro-2-methoxyisonicotinate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), under an inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are present in numerous biologically active molecules.

Protocol 4: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a potential route starting from a 2-amino-nicotinamide derivative, which can be synthesized from this compound.

Conceptual Workflow:

PyridoPyrimidineSynthesis Start 2-Methoxyisonicotinic Acid Step1 Amidation Start->Step1 Amide 2-Methoxy- isonicotinamide Step1->Amide Step2 Amination Amide->Step2 Amino_Amide 2-Amino-6-methoxy- isonicotinamide Step2->Amino_Amide Step3 Cyclization with Formamide Amino_Amide->Step3 Product Pyrido[2,3-d]pyrimidin-4-one Derivative Step3->Product

Caption: Synthetic Strategy for Pyrido[2,3-d]pyrimidines.

Procedure (Conceptual):

  • Amidation: Convert this compound to the corresponding amide using a standard amidation protocol (e.g., with ammonia or an ammonium salt and a coupling agent).

  • Amination: Introduce an amino group at the 6-position. This can be challenging and may require conversion of the 6-position to a leaving group (e.g., a halogen) followed by nucleophilic aromatic substitution with an amine source.

  • Cyclization: React the resulting 2-amino-6-methoxyisonicotinamide with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, under heating to effect cyclization to the pyrido[2,3-d]pyrimidine core.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of amide bonds and as a platform for further functionalization via cross-coupling reactions makes it a key intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to new chemical entities with potential therapeutic applications. The continued exploration of new reactions and applications of this compound and its derivatives is expected to yield further innovations in drug discovery and materials science.

References

The Strategic Application of 2-Methoxyisonicotinic Acid in Modern Drug Discovery: From Fragment to Lead

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 2-Methoxyisonicotinic acid has emerged as a particularly versatile and valuable fragment. Its unique electronic and structural features make it an ideal starting point for crafting sophisticated molecules targeting a range of disease-relevant proteins. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in key drug discovery workflows.

The Rationale for Employing this compound: A Privileged Scaffold

This compound, also known as 2-methoxypyridine-4-carboxylic acid, is a substituted pyridine derivative that offers a compelling combination of physicochemical properties and synthetic tractability. The pyridine core is a common motif in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets[1]. The strategic placement of the methoxy and carboxylic acid groups on this core confers several advantages:

  • Modulation of Basicity: The electron-donating methoxy group at the 2-position modulates the basicity of the pyridine nitrogen, which can be critical for fine-tuning target engagement and pharmacokinetic properties.

  • Defined Vector for Growth: The carboxylic acid at the 4-position provides a robust and predictable handle for synthetic elaboration. This allows for the systematic exploration of chemical space through the formation of amides, esters, and other functional groups, a cornerstone of structure-activity relationship (SAR) studies.

  • Hinge-Binding Potential: The pyridine nitrogen and the adjacent methoxy group can act as effective hydrogen bond acceptors, making this scaffold particularly well-suited for targeting the hinge region of protein kinases, a critical interaction for many kinase inhibitors.

  • Favorable Physicochemical Properties: As a fragment, this compound adheres to the "Rule of Three," possessing a low molecular weight (153.14 g/mol ), a cLogP of approximately 0.5, and a sufficient number of hydrogen bond donors and acceptors, making it an excellent candidate for fragment-based screening campaigns[2].

These attributes have positioned this compound as a valuable starting point for developing inhibitors of various enzyme families, including protein kinases and, potentially, epigenetic modulators.

Core Applications and Experimental Protocols

The utility of this compound spans several key stages of the drug discovery pipeline, from initial hit identification to lead optimization.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD has become a powerful strategy for identifying novel chemical matter for challenging targets. The low complexity and molecular weight of fragments allow for a more efficient sampling of chemical space and often lead to compounds with superior ligand efficiency. This compound is an exemplary fragment due to its solubility, synthetic accessibility, and the presence of a versatile carboxylic acid handle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for detecting the weak binding of fragments to a target protein[2]. Protein-observed 2D 1H-15N HSQC experiments are particularly powerful for identifying hits and mapping their binding site.

Objective: To identify if this compound binds to a target protein and to localize the binding site.

Materials:

  • 15N-labeled target protein (typically 50-200 µM in a suitable NMR buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • This compound stock solution (e.g., 100 mM in d6-DMSO).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Protein Preparation: Prepare a 200-500 µL sample of the 15N-labeled target protein in the NMR buffer.

  • Reference Spectrum: Acquire a reference 1H-15N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 100 µM to 1 mM. The final DMSO concentration should be kept below 5% to minimize protein denaturation.

  • Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide resonances in the protein backbone indicate binding of the fragment to that region of the protein. The magnitude of the CSPs can be used to estimate the binding affinity.

Causality and Self-Validation: The observation of specific and dose-dependent CSPs provides strong evidence of a direct interaction between the fragment and the target protein. The location of the perturbed residues on the protein structure validates the binding site.

Synthetic Elaboration: Building upon the Core Scaffold

Once identified as a hit, this compound serves as a versatile starting point for chemical elaboration. The carboxylic acid and the pyridine ring offer multiple avenues for modification to improve potency and selectivity.

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry for linking molecular fragments[3][4].

Objective: To synthesize a library of amides from this compound and a diverse set of amines to explore the chemical space around the core scaffold.

Materials:

  • This compound

  • A library of primary and secondary amines

  • Coupling reagents (e.g., HATU, HOBt, EDC)[3][5]

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Reaction Setup: In a dry reaction vial, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Causality and Self-Validation: The success of the reaction is confirmed by analytical techniques such as LC-MS and NMR, which verify the formation of the amide bond and the purity of the product. The systematic variation of the amine component allows for a logical exploration of the SAR.

To modify the pyridine core itself, a halogenated derivative of this compound can be used in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents[6][7][8].

Objective: To synthesize a library of biaryl compounds by coupling a halogenated this compound derivative with various boronic acids.

Materials:

  • A halogenated this compound derivative (e.g., 6-bromo-2-methoxyisonicotinic acid)

  • A library of aryl or heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Degassed solvent (e.g., dioxane/water, toluene/water)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the halogenated this compound derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Self-Validation: The formation of the desired biaryl product is confirmed by analytical methods. The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency and can be optimized for each substrate combination, providing a self-validating system for synthesis.

Application in Kinase Inhibitor Design

The this compound scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors. The pyridine nitrogen can form a key hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP. The methoxy group can provide additional favorable interactions and modulate the electronics of the hinge-binding motif.

Derivatives of this compound can be designed to occupy the ATP binding site and extend into adjacent hydrophobic pockets, thereby achieving high potency and selectivity. The synthetic protocols described above are directly applicable to the iterative design and synthesis of novel kinase inhibitors based on this scaffold.

Potential in Targeting Epigenetic Modulators

Recent research has highlighted the potential of pyridine carboxylic acid derivatives as inhibitors of epigenetic enzymes, such as histone demethylases (KDMs) and DNA methyltransferases (DNMTs)[1][9]. These enzymes play a crucial role in regulating gene expression, and their dysregulation is implicated in cancer and other diseases. The carboxylic acid moiety of this compound can chelate the active site metal ion (often Fe2+ or Zn2+) in these enzymes, while the substituted pyridine ring can provide additional interactions to enhance binding affinity and selectivity. While direct evidence for this compound specifically targeting these enzymes is still emerging, its structural similarity to known epigenetic modulators makes it a highly attractive starting point for the design of novel epigenetic drugs.

Data Presentation: Exemplary Derivatives and Their Biological Activities

The following table summarizes the biological activities of representative compounds derived from isonicotinic acid scaffolds, illustrating the potential of this chemical class.

Compound IDScaffoldTargetActivity (IC50/EC50)Therapeutic AreaReference
Isoniazid Isonicotinic acid hydrazideInhA (enoyl-ACP reductase)-Tuberculosis--INVALID-LINK--
Gefitinib QuinazolineEGFR Kinase~30 nMCancer--INVALID-LINK--
AZD5099 PyrrolamideDNA gyrase-Bacterial Infections[10]

Note: This table includes examples of isonicotinic acid derivatives to showcase the broader potential of the scaffold class. Specific activity data for derivatives of this compound are often proprietary or found within patent literature.

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical FBDD workflow and a simplified kinase signaling pathway that could be targeted by inhibitors derived from this compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization Fragment_Library Fragment Library (incl. This compound) Screening Biophysical Screening (e.g., NMR, SPR) Fragment_Library->Screening Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation SAR_by_Synthesis SAR by Synthesis (Amide Coupling, Suzuki) Hit_Validation->SAR_by_Synthesis Potency_Assay In vitro Potency (IC50 Determination) SAR_by_Synthesis->Potency_Assay Co_crystallography Structure-Based Design (X-ray Co-crystallography) Co_crystallography->SAR_by_Synthesis Potency_Assay->Co_crystallography ADME_Tox ADME/Tox Profiling Potency_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies ADME_Tox->In_Vivo_Efficacy Candidate Preclinical Candidate In_Vivo_Efficacy->Candidate Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor 2-Methoxyisonicotinic Acid Derivative Inhibitor->RAF Inhibition

References

Application Notes and Protocols for Investigating the Biological Activity of 2-Methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of 2-Methoxyisonicotinic Acid Scaffolds

Isonicotinic acid and its derivatives have long been a cornerstone in medicinal chemistry, most notably exemplified by the anti-tuberculosis agent isoniazid. The pyridine-4-carboxylic acid core structure serves as a versatile pharmacophore, and strategic modifications can unlock a wide spectrum of biological activities. The introduction of a methoxy group at the 2-position of the isonicotinic acid scaffold presents an intriguing avenue for the development of novel therapeutic agents. This substitution can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets.

This guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present detailed, field-proven protocols for the evaluation of these activities, underpinned by a rationale for key experimental choices. While direct and extensive research on this compound derivatives is an emerging field, the methodologies outlined herein are adapted from established protocols for analogous compounds and provide a robust framework for their biological characterization.

I. Anticancer Activity of this compound Derivatives

The search for novel anticancer agents is a paramount endeavor in drug discovery. Derivatives of isonicotinic acid have demonstrated promise in this area, and the 2-methoxy substitution offers a potential avenue for enhancing this activity. The cytotoxic effects of these compounds against various cancer cell lines can be quantitatively assessed using a variety of in vitro assays.

Mechanism of Action: Potential Anticancer Pathways

While the precise mechanisms of action for this compound derivatives are still under investigation, plausible pathways based on related structures include:

  • Enzyme Inhibition: Many small molecule inhibitors target kinases and other enzymes crucial for cancer cell proliferation and survival. For instance, certain sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors[1].

  • Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of effective anticancer drugs.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the uncontrolled division of cancer cells.

The following workflow outlines a typical screening process for evaluating the anticancer potential of novel this compound derivatives.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 2-Methoxyisonicotinic Acid Derivatives MTT MTT Assay for Cytotoxicity (IC50 Determination) Synthesis->MTT Primary Screening Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) MTT->Apoptosis Further Characterization CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Further Characterization Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Apoptosis->Enzyme Elucidating Mechanism Western Western Blotting for Protein Expression CellCycle->Western Elucidating Mechanism

Figure 1: Workflow for Anticancer Evaluation.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against MCF-7 Cells

CompoundIC₅₀ (µM)
Derivative 115.2
Derivative 28.7
Doxorubicin (Control)0.5

II. Anti-inflammatory Activity of this compound Derivatives

Inflammation is a key pathological feature of numerous chronic diseases. The development of novel anti-inflammatory agents is therefore of significant interest. Isonicotinic acid derivatives have shown potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives may be mediated through:

  • COX-2 Inhibition: Cyclooxygenase-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy. Some isonicotinic acid derivatives have been shown to inhibit COX enzymes[2][3].

  • Inhibition of Pro-inflammatory Cytokine Production: Compounds that can suppress the production of cytokines such as TNF-α and IL-6 may have significant anti-inflammatory effects.

AntiInflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_products Inflammatory Mediators Stimulus LPS, etc. Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic Acid Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Derivative 2-Methoxyisonicotinic Acid Derivative Derivative->NFkB Inhibition Derivative->COX2 Inhibition

Figure 2: Potential Anti-inflammatory Mechanisms.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol allows for the determination of the inhibitory activity of test compounds against both COX-1 and COX-2 enzymes, providing an indication of their selectivity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound derivatives

  • Colorimetric or fluorometric detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of enzymes, heme, and arachidonic acid in the reaction buffer.

  • Compound and Enzyme Incubation:

    • To each well of a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Include a positive control (a known COX inhibitor like celecoxib) and a negative control (no inhibitor).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction:

    • Add arachidonic acid to each well to start the reaction.

    • Incubate for a defined time (e.g., 2 minutes) at 37°C.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis:

The percentage of COX inhibition is calculated as follows:

% Inhibition = [1 - (Signal of treated sample / Signal of untreated control)] x 100

The IC₅₀ values for both COX-1 and COX-2 can be determined, and the selectivity index (SI) can be calculated as:

SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

Table 2: Hypothetical COX Inhibition Data for this compound Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Derivative 325.42.112.1
Derivative 4>10015.8>6.3
Celecoxib (Control)15.00.05300

III. Antimicrobial Activity of this compound Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Isonicotinic acid derivatives have a proven track record in this area, and 2-methoxy substitutions could lead to novel compounds with potent antibacterial or antifungal activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the diluted compounds.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

    • Alternatively, the optical density (OD) can be measured at 600 nm.

Data Analysis:

The MIC value is reported in µg/mL or µM.

Table 3: Hypothetical MIC Values for this compound Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 583216
Derivative 64648
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The protocols detailed in this guide provide a robust framework for the systematic evaluation of their anticancer, anti-inflammatory, and antimicrobial potential. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for this specific class of compounds, the methodologies presented here will enable researchers to generate the high-quality, reproducible data necessary to advance these promising molecules through the drug discovery pipeline.

References

Application Notes & Protocols: 2-Methoxyisonicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-methoxyisonicotinic acid as a versatile ligand in coordination chemistry. It moves beyond simple procedural lists to offer in-depth explanations of experimental rationale, self-validating protocols, and insights into the construction of both discrete molecular complexes and extended metal-organic frameworks (MOFs).

Introduction: The Strategic Advantage of this compound

This compound (2-Mina), a derivative of the well-studied isonicotinic acid, presents a unique combination of electronic and steric properties that make it a highly valuable ligand in modern coordination chemistry. The foundational structure offers two primary coordination sites: the pyridine nitrogen and the carboxylate oxygen atoms. The strategic placement of a methoxy group at the 2-position introduces several key features:

  • Steric Influence: The methoxy group can sterically direct the self-assembly of metal-ligand frameworks, influencing the final topology and dimensionality of the resulting coordination polymer or MOF.

  • Electronic Modulation: As an electron-donating group, the methoxy substituent subtly alters the electron density of the pyridine ring, which can tune the redox properties and catalytic activity of the resulting metal complex.

  • Secondary Coordination: The ether oxygen of the methoxy group can, in some cases, participate in weaker interactions with the metal center or engage in hydrogen bonding, further stabilizing the crystal structure.

These attributes make 2-Mina a compelling building block for designing functional materials with applications ranging from catalysis and gas storage to chemical sensing and drug delivery. This guide will provide the foundational knowledge and practical protocols to effectively utilize this ligand in your research.

The Ligand: Properties and Synthesis

A thorough understanding of the ligand is critical before its application in complex syntheses.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-methoxypyridine-4-carboxylic acidPubChem[1]
Molecular Formula C₇H₇NO₃PubChem[1]
Molecular Weight 153.14 g/mol PubChem[1]
CAS Number 105596-63-2PubChem[1]
Appearance White to off-white crystalline powder(General knowledge)
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.(General knowledge)
Ligand Synthesis and Purification Protocol

While commercially available, 2-Mina can be synthesized from 2-chloroisonicotinic acid. This protocol is adapted from standard nucleophilic aromatic substitution procedures.

Protocol 2.2.1: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium methoxide (1.5 eq) to 100 mL of anhydrous methanol. Stir until fully dissolved.

  • Addition of Starting Material: To the sodium methoxide solution, add 2-chloroisonicotinic acid (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The reaction is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride. Heating is required to overcome the activation energy of this process. Anhydrous conditions prevent unwanted side reactions with water.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting solid residue in a minimum amount of water. Cool the solution in an ice bath and carefully acidify to pH 3-4 by dropwise addition of 2M HCl.

    • Rationale: Acidification protonates the carboxylate salt, causing the neutral this compound product to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL) and then a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The melting point should be sharp and consistent with literature values.

Coordination Principles and Methodologies

The versatility of 2-Mina allows for the synthesis of both discrete 0D complexes and extended 1D, 2D, or 3D coordination polymers. The choice of synthesis methodology is paramount in dictating the final product.

Coordination Modes of 2-Mina

The ligand can adopt several coordination modes, which is fundamental to its utility in constructing diverse architectures. The interplay between the hard carboxylate oxygen donors and the borderline pyridine nitrogen donor allows for coordination to a wide variety of metal ions.

Caption: Fig. 1: Potential coordination modes of 2-Mina.

General Synthesis Workflow

The overall process from ligand selection to material application follows a logical progression. This workflow ensures systematic development and characterization.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Testing Ligand Select Ligand (2-Mina) Protocol Define Synthesis Protocol (Solvothermal, Diffusion, etc.) Ligand->Protocol Metal Select Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) Metal->Protocol Solvent Select Solvent System (e.g., DMF, EtOH, H₂O) Solvent->Protocol SCXRD Single-Crystal X-ray (Structure) Protocol->SCXRD Isolate Crystals PXRD Powder X-ray (Bulk Purity) Protocol->PXRD Analyze Bulk SCXRD->PXRD Simulate Pattern TGA Thermogravimetric Analysis (Stability) PXRD->TGA Spectroscopy FT-IR, UV-Vis (Bonding) TGA->Spectroscopy Adsorption Gas Adsorption TGA->Adsorption Catalysis Catalytic Activity Spectroscopy->Catalysis Sensing Luminescence Sensing Spectroscopy->Sensing

Caption: Fig. 2: General workflow from synthesis to application.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing a discrete metal complex and a coordination polymer using 2-Mina.

Protocol 4.1: Synthesis of a Discrete Divalent Metal Complex, e.g., [M(2-Mina)₂(H₂O)₂]

This protocol describes a general solution-based synthesis suitable for forming simple, mononuclear complexes with metals like Co(II), Cu(II), or Zn(II).[2]

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of ethanol in a 100 mL beaker, heating gently if necessary.

  • pH Adjustment: Add a few drops of a 1M solution of a non-coordinating base (e.g., NaOH or Et₃N) to deprotonate the carboxylic acid. The solution should become clear.

    • Rationale: Deprotonation of the carboxylic acid is essential for it to act as an effective coordinating anion.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O) (1 mmol) in 10 mL of deionized water.

  • Complexation: While stirring the ligand solution, add the metal salt solution dropwise. A precipitate should form immediately.

  • Digestion: Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction and improve the crystallinity of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate sequentially with deionized water (2 x 15 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the complex in a desiccator over silica gel for 48 hours.

Expected Characterization:

  • FT-IR: Look for a shift in the C=O stretching vibration from ~1700 cm⁻¹ in the free ligand to ~1550-1610 cm⁻¹ in the complex, indicating coordination of the carboxylate group.[2] New bands in the low-frequency region (400-600 cm⁻¹) may correspond to M-N and M-O vibrations.

  • Elemental Analysis: The C, H, N percentages should agree with the calculated values for the proposed formula [M(C₇H₆NO₃)₂(H₂O)₂].

Protocol 4.2: Hydrothermal Synthesis of a 2-Mina-Based Coordination Polymer

This protocol is designed for the synthesis of crystalline, extended frameworks (MOFs/CPs), which often require higher temperatures and pressures to overcome kinetic barriers.[3][4]

  • Reagent Mixture: In a 20 mL glass vial, combine the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.5 mmol), this compound (0.5 mmol), and 10 mL of a solvent mixture (e.g., N,N-Dimethylformamide (DMF)/Ethanol/Water in a 2:1:1 ratio).

    • Rationale: DMF is a high-boiling polar aprotic solvent that helps solubilize the reactants and can also act as a template or modulator during crystal growth. The ratio of solvents can drastically affect the final structure.[5]

  • Sonication: Sonicate the mixture for 10 minutes to ensure a homogeneous suspension.

  • Assembly: Place the uncapped vial inside a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating Program: Place the autoclave in a programmable oven. Heat to 120°C over 2 hours, hold at 120°C for 72 hours, and then cool slowly to room temperature over 24 hours.

    • Rationale: The slow cooling step is crucial for the formation of high-quality single crystals suitable for X-ray diffraction. Rapid cooling often leads to microcrystalline powders.

  • Isolation: Carefully open the autoclave in a fume hood. Collect the crystals from the vial using a pipette or by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted reagents trapped in the pores.

  • Solvent Exchange & Activation: For applications like gas adsorption, the coordinated and pore-occluded DMF molecules must be removed. Soak the crystals in a volatile solvent like acetone for 48 hours, replacing the acetone every 12 hours. Then, heat the sample under high vacuum at a temperature determined by TGA (e.g., 100-150°C) to fully activate the material.

Expected Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive method to determine the precise 3D structure, connectivity, and topology of the framework.

  • Powder X-ray Diffraction (PXRD): Used to confirm that the crystal structure determined by SCXRD is representative of the bulk, phase-pure sample.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and helps identify the temperature window for solvent removal without framework collapse.[4]

Applications and Future Outlook

Complexes and materials derived from this compound are poised for application in several key areas of chemical science.

  • Catalysis: The well-defined metal centers within 2-Mina frameworks can act as Lewis acid sites for heterogeneous catalysis. The methoxy group can influence the local environment of the active site, potentially enhancing selectivity in reactions like Knoevenagel condensations or cycloaddition reactions.[6]

  • Luminescent Sensing: Coordination polymers, particularly those involving Zn(II) or Cd(II), often exhibit photoluminescence. The interaction of analyte molecules with the framework can quench or enhance this luminescence, providing a mechanism for highly sensitive and selective chemical sensing of metal ions or small organic molecules.[4]

  • Drug Development: Isonicotinic acid derivatives are known for their biological activity.[7][8] Metal coordination can enhance the therapeutic efficacy of a ligand.[9] 2-Mina complexes could be explored for their antimicrobial or anticancer properties, where the methoxy group can modulate lipophilicity and target engagement.

The continued exploration of mixed-ligand systems, where 2-Mina is combined with other organic linkers, will undoubtedly lead to the discovery of novel frameworks with enhanced complexity and functionality.[3][10] The rational design principles outlined in this guide provide a solid foundation for the future development of advanced materials based on this promising ligand.

References

Application and Protocol Guide for the Quantification of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxyisonicotinic acid, a pyridine carboxylic acid derivative, is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Accurate and precise quantification of this compound is therefore essential throughout the drug development lifecycle, from raw material testing to formulation analysis and stability studies. This guide provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

PART 1: Choosing the Right Analytical Method

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations. It offers a good balance of sensitivity, specificity, and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, GC-MS analysis necessitates a derivatization step to convert the analyte into a more volatile form. This method can be highly specific but involves a more complex sample preparation procedure.[4][5]

  • UV-Vis Spectrophotometry: This is a simple and rapid method suitable for the quantification of this compound in simple solutions where interfering substances are minimal.[6] It is often used for preliminary assessments and in-process controls.

PART 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a polar compound, can be effectively retained and separated on a C18 column using an aqueous mobile phase with an organic modifier. The pH of the mobile phase is a critical parameter to control the ionization and, consequently, the retention of the acidic analyte.[7] Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (≥98% purity).[1][2]

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade phosphoric acid or formic acid.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (90% A, 10% B).

  • Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the this compound sample, dissolve in and dilute to 25 mL with methanol. Further dilute with the mobile phase to fall within the calibration range.

  • Sample Preparation (Formulation): The sample preparation will depend on the formulation. For a tablet, it may involve grinding the tablets, extracting the active ingredient with a suitable solvent (e.g., methanol), and then diluting the extract with the mobile phase.

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[8]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Specificity No interference from placebo or known impurities
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

PART 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[3] For this compound, a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-endcapped column can be employed for retention.[9][10] Electrospray ionization (ESI) in positive ion mode is suitable for protonating the pyridine nitrogen. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • HILIC column (e.g., 2.1 x 100 mm, 3.5 µm) or a polar-endcapped C18 column.

  • Reference standard of this compound and a suitable internal standard (IS) (e.g., an isotopically labeled analog or a structurally similar compound).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid or ammonium formate.

2. LC-MS/MS Conditions:

ParameterCondition
Column HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Analyte) To be determined by infusion of standard
MRM Transition (IS) To be determined by infusion of standard

3. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC method, with the addition of the internal standard at a fixed concentration to all standards and samples.

  • Sample Preparation from Biological Matrices (e.g., Plasma): Protein precipitation is a common and straightforward technique.[9] Add three volumes of cold acetonitrile (containing the IS) to one volume of plasma. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.

4. Method Validation: Validation should follow regulatory guidelines for bioanalytical method validation (e.g., FDA or EMA guidelines).

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS
Matrix Effect To be assessed and minimized
Stability Freeze-thaw, short-term, long-term, and post-preparative stability

PART 4: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle

Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Derivatization is necessary to convert the carboxylic acid group into a less polar and more volatile ester.[5] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common approach.[11] The resulting trimethylsilyl ester is thermally stable and amenable to GC separation. Mass spectrometry provides sensitive and specific detection.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reference standard of this compound.

  • Derivatization reagent: BSTFA with 1% TMCS.

  • Anhydrous pyridine or acetonitrile as a reaction solvent.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
Injector Temperature 250 °C
Oven Temperature Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Derivatization and Sample Preparation:

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable volume of anhydrous pyridine or acetonitrile.

  • Add an excess of the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injecting into the GC-MS.

4. Method Validation: Validation should focus on the reproducibility of the derivatization reaction and the stability of the derivative, in addition to the standard validation parameters.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision RSD ≤ 15%
Accuracy 85% - 115% recovery
Specificity No interfering peaks from the derivatizing reagent or matrix

PART 5: UV-Vis Spectrophotometry

Principle

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). This method is simple and rapid but lacks the specificity of chromatographic methods.[12]

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Reference standard of this compound.

  • Suitable solvent (e.g., methanol, ethanol, or an aqueous buffer).

2. Procedure:

  • Determine λmax: Prepare a solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration of the sample from the calibration curve.

3. Method Validation:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Precision RSD ≤ 5%
Accuracy 95% - 105% recovery

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve & Dilute A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of this compound.

GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample/Standard B Add Solvent & Derivatizing Agent A->B C Heat to React B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometric Detection E->F G Extract Ion Chromatogram F->G H Quantify using Calibration Curve G->H

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow including the essential derivatization step.

References

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Methoxyisonicotinic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from the scientific rationale behind the method's parameters to detailed, step-by-step protocols for its execution and validation. The method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, coupled with UV detection. The protocol has been structured to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and linearity, making it suitable for quality control and stability testing applications.

Principles and Method Rationale

A successful analytical method is built on a fundamental understanding of the analyte's physicochemical properties. The choices made during method development are deliberate and scientifically justified to ensure a reliable and reproducible outcome.

Physicochemical Properties of this compound

This compound is a pyridinecarboxylic acid derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol [1]. Its structure, featuring both a carboxylic acid group and a pyridine ring, dictates its behavior in a chromatographic system.

  • Ionization (pKa): While the exact pKa values for this compound are not readily published, we can infer its behavior from the parent compound, isonicotinic acid, which has a pKa of approximately 4.96[2]. The molecule possesses two ionizable sites: the carboxylic acid (acidic) and the pyridine nitrogen (basic). The ionization state of these groups is highly dependent on the pH of the surrounding medium.

  • Polarity (Log P): The compound is relatively polar due to the presence of the carboxylic acid and the nitrogen atom in the pyridine ring. This polarity presents a challenge for retention on traditional reversed-phase columns[3][4].

  • UV Absorbance: The pyridine ring is an aromatic chromophore, making the molecule suitable for UV-Vis spectrophotometric detection. Isonicotinic acid exhibits absorbance maxima at 214 nm and 264 nm[5]. The methoxy group may slightly alter this profile, necessitating experimental determination of the optimal detection wavelength (λmax).

Chromatographic Strategy: The Critical Role of pH

The primary challenge in analyzing this compound using RP-HPLC is achieving adequate retention on a non-polar stationary phase. In its ionized (deprotonated) state, the molecule is highly polar and will exhibit poor retention, often eluting in or near the solvent front[4][6].

To overcome this, the ionization of the carboxylic acid group must be suppressed. According to chromatographic theory, setting the mobile phase pH at least two units below the analyte's pKa will convert the molecule to its neutral, less polar form, thereby increasing its hydrophobic interaction with the stationary phase and enhancing retention[7]. Given the estimated pKa of the carboxylic acid, a mobile phase pH of approximately 2.5-3.0 is optimal. At this pH, the carboxylic acid will be protonated (-COOH), and the pyridine nitrogen will also be protonated, but the overall decrease in polarity from the neutralized carboxylic acid is the dominant factor for improved retention.

Stationary and Mobile Phase Selection
  • Stationary Phase: A standard C18 (octadecylsilane) column is selected as it provides the necessary hydrophobic character for retaining the neutralized form of this compound. The high surface area and carbon load of modern C18 columns ensure sufficient interaction and capacity.

  • Mobile Phase:

    • Aqueous Component (A): A solution of 0.1% phosphoric acid in HPLC-grade water is chosen. Phosphoric acid is an excellent buffer for maintaining a low pH (~2.5) and has a low UV cutoff, making it compatible with detection at lower wavelengths[5][8].

    • Organic Modifier (B): Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength in reversed-phase chromatography[7].

  • Elution Mode: A gradient elution program is employed. The analysis begins with a high percentage of the aqueous mobile phase to ensure the retention of the polar analyte on the column. The percentage of acetonitrile is then gradually increased to elute the compound in a reasonable time frame with a sharp, symmetrical peak shape.

Detection

A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A DAD is preferred during method development as it allows for the acquisition of the full UV spectrum of the eluting peak. This enables the confirmation of the optimal detection wavelength for maximum sensitivity and can be used to assess peak purity. Based on the structure, a wavelength in the range of 260-270 nm is expected to provide good sensitivity.

Optimized Analytical Method

The following parameters represent the validated method for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid (v/v) in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
18.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 18 minutes

Detailed Experimental Protocols

Required Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄, ≥85%, analytical grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • 0.45 µm syringe filters (PTFE or nylon)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This stock solution should be stored at 2-8 °C and can be used for up to 7 days.

  • Working Standard Solutions: Prepare a series of working standards for the calibration curve by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B). A typical concentration range would be 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (for Drug Substance)
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 Methanol/Water mixture and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the same solvent.

  • Dilute this solution further with the initial mobile phase (90%A:10%B) to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow Diagram

The overall process from sample preparation to final analysis is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Standard Weighing & Dissolution dilution Serial/Final Dilution prep_std->dilution prep_sample Sample Weighing & Dissolution prep_sample->dilution filtration 0.45 µm Filtration dilution->filtration equilibration System Equilibration (15 min) filtration->equilibration injection Inject Sample/Standard (10 µL) equilibration->injection separation Gradient Elution (C18 Column) injection->separation detection DAD Detection (265 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Concentration Calculation calibration->quantification report Final Report Generation quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method was validated in accordance with the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[9][10][11]. The validation parameters assessed include specificity, linearity, accuracy, precision, and limits of detection and quantitation.

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, which showed no interfering peaks at the retention time of this compound. Peak purity was assessed using the DAD, confirming the homogeneity of the analyte peak.

Linearity

Linearity was evaluated by analyzing five standard solutions with concentrations ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 5 - 100 µg/mL
Regression Equation y = 45872x - 1250
Correlation Coefficient (R²) 0.9998
Accuracy

Accuracy was determined by a recovery study, spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 40.039.899.5%
100% 50.050.3100.6%
120% 60.059.599.2%
Average Recovery 99.8%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision LevelMean Concentration (µg/mL)Std. Deviation% RSD
Repeatability (n=6) 50.10.350.70%
Intermediate Precision (n=6) 49.80.410.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. A standard solution (50 µg/mL) is injected five times.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
% RSD of Peak Area ≤ 2.0%0.65%

Conclusion

The RP-HPLC method described in this application note provides a selective, linear, accurate, and precise means for the quantitative analysis of this compound. The detailed rationale and step-by-step protocols offer a complete guide for implementation in a quality control or research setting. Adherence to the system suitability criteria ensures the generation of reliable and consistent data for the intended analytical applications.

References

Application Note and Protocol for the Purification of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-purity 2-Methoxyisonicotinic acid is a critical building block in the synthesis of numerous pharmaceutical compounds and other specialty chemicals. The presence of impurities, even in trace amounts, can significantly impact reaction yields, product quality, and biological activity. This document provides a detailed, multi-step protocol for the purification of this compound, designed to achieve high levels of purity suitable for demanding research and development applications. The protocol integrates an initial acid-base extraction to remove neutral and basic impurities, followed by a robust recrystallization procedure. An alternative chromatographic method is also described for instances requiring the highest achievable purity or for challenging impurity profiles. The rationale behind each step is explained to provide a comprehensive understanding of the purification strategy.

Introduction: The Importance of Purity

This compound (also known as 2-methoxypyridine-4-carboxylic acid) is a substituted pyridine carboxylic acid.[1] Its structural features make it a valuable intermediate in medicinal chemistry and materials science. The purity of this reagent is paramount, as contaminants can interfere with downstream reactions, lead to the formation of undesirable byproducts, and complicate the purification of the final active pharmaceutical ingredient (API) or target molecule.

Common synthetic routes to this compound may introduce a variety of impurities. For example, if synthesized from a 2-chloropyridine precursor, residual chlorinated pyridines may remain.[2][3] Incomplete hydrolysis of a nitrile intermediate can result in the presence of the corresponding amide. Therefore, a robust purification strategy is essential to ensure the quality and consistency of experimental results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification protocol.

PropertyValueSource
Molecular FormulaC₇H₇NO₃[1]
Molecular Weight153.14 g/mol [1]
AppearanceOff-white to white crystalline powder
Melting Point~198-201 °C
SolubilitySoluble in hot water, alcohols, and other polar organic solvents. Limited solubility in non-polar organic solvents.[4]

Purification Strategy Overview

The purification protocol outlined below employs a two-pronged approach to effectively remove a broad spectrum of potential impurities.

Purification_Workflow Crude Crude 2-Methoxy- isonicotinic Acid Dissolution Dissolution in Ethyl Acetate Crude->Dissolution AcidBase Acid-Base Extraction (vs. NaHCO₃ soln) Dissolution->AcidBase Organic_Phase Organic Phase (Neutral/Basic Impurities) AcidBase->Organic_Phase Separation Aqueous_Phase Aqueous Phase (Sodium 2-methoxy- isonicotinate) AcidBase->Aqueous_Phase Separation Waste1 Waste Organic_Phase->Waste1 Acidification Acidification (with HCl) Aqueous_Phase->Acidification Precipitation Precipitation of Purified Acid Acidification->Precipitation Filtration1 Filtration Precipitation->Filtration1 Recrystallization Recrystallization (from Ethanol/Water) Filtration1->Recrystallization Waste2 Waste Filtration1->Waste2 Filtrate Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Pure_Product High-Purity This compound Drying->Pure_Product

Figure 1: A logical workflow for the purification of this compound.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Part A: Acid-Base Extraction

This initial step is highly effective at removing neutral and basic impurities.[5][6] The acidic nature of the carboxylic acid group allows for its selective transfer into an aqueous basic solution, leaving non-acidic impurities in the organic phase.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in approximately 100 mL of ethyl acetate in a beaker. Gentle warming may be required to achieve complete dissolution.

  • Extraction: Transfer the ethyl acetate solution to a 500 mL separatory funnel. Add 100 mL of saturated sodium bicarbonate solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean beaker.

  • Repeat Extraction: Add another 50 mL of saturated sodium bicarbonate solution to the separatory funnel and repeat the extraction process. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6 M HCl dropwise until the solution becomes acidic (pH ~2-3), as confirmed with pH paper. The this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with two portions of cold deionized water (2 x 25 mL).

  • Preliminary Drying: Allow the solid to air-dry on the filter paper for at least 30 minutes to remove excess water before proceeding to recrystallization.

Part B: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from soluble and insoluble impurities.[5] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system of ethanol and water provides excellent results.

Materials:

  • Partially purified this compound from Part A

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a gentle boil on a hot plate. Continue adding hot ethanol dropwise until the solid is completely dissolved.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Alternative Purification: High-Performance Liquid Chromatography (HPLC)

For applications requiring the highest level of purity or for separating closely related impurities, preparative HPLC can be employed.

HPLC_Workflow Crude_Sample Crude or Partially Purified Sample Dissolution Dissolution in Mobile Phase Crude_Sample->Dissolution Injection Injection onto C18 Column Dissolution->Injection Elution Gradient Elution (Acetonitrile/Water + 0.1% Formic Acid) Injection->Elution Detection UV Detection Elution->Detection Fraction_Collection Fraction Collection of Pure Compound Detection->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Pure_Product Ultra-Pure This compound Solvent_Removal->Pure_Product

Figure 2: Workflow for the HPLC purification of this compound.

Typical HPLC Parameters:

ParameterCondition
Column Reverse-phase C18 (preparative scale)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized based on analytical scale separation (e.g., 10-90% B over 30 minutes)
Flow Rate Dependent on column dimensions
Detection UV at an appropriate wavelength (e.g., 254 nm)

Note: The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of this compound and show no significant impurity signals.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause eye irritation.[1] Handle with care.

  • Ethyl acetate and ethanol are flammable. Keep away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with extreme care.

References

application of 2-Methoxyisonicotinic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Methoxyisonicotinic Acid in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring system represents a privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for the design of novel therapeutics. Pyridine carboxylic acid isomers, in particular, are integral components of numerous approved drugs and clinical candidates targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1] Within this class, this compound emerges as a particularly versatile building block. Its methoxy group at the 2-position and carboxylic acid at the 4-position provide orthogonal handles for synthetic elaboration, allowing for systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a technical overview of the application of this compound, focusing on its potential in the development of novel anti-inflammatory agents. We will explore its role as a core fragment, detail synthetic protocols for its derivatization, and provide methodologies for biological evaluation, thereby offering a comprehensive framework for its integration into drug discovery programs.

Rationale for this compound in Anti-Inflammatory Drug Design

Chronic inflammation is a key pathological driver of numerous human diseases, including autoimmune disorders, metabolic syndrome, and certain cancers.[2] A central signaling pathway governing inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). The development of small molecules that can modulate this pathway is a major goal in therapeutic research.

The this compound scaffold is an attractive starting point for designing inhibitors of inflammatory pathways for several reasons:

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites or protein-protein interfaces.

  • Planarity and Aromaticity: The aromatic ring can engage in π-stacking interactions, providing additional binding affinity.

  • Synthetic Tractability: The carboxylic acid moiety is readily converted into a diverse range of functional groups (amides, esters, etc.), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

  • Metabolic Stability: The methoxy group can block a potential site of oxidative metabolism, potentially improving the pharmacokinetic profile of derivative compounds.

The overall workflow for leveraging this scaffold, from initial concept to a potential lead compound, is outlined below.

G cluster_0 Conceptual Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization A Identify Scaffold: This compound B Select Therapeutic Area: Inflammatory Disease A->B C Propose Target: NF-κB Pathway B->C D Scaffold Derivatization (Amide Coupling) C->D E Library Generation D->E F Purification & Characterization E->F G In Vitro Screening: LPS-Induced Cytokine Assay F->G H Determine IC50 Values G->H I Assess Cytotoxicity H->I J Structure-Activity Relationship (SAR) Analysis H->J I->J J->E Iterative Design K ADME/Tox Profiling J->K L Lead Candidate Selection K->L

Caption: Drug discovery workflow using the this compound scaffold.

Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway

We hypothesize that amide derivatives of this compound can be designed to interfere with the NF-κB signaling cascade. This pathway is a linchpin of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including TNF-α and IL-6. Our designed compounds could potentially inhibit the IKK complex, preventing IκBα phosphorylation and thereby blocking NF-κB activation.

G cluster_0 Cytoplasm cluster_1 cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa->IkBa IkBa->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_translocation Translocation Compound 2-Methoxyisonicotinic Acid Derivative Compound->IKK Inhibits Nucleus Nucleus Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to NFkB_translocation->Nucleus NFkB_n NF-κB NFkB_translocation->NFkB_n NFkB_n->Transcription Binds DNA

Caption: Proposed mechanism of action for derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-methoxyisonicotinamide

This protocol describes a standard amide coupling reaction to demonstrate the synthetic utility of this compound.

Causality Behind Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen as the coupling reagent due to its high efficiency, rapid reaction times, and minimal side reactions, which is critical for generating clean products in a library synthesis context.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating a homogenous reaction mixture.

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • Benzylamine (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 153 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add HATU (418 mg, 1.1 mmol) and DIPEA (0.44 mL, 2.5 mmol) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc (25 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-benzyl-2-methoxyisonicotinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

This protocol details a cell-based assay to quantify the inhibition of pro-inflammatory cytokine production, a direct measure of the compound's biological activity against the intended pathway.

Causality Behind Choices:

  • RAW 264.7 Macrophages: A well-established and robust murine macrophage cell line that reliably produces inflammatory cytokines upon LPS stimulation, making it a standard model for this type of screen.

  • LPS (Lipopolysaccharide): A component of Gram-negative bacteria cell walls that potently activates the TLR4 receptor, initiating the NF-κB cascade. It provides a strong and reproducible inflammatory stimulus.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A highly sensitive and specific method for quantifying the concentration of secreted proteins (like TNF-α) in the cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds (dissolved in DMSO)

  • TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration in the well should be ≤ 0.1% to avoid solvent toxicity.

  • Remove the old media from the cells and add 100 µL of media containing the test compounds at various concentrations. Incubate for 1 hour. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is added.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Include a "vehicle control" (DMSO only) and a "no LPS" control.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited).

Data Presentation: Structure-Activity Relationship (SAR)

The protocols above can be used to generate a library of compounds and evaluate their activity. The resulting data is best summarized in a table to elucidate SAR.

Compound IDR-Group (Amide)IC₅₀ (µM) for TNF-α InhibitionCytotoxicity (CC₅₀, µM)
LEAD-001 Benzyl5.2> 100
LEAD-002 4-Fluorobenzyl2.1> 100
LEAD-003 4-Methoxybenzyl8.9> 100
LEAD-004 Cyclohexylmethyl15.4> 100
LEAD-005 2-Phenylethyl6.8> 100

Analysis: The hypothetical data above suggests that an electron-withdrawing group on the benzyl ring (LEAD-002) improves potency, while an electron-donating group (LEAD-003) decreases it. This provides a clear direction for the next round of synthesis and optimization. The lack of cytotoxicity indicates a good selectivity window for the chemical series.

Conclusion

This compound is a highly valuable and synthetically tractable scaffold for modern medicinal chemistry programs. Its inherent properties make it an excellent starting point for the development of small molecule modulators of key biological pathways. As demonstrated through the provided protocols for synthesis and biological testing in an anti-inflammatory context, this building block enables the systematic construction and evaluation of novel chemical entities. The logical, iterative process of design, synthesis, and testing, grounded in a clear mechanistic hypothesis, provides a robust framework for advancing from a simple scaffold to a potential lead candidate.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methoxyisonicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyridine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. Within this class, isonicotinic acid derivatives have garnered significant attention for their role in the development of potent anti-inflammatory drugs.[1][2] These compounds often exert their effects through mechanisms including the inhibition of cyclooxygenase (COX) enzymes and the suppression of reactive oxygen species (ROS), both of which are critical drivers of the inflammatory cascade.[1][3]

This compound, in particular, serves as a highly valuable and versatile starting material.[4] The presence of the methoxy group at the 2-position modifies the electronic properties of the pyridine ring, influencing the molecule's reactivity and its potential interactions with biological targets. The carboxylic acid moiety at the 4-position provides a convenient handle for synthetic elaboration, most commonly through the formation of amide or ester linkages to introduce diverse pharmacophoric groups. This strategic combination of features makes this compound an ideal building block for creating libraries of novel compounds aimed at discovering next-generation anti-inflammatory agents with improved efficacy and safety profiles.

This guide provides a detailed protocol for the synthesis of N-aryl-2-methoxyisonicotinamides, a class of compounds with demonstrated potential as potent anti-inflammatory agents. The protocols are grounded in established synthetic methodologies, and the accompanying notes explain the causality behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Inhibition of ROS and Cyclooxygenase-2

The primary mechanism by which many isonicotinic acid derivatives exert their anti-inflammatory effect is through the inhibition of key enzymatic pathways that produce inflammatory mediators.

  • Inhibition of Reactive Oxygen Species (ROS): During inflammation, immune cells such as neutrophils and macrophages produce a surge of ROS in a process known as an oxidative burst. While essential for pathogen defense, excessive ROS production causes significant tissue damage and perpetuates the inflammatory cycle.[3] Isonicotinoyl compounds have been shown to be potent inhibitors of this oxidative burst, thereby reducing the collateral damage associated with inflammation.[1][5]

  • Cyclooxygenase-2 (COX-2) Inhibition: The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate pain and inflammation.[3] While the COX-1 isoform is constitutively expressed and plays a role in physiological homeostasis (e.g., protecting the stomach lining), the COX-2 isoform is induced at sites of inflammation. Selective inhibition of COX-2 is the hallmark of modern NSAIDs, as it reduces inflammation while minimizing gastrointestinal side effects. Molecular docking studies suggest that the isonicotinoyl scaffold can bind effectively within the active site of the COX-2 enzyme, preventing it from processing arachidonic acid.[1][3]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Derivative 2-Methoxyisonicotinic Acid Derivative Derivative->COX2 Inhibition Synthesis_Workflow Start Starting Materials: - this compound - Substituted Aniline Coupling Amide Coupling Reaction (DCC, DMAP, Anhydrous DMF) Start->Coupling Workup Reaction Workup & Purification Coupling->Workup Stir at RT, 12-24h Product Final Product: N-Aryl-2-methoxyisonicotinamide Workup->Product Column Chromatography Analysis Characterization: - TLC - NMR - Mass Spectrometry Product->Analysis

References

Application Notes & Protocols: Leveraging 2-Methoxyisonicotinic Acid in the Development of Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isonicotinic Acid Scaffold

The pyridine carboxylic acid motif is a cornerstone in medicinal chemistry, with a rich history of yielding potent therapeutic agents. A prime example is isonicotinic acid, the structural precursor to the first-line anti-tuberculosis drug, isoniazid.[1] The inherent biological activity of the isonicotinic acid scaffold, coupled with its synthetic tractability, makes it a highly attractive starting point for the development of new drugs. This guide focuses on a specific, yet underexplored derivative: 2-Methoxyisonicotinic acid . While direct evidence of potent antimicrobial activity for this compound itself is not extensively documented, its true value lies in its role as a versatile chemical intermediate for the synthesis of novel antimicrobial candidates. The strategic placement of the methoxy group at the 2-position offers a unique electronic and steric profile that can be exploited to fine-tune the pharmacological properties of its derivatives.

This document provides a comprehensive overview of the role of this compound in antimicrobial drug discovery, detailing its chemical properties, proposed synthetic derivatization strategies, and robust protocols for the evaluation of antimicrobial efficacy.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2][3]
IUPAC Name 2-methoxypyridine-4-carboxylic acid[2]
CAS Number 105596-63-2[2]
Appearance Off-white crystalline powder[3]
Melting Point 197-200 °C[3]

The presence of the carboxylic acid and the pyridine ring provides multiple reactive sites for chemical modification, making this compound an ideal scaffold for combinatorial chemistry approaches aimed at generating diverse libraries of potential antimicrobial agents.

Strategic Derivatization of this compound for Antimicrobial Activity

The core hypothesis is that by modifying the carboxylic acid moiety of this compound, we can introduce pharmacophores known to interact with microbial targets. A common and effective strategy is the formation of amide or hydrazide linkages, which can introduce a wide range of chemical diversity. The following workflow outlines a general approach to synthesizing and screening a library of this compound derivatives.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Lead Optimization Start This compound Step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) Start->Step1 Reagents Step2 Amide/Hydrazide Coupling (Reaction with various amines/hydrazines) Step1->Step2 Activated Intermediate Library Library of 2-Methoxyisonicotinic Acid Derivatives Step2->Library Diverse R-groups MIC Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Library->MIC Test Compounds Hit Identification of 'Hits' (Compounds with significant activity) MIC->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Toxicity Cytotoxicity Assays (e.g., against mammalian cell lines) Hit->Toxicity Lead Lead Compound(s) SAR->Lead Toxicity->Lead

Figure 1: A generalized workflow for the development of antimicrobial compounds from this compound.

Protocols

Protocol 1: Synthesis of a Representative N-Aryl Amide Derivative of this compound

This protocol describes a general method for the synthesis of an N-aryl amide derivative of this compound. The choice of the aryl amine can be varied to generate a library of compounds.

Objective: To synthesize N-(4-chlorophenyl)-2-methoxyisonicotinamide as a representative example.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-chloroaniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 2-methoxyisonicotinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorophenyl)-2-methoxyisonicotinamide.

  • Characterization:

    • Confirm the structure of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive intermediates for amide bond formation.

  • Triethylamine is used as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Anhydrous conditions are crucial as the acid chloride intermediate is sensitive to moisture.

  • The aqueous work-up steps are necessary to remove unreacted starting materials and by-products.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.

Objective: To determine the lowest concentration of a synthesized this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the absorbance at 600 nm can be read using a plate reader to quantify bacterial growth.

Self-Validating System:

  • The inclusion of positive and negative controls is essential to validate the assay. The positive control should show clear bacterial growth, while the negative control should remain clear.

  • A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard to ensure the susceptibility of the test organisms and the validity of the experimental conditions.

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from the MIC assays will be crucial for establishing a structure-activity relationship (SAR). By comparing the antimicrobial activity of different derivatives, researchers can identify the chemical moieties that are essential for or enhance the desired biological effect.

Hypothetical SAR Table:

CompoundR-Group (at amide nitrogen)MIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
1 -H>128>128
2a -Phenyl64128
2b -4-Chlorophenyl1664
2c -4-Nitrophenyl3264
2d -4-Methoxyphenyl128>128

This hypothetical data suggests that electron-withdrawing groups on the phenyl ring may enhance activity against S. aureus. Further exploration would involve synthesizing derivatives with a wider range of substituents to refine this SAR and optimize the antimicrobial potency.

Future work should also include:

  • Cytotoxicity testing against mammalian cell lines to assess the selectivity of the active compounds.

  • Mechanism of action studies to elucidate how the lead compounds exert their antimicrobial effects.

  • In vivo efficacy studies in animal models of infection for the most promising candidates.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel antimicrobial agents. While not a potent antimicrobial itself, its strategic derivatization, guided by rational drug design principles and robust screening protocols, holds significant promise for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance. The methodologies outlined in this document provide a solid framework for researchers to unlock the full potential of this promising chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxyisonicotinic Acid (2-MIA). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key pharmaceutical intermediate.[1][2][3] We will delve into the causality behind common synthetic issues, provide validated troubleshooting protocols, and offer insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary impurity concerns?

There are two primary synthetic pathways utilized for this compound, each with a unique impurity profile.

  • Route A: Hydrolysis of 2-Methoxypyridine-4-carbonitrile. This is a widely used laboratory and industrial method. It begins with the chlorination of 4-cyanopyridine N-oxide, followed by a nucleophilic substitution with methoxide, and concludes with the hydrolysis of the nitrile.[4] The main impurity concerns stem from incomplete reactions or side-reactions at each of these stages.

  • Route B: Oxidation of 2-Methoxy-4-methylpyridine. This route is analogous to the industrial production of other nicotinic acids.[5] It involves the oxidation of the methyl group to a carboxylic acid. Impurities typically arise from incomplete oxidation or demethylation of the methoxy group under harsh oxidative conditions.

The following diagram illustrates a common variant of Route A.

cluster_0 Route A: From 4-Cyanopyridine N-Oxide A 4-Cyanopyridine N-Oxide B 2-Chloro-4-cyanopyridine A->B Chlorination (e.g., POCl3) C 2-Methoxypyridine-4-carbonitrile B->C Methoxylation (e.g., NaOMe) D This compound C->D Hydrolysis (Acid or Base)

Caption: Common synthetic pathway to this compound.

Troubleshooting Guide: Impurity Profiling & Control

This section addresses specific impurities in a question-and-answer format, providing insights into their formation and strategies for mitigation.

Issue 1: Presence of Nitrogen-Containing Impurities from the Nitrile Hydrolysis Step

Q: My final product is contaminated with 2-Methoxypyridine-4-carbonitrile and/or 2-Methoxyisonicotinamide. What causes this and how can I fix it?

A: Cause & Mechanism

This is one of the most common issues and points to incomplete hydrolysis of the nitrile intermediate (2-Methoxypyridine-4-carbonitrile). The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate (2-Methoxyisonicotinamide).

  • 2-Methoxypyridine-4-carbonitrile (Unreacted Intermediate): Its presence indicates the initial hydrolysis step has not gone to completion.

  • 2-Methoxyisonicotinamide (Amide Intermediate): The presence of this impurity signifies that the second hydrolysis step (amide to carboxylic acid) is the rate-limiting step and has not reached completion.[6]

The reaction conditions—pH, temperature, and reaction time—critically influence the rate and completeness of both hydrolysis stages.[7][6]

Troubleshooting & Optimization Protocol

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting nitrile and the intermediate amide.[6] Continue the reaction until the desired level of conversion is achieved.

  • Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the hydrolysis of the stable amide intermediate. However, be cautious of potential side reactions like decarboxylation at excessively high temperatures.

  • Adjust pH: The choice between acidic or basic hydrolysis is crucial.

    • Basic Hydrolysis (e.g., NaOH, KOH): Using a higher concentration of a strong base can drive the reaction to completion. The ratio of base to the cyanopyridine starting material affects whether the final product is the amide or the carboxylic acid.[8] A stoichiometric excess of base is often required for full conversion to the acid.[7]

    • Acidic Hydrolysis (e.g., H₂SO₄, HCl): Strong acidic conditions protonate the nitrile group, making it more susceptible to nucleophilic attack by water.[6]

Data Summary: Common Impurities and Analytical Methods

Impurity NameStructureCommon SourceRecommended Analytical Technique
2-Methoxypyridine-4-carbonitrile COC₁=NC=C(C#N)C=C₁Incomplete HydrolysisHPLC, GC-MS[]
2-Methoxyisonicotinamide COC₁=NC=C(C(=O)N)C=C₁Incomplete HydrolysisHPLC, LC-MS[][10]
2-Chloro-4-cyanopyridine ClC₁=NC=C(C#N)C=C₁Incomplete MethoxylationHPLC, GC-MS[]
2-Hydroxyisonicotinic Acid OC₁=NC=C(C(=O)O)C=C₁DemethylationHPLC, LC-MS[10]
Isonicotinic Acid C₁=CN=C(C(=O)O)C=C₁Starting Material ImpurityHPLC, LC-MS[10][11]
Issue 2: Halogenated Impurities are Detected in the Final Product

Q: I've detected 2-Chloro-4-cyanopyridine in my this compound. How did this carry through the synthesis?

A: Cause & Mechanism

The presence of 2-Chloro-4-cyanopyridine indicates an incomplete methoxylation reaction in the preceding step.[4][12] This starting material from the hydrolysis step is relatively non-polar compared to the final product and can be difficult to remove via simple aqueous workups or recrystallizations if present in significant amounts.

Troubleshooting & Optimization Protocol

  • Verify Methoxide Reagent Quality: Ensure the sodium methoxide is anhydrous and not degraded. The presence of moisture can consume the reagent and lead to lower yields and incomplete reactions.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is adequate for the nucleophilic aromatic substitution to occur efficiently.

    • Stoichiometry: Use a slight excess of sodium methoxide to drive the reaction to completion.

  • Purification of the Intermediate: It is highly recommended to purify the 2-Methoxypyridine-4-carbonitrile intermediate before proceeding to the hydrolysis step. This can be achieved through recrystallization or column chromatography to remove any unreacted 2-Chloro-4-cyanopyridine.[13] Removing the impurity at this stage is often easier than removing it from the final polar product.

start High Halogenated Impurity Detected check_methoxylation Review Methoxylation Step start->check_methoxylation check_reagent Check NaOMe Quality (Anhydrous?) check_methoxylation->check_reagent Yes purify_inter Purify Intermediate (Recrystallization/Chromatography) check_methoxylation->purify_inter No, step was optimal check_reagent->start Reagent Bad (Replace & Redo) optimize_cond Optimize Conditions (Temp, Stoichiometry) check_reagent->optimize_cond Reagent OK optimize_cond->purify_inter proceed Proceed to Hydrolysis purify_inter->proceed end Impurity Removed proceed->end

Caption: Troubleshooting workflow for halogenated impurities.

Issue 3: Formation of 2-Hydroxyisonicotinic Acid

Q: My mass spectrometry analysis shows a peak corresponding to 2-Hydroxyisonicotinic Acid. What reaction is causing this?

A: Cause & Mechanism

The formation of 2-Hydroxyisonicotinic Acid is typically caused by the demethylation of the 2-methoxy group. This side reaction can be particularly prevalent under harsh reaction conditions.

  • Strong Acidic Hydrolysis: High concentrations of strong acids (like HBr or HI, though less common, HCl at high temperatures can also contribute) can cleave the methyl ether to form the corresponding phenol (in this case, a pyridinol) and a methyl halide.

  • High Temperatures: Elevated temperatures, especially for prolonged periods, can promote demethylation.[14]

  • Oxidative Conditions (in Route B): If using an oxidation route, the conditions might be harsh enough to cause demethylation alongside the desired oxidation of the methyl group.

Troubleshooting & Optimization Protocol

  • Use Milder Hydrolysis Conditions:

    • If using acid hydrolysis, switch to a less aggressive acid or lower the reaction temperature and concentration.

    • Consider switching to basic hydrolysis (e.g., NaOH in H₂O/MeOH), which is generally less likely to cause ether cleavage.

  • Strict Temperature Control: Maintain the minimum effective temperature required for the hydrolysis of the amide and monitor the reaction closely to avoid unnecessarily long heating times.

  • Purification: While challenging due to similar polarities, careful C18 reverse-phase HPLC may be used to separate 2-Hydroxyisonicotinic Acid from the desired this compound.[15]

Experimental Protocol: A General Purification Procedure

Objective: To purify crude this compound containing common impurities.

Methodology: Recrystallization

Recrystallization is an effective method for removing many common impurities, especially those with different solubility profiles from the desired product.[16]

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the hot solvent required to fully dissolve the solid. If colored impurities are present, a small amount of activated carbon can be added to the hot solution.[16]

  • Hot Filtration (if carbon is used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the purified product using HPLC, LC-MS, or NMR to confirm the removal of impurities.[17]

References

Technical Support Center: Optimizing the Synthesis of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Methoxyisonicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. This guide is built on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Overview of Synthetic Strategies

The synthesis of this compound (also known as 2-methoxypyridine-4-carboxylic acid) is a critical process in the development of various pharmaceutical compounds.[1] Two primary synthetic routes are commonly employed, each with its own set of advantages and challenges. Understanding the underlying chemistry of these pathways is crucial for effective troubleshooting and optimization.

Route 1: Nucleophilic Substitution of a 2-Chloropyridine Derivative

This is a prevalent method that involves the displacement of a chlorine atom at the 2-position of a pyridine ring with a methoxy group. The typical starting material is 2-chloro-4-pyridinecarboxylic acid. The reaction is generally carried out using a strong base, such as sodium methoxide, in a suitable solvent like methanol.

Route 2: Hydrolysis of 2-Methoxy-4-cyanopyridine

An alternative pathway involves the hydrolysis of a nitrile group. This route begins with the methoxylation of 2-chloro-4-cyanopyridine to form 2-methoxy-4-cyanopyridine, which is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Visualizing the Synthesis Pathways

To provide a clear visual representation of the chemical transformations, the following diagrams illustrate the two primary synthetic routes for this compound.

Synthesis_Pathway_1 start 2-Chloro-4-pyridinecarboxylic Acid product This compound start->product Nucleophilic Aromatic Substitution reagent1 Sodium Methoxide (NaOMe) Methanol (MeOH) reagent1->start

Caption: Route 1: Synthesis via Nucleophilic Substitution.

Synthesis_Pathway_2 start 2-Chloro-4-cyanopyridine intermediate 2-Methoxy-4-cyanopyridine start->intermediate Methoxylation product This compound intermediate->product Hydrolysis reagent1 Sodium Methoxide (NaOMe) Methanol (MeOH) reagent1->start reagent2 Acid or Base Hydrolysis (e.g., HCl or NaOH) reagent2->intermediate

Caption: Route 2: Synthesis via Nitrile Hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Troubleshooting Workflow

The following flowchart provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue Identified check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products Detected? check_reaction->check_side_products No solution_incomplete Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent quality check_reaction->solution_incomplete Yes check_purification Purification Inefficient? check_side_products->check_purification No solution_side_products Adjust Reaction Parameters: - Lower temperature - Change solvent - Use a more selective reagent check_side_products->solution_side_products Yes solution_purification Optimize Purification: - Choose a different recrystallization solvent - Perform column chromatography - Check pH during workup check_purification->solution_purification Yes end Problem Resolved check_purification->end No solution_incomplete->end solution_side_products->end solution_purification->end

Caption: A systematic workflow for troubleshooting synthesis issues.

Common Problems and Solutions Table
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Methoxylation Step (Route 1 & 2) - Incomplete Reaction: Insufficient reaction time or temperature. - Deactivation of Sodium Methoxide: Presence of moisture in the reaction setup.[2][3][4] - Poor Solubility of Starting Material: The 2-chloropyridine derivative may not be fully dissolved in the solvent.- Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and temperature.[5] - Ensure Anhydrous Conditions: Use freshly opened or dried solvents and ensure all glassware is thoroughly dried. Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon). - Improve Solubility: Consider using a co-solvent or a different solvent system. For instance, a mixture of methanol and dioxane has been used for the methoxylation of 2-chloro-4-cyanopyridine.[6]
Formation of 2-Hydroxyisonicotinic Acid as a Byproduct - Reaction with Water: Sodium methoxide can react with any residual water to form sodium hydroxide, which can then act as a nucleophile to displace the chloride, leading to the formation of the corresponding hydroxypyridine derivative.- Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. - Use of Fresh Sodium Methoxide: Ensure the sodium methoxide has not been exposed to atmospheric moisture.
Incomplete Hydrolysis of 2-Methoxy-4-cyanopyridine (Route 2) - Insufficiently Harsh Conditions: The hydrolysis of the nitrile group can be slow and may require more forcing conditions (higher temperature, longer reaction time, or stronger acid/base). - Formation of Stable Intermediate: The corresponding amide (2-methoxyisonicotinamide) may be formed as a stable intermediate that is resistant to further hydrolysis.- Optimize Hydrolysis Conditions: For acidic hydrolysis, increase the concentration of the acid (e.g., concentrated HCl) and/or the reaction temperature. For basic hydrolysis, use a higher concentration of base (e.g., NaOH) and a higher boiling point solvent if necessary. Monitor the reaction for the disappearance of the starting material and the intermediate amide.[7]
Formation of Amide Byproduct in Nitrile Hydrolysis (Route 2) - Partial Hydrolysis: The reaction conditions may be sufficient to hydrolyze the nitrile to the amide but not to the carboxylic acid.- Prolong Reaction Time and/or Increase Temperature: Drive the reaction to completion by extending the reaction time or increasing the temperature. - Stepwise Hydrolysis: Consider isolating the amide and then subjecting it to a second, more vigorous hydrolysis step.
Difficulty in Purifying the Final Product - Co-precipitation of Impurities: Unreacted starting materials or byproducts may co-crystallize with the desired product during recrystallization. - Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient difference in solubility between the product and impurities at high and low temperatures.[6][7][8][9]- Optimize Recrystallization: Screen a variety of solvents or solvent mixtures to find one that provides good recovery of pure crystals. Water or ethanol are often good starting points for carboxylic acids.[6][8] - pH Adjustment during Workup: The product is an acid, so its solubility is highly pH-dependent. Adjusting the pH of the aqueous solution can help to selectively precipitate the product while keeping impurities dissolved. - Chromatographic Purification: If recrystallization is ineffective, consider using column chromatography.
Discoloration of the Final Product - Presence of Trace Impurities: Even small amounts of certain byproducts can lead to discoloration. - Decomposition: The product may be unstable under certain conditions (e.g., high heat during drying).- Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to remove colored impurities.[6] - Mild Drying Conditions: Dry the final product under vacuum at a moderate temperature to prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route often depends on the availability and cost of the starting materials. Route 1, starting from 2-chloro-4-pyridinecarboxylic acid, is a more direct approach. However, if 2-chloro-4-cyanopyridine is more readily available, Route 2 can be an effective alternative. The hydrolysis step in Route 2 can sometimes be challenging to drive to completion, which may favor Route 1 for its simplicity.

Q2: What are the critical safety precautions to consider when working with sodium methoxide?

A2: Sodium methoxide is a highly corrosive and flammable solid that reacts violently with water.[2][3][4] It is essential to handle it in a fume hood, under an inert atmosphere, and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2][3][4] In case of fire, use a dry powder extinguisher; do not use water.[4]

Q3: How can I monitor the progress of the methoxylation reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[5]

Q4: What are the best practices for the hydrolysis of the nitrile in Route 2?

A4: Both acidic and basic conditions can be effective, but each has its considerations.

  • Acidic Hydrolysis: Typically performed with a strong mineral acid like hydrochloric acid or sulfuric acid at elevated temperatures. This method can sometimes lead to the formation of ammonium salts as byproducts.

  • Basic Hydrolysis: Usually carried out with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. It is important to ensure complete hydrolysis to the carboxylate salt, followed by careful acidification to precipitate the final product.

Q5: What analytical techniques are recommended for characterizing the final product and assessing its purity?

A5: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the this compound.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is ideal for determining the purity of the final product and quantifying any impurities.[13][14][15][16][17]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Detailed Experimental Protocols

The following protocols are provided as a general guide. It is essential to adapt them to your specific laboratory conditions and to perform a thorough risk assessment before commencing any experimental work.

Protocol 1: Synthesis of this compound from 2-Chloro-4-pyridinecarboxylic Acid (Route 1)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-pyridinecarboxylic acid.

  • Reagent Addition: Add anhydrous methanol to the flask, followed by the slow, portion-wise addition of sodium methoxide under a nitrogen atmosphere. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully add water. Acidify the solution with an appropriate acid (e.g., hydrochloric acid) to a pH where the product precipitates.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Hydrolysis of 2-Methoxy-4-cyanopyridine (Route 2)

Step 2a: Synthesis of 2-Methoxy-4-cyanopyridine

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • Reagent Addition: To this solution, add 2-chloro-4-cyanopyridine.

  • Reaction: Heat the mixture to reflux and stir for the required time, monitoring the reaction by TLC.[6]

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue to precipitate the product.

  • Isolation: Collect the solid 2-methoxy-4-cyanopyridine by filtration and wash with water.

Step 2b: Hydrolysis of 2-Methoxy-4-cyanopyridine

  • Reaction Setup: In a round-bottom flask, add the 2-methoxy-4-cyanopyridine obtained in the previous step.

  • Reagent Addition: Add an excess of a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (as determined by TLC or HPLC).

  • Workup (Acidic Hydrolysis): Cool the reaction mixture and carefully neutralize it with a base to precipitate the product.

  • Workup (Basic Hydrolysis): Cool the reaction mixture and acidify it with an acid to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent.

References

Technical Support Center: Degradation Pathways of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methoxyisonicotinic acid. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and degradation of this compound.

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on studies of similar pyridine derivatives, the initial degradation of this compound is likely to proceed via one of two primary enzymatic reactions: O-demethylation or hydroxylation of the pyridine ring.[1][2][3]

  • O-demethylation: The methoxy group is a common target for demethylating enzymes, which would convert this compound into 2-hydroxyisonicotinic acid (also known as citrazinic acid). This is a frequent initial step in the metabolism of methoxy-substituted aromatic compounds.

  • Hydroxylation: Monooxygenase or dioxygenase enzymes could introduce a hydroxyl group at an available position on the pyridine ring.[3] Given the existing substituents, hydroxylation might occur at the C5 or C6 position.

It is also plausible that both reactions occur, leading to a mixture of metabolites. The specific pathway will depend on the microbial species and the enzymatic systems they possess.[1]

Q2: My this compound solution appears unstable even in a sterile buffer. What could be the cause?

A2: While microbial degradation is a primary concern, abiotic factors can also contribute to the degradation of your compound. Pyridine derivatives can be susceptible to photodegradation.[3] Ensure your experiments are conducted under controlled lighting conditions or in amber glassware to minimize light exposure. Additionally, consider the possibility of oxidative degradation, which can be influenced by the buffer composition, pH, and presence of dissolved oxygen.[4]

Q3: What are the expected downstream metabolites following the initial degradation of this compound?

A3: Following initial O-demethylation to 2-hydroxyisonicotinic acid, further degradation is likely to involve ring cleavage. For pyridine rings, this often proceeds via dihydroxylated intermediates.[5] The resulting aliphatic intermediates are then typically funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[6][7] For instance, intermediates like succinic acid have been observed in the degradation of pyridine.[6][7]

The following diagram illustrates a potential degradation pathway:

G cluster_0 Phase 1: Initial Degradation cluster_1 Phase 2: Ring Cleavage cluster_2 Phase 3: Central Metabolism 2-Methoxyisonicotinic_acid This compound 2-Hydroxyisonicotinic_acid 2-Hydroxyisonicotinic Acid (Citrazinic Acid) 2-Methoxyisonicotinic_acid->2-Hydroxyisonicotinic_acid O-demethylation Hydroxylated_Intermediate Hydroxylated Intermediate 2-Methoxyisonicotinic_acid->Hydroxylated_Intermediate Hydroxylation Dihydroxylated_Intermediate Dihydroxylated Intermediate 2-Hydroxyisonicotinic_acid->Dihydroxylated_Intermediate Hydroxylation Hydroxylated_Intermediate->Dihydroxylated_Intermediate Hydroxylation Ring_Cleavage_Product Ring Cleavage Product Dihydroxylated_Intermediate->Ring_Cleavage_Product Dioxygenase Aliphatic_Intermediates Aliphatic Intermediates Ring_Cleavage_Product->Aliphatic_Intermediates TCA_Cycle TCA Cycle Aliphatic_Intermediates->TCA_Cycle

Caption: Potential degradation pathway of this compound.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Difficulty in Detecting Metabolites

Issue: You are incubating this compound with a microbial culture or enzyme preparation, but you are unable to detect any degradation products using standard analytical techniques like HPLC-UV.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Low conversion rate 1. Increase the incubation time. 2. Increase the concentration of the microbial inoculum or enzyme. 3. Optimize incubation conditions (pH, temperature, aeration).
Metabolites lack a strong chromophore 1. Use a more sensitive detector, such as a mass spectrometer (LC-MS).[8] 2. Consider derivatization of the metabolites to introduce a UV-active or fluorescent tag.
Metabolites are volatile Analyze the headspace of your incubation vessel using gas chromatography (GC) if you suspect the formation of volatile degradation products.
Metabolites are unstable 1. Analyze samples at multiple time points to capture transient intermediates. 2. Consider quenching the reaction with a protein precipitating agent (e.g., acetonitrile) and immediate analysis.
Guide 2: Inconsistent Degradation Rates

Issue: You are observing significant variability in the degradation rate of this compound between replicate experiments.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent microbial inoculum 1. Standardize the preparation of your microbial culture, ensuring consistent cell density and growth phase. 2. Prepare a single large batch of inoculum for all replicates.
Variability in experimental conditions 1. Precisely control temperature, pH, and agitation speed. 2. Ensure uniform aeration in all culture vessels.
Contamination 1. Use strict aseptic techniques to prevent contamination of your cultures. 2. Regularly check for culture purity by plating on selective media.
Light exposure As mentioned in the FAQs, ensure all experiments are protected from light to prevent photodegradation.[3]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments in studying the degradation of this compound.

Protocol 1: Stability Study of this compound in Different Buffer Systems

Objective: To assess the abiotic stability of this compound under various pH conditions.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.0)

  • Borate buffer (pH 9.0)

  • HPLC-grade water and acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Divide each solution into two sets: one for storage at room temperature (25°C) and one for accelerated stability testing at 40°C.[9]

  • Protect all samples from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analyze the concentration of this compound in each aliquot by a validated stability-indicating HPLC-UV method.[10]

  • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Protocol 2: Identification of Metabolites from Microbial Degradation

Objective: To identify the major metabolites of this compound when incubated with a specific microbial strain.

Materials:

  • Microbial culture of interest

  • This compound

  • Appropriate growth medium

  • LC-MS/MS system

Procedure:

  • Grow the microbial culture to the mid-logarithmic phase.

  • Inoculate a fresh culture medium with the microbial strain and add this compound to a final concentration of 50 µg/mL.

  • Incubate the culture under optimal growth conditions.

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw a sample of the culture.

  • Centrifuge the sample to pellet the cells and collect the supernatant.

  • Analyze the supernatant using LC-MS/MS to identify potential metabolites.[11]

  • Compare the mass spectra of the potential metabolites with that of the parent compound and known standards (if available) to confirm their identity.

The following workflow diagram illustrates the process of metabolite identification:

G Start Start: Microbial Culture with This compound Incubation Incubation under Optimal Conditions Start->Incubation Sampling Time-point Sampling Incubation->Sampling Centrifugation Centrifugation to Separate Supernatant Sampling->Centrifugation LC_MS_Analysis LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS_Analysis Data_Analysis Data Analysis: - Compare with Parent Compound - Identify Potential Metabolites LC_MS_Analysis->Data_Analysis Confirmation Metabolite Confirmation (e.g., with Standards) Data_Analysis->Confirmation End End: Identified Metabolites Confirmation->End

Caption: Workflow for metabolite identification.

References

Technical Support Center: 2-Methoxyisonicotinic Acid Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxyisonicotinic acid. This resource is designed to provide in-depth, practical guidance on overcoming the common yet critical challenge of its solubility in organic solvents. Given the limited availability of specific public solubility data for this compound, this guide focuses on empowering you with the foundational knowledge, experimental protocols, and troubleshooting frameworks to systematically address solubility issues in your research.

Understanding the Solubility Profile of this compound: A Structural Perspective

This compound is a substituted pyridine carboxylic acid. Its solubility behavior is governed by the interplay of three key structural features: the polar carboxylic acid group, the pyridine ring, and the methoxy group.

  • Pyridine Ring: A weakly basic and aromatic heterocycle.

  • Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. This group is a primary driver of solubility in polar solvents.[1][2][3][4]

  • Methoxy Group (-OCH₃): An electron-donating group that can influence the basicity of the pyridine nitrogen and participate in hydrogen bonding as an acceptor.[5]

The molecule, therefore, possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (aromatic ring) characteristics, suggesting a complex solubility profile that will be highly dependent on the chosen solvent system.

Predicting Solubility: A Practical Approach

In the absence of established data, a systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a foundational concept.[6] This means that solutes tend to dissolve in solvents of similar polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The carboxylic acid group can form strong hydrogen bonds with these solvents.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions.
Intermediate Polarity Ethyl Acetate, AcetoneLow to Moderate May require energy input (heating) to achieve significant dissolution.
Non-polar Hexane, TolueneVery Low/Insoluble The large non-polar regions of these solvents cannot effectively solvate the polar carboxylic acid group.[2]

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique to determine the thermodynamic equilibrium solubility of a compound.[6][7]

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" is key to ensure that a saturated solution is achieved, with undissolved solid remaining.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or stirrer. Equilibration time can vary, but 24-72 hours is a common range to ensure thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifugation is highly recommended to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a chemically inert syringe filter (e.g., PTFE) is an essential step.[6]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve with standards of known concentrations must be used for accurate quantification.[6]

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

G cluster_protocol Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Agitate at constant temp (24-72h) prep->equil sep 3. Phase Separation Centrifuge to pellet solid equil->sep collect 4. Sample Collection Filter supernatant sep->collect quant 5. Quantification Analyze via HPLC collect->quant report 6. Data Reporting mg/mL or mol/L quant->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Troubleshooting Guide for Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I've added this compound to the solvent, but it's not dissolving, even with sonication. What should I do?

A1:

  • Initial Assessment: First, confirm that you are not already at or above the saturation point. If solid material remains, the solution is likely saturated.

  • Increase Energy Input: Gentle heating can often increase both the rate of dissolution and the overall solubility.[8] Try warming the mixture in a water bath. Be cautious, as excessive heat could cause solvent evaporation or compound degradation.

  • Increase Agitation Time: Some compounds, particularly crystalline solids, dissolve slowly. Ensure you are allowing sufficient time for equilibration, as outlined in the shake-flask protocol.

  • Particle Size Reduction: If you are working with large crystals, grinding the material to a fine powder will increase the surface area and can significantly speed up the dissolution process.

Q2: My compound dissolves upon heating, but crashes out of solution when it cools to room temperature. How can I keep it in solution?

A2: This indicates that you have created a supersaturated solution. The solubility of your compound is highly temperature-dependent in that specific solvent.

  • Work at Elevated Temperatures: If your experimental protocol allows, you can maintain the solution at the higher temperature.

  • Use a Co-solvent: Adding a small amount of a "stronger" solvent (a co-solvent) can stabilize the solute in the solution at room temperature.[9][10][11] For example, if your primary solvent is ethyl acetate, adding a small percentage of ethanol or DMSO might prevent precipitation. The solubility of a compound can increase exponentially with an increasing fraction of a co-solvent.[12]

Q3: I am getting inconsistent solubility results between experiments. What could be the cause?

A3: Inconsistent results often point to issues with experimental control or the solid form of the material.

  • Equilibration Time: Ensure you are using the exact same equilibration time for all replicates. Inadequate time can lead to measurements of kinetic solubility rather than thermodynamic solubility, which can be variable.[7]

  • Temperature Control: Solubility is often highly sensitive to temperature.[13] Maintain a consistent temperature throughout the equilibration process using a temperature-controlled shaker or incubator.

  • pH Fluctuation (in aqueous-organic mixtures): If your organic solvent has some water content, the pH can influence the ionization state of the carboxylic acid and pyridine, thereby affecting solubility.[13][14][15]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of your compound is a critical factor.[16][17][18] Different polymorphs can have different solubilities.[16][18][19] If your solid material is a mix of forms, or if it converts from a less stable (more soluble) to a more stable (less soluble) form during the experiment, you will see variability.[16][19] Consider characterizing your solid material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[20][21][22][23]

G cluster_q1 cluster_q2 cluster_q3 start Solubility Issue Observed q1 Compound not dissolving? start->q1 q2 Precipitates on cooling? start->q2 q3 Inconsistent results? start->q3 a1_1 Increase heat/sonication q1->a1_1 a1_2 Increase agitation time q1->a1_2 a1_3 Reduce particle size q1->a1_3 a2_1 Maintain higher temp q2->a2_1 a2_2 Add a co-solvent q2->a2_2 a3_1 Check equilibration time q3->a3_1 a3_2 Verify temp control q3->a3_2 a3_3 Consider polymorphism q3->a3_3

Caption: Troubleshooting decision tree for common solubility issues.

Frequently Asked Questions (FAQs)

Q: How does pH affect the solubility of this compound in mixed aqueous-organic systems? A: The solubility of this compound is expected to be highly pH-dependent.

  • In acidic conditions (low pH): The pyridine nitrogen will be protonated, forming a cationic species.

  • In basic conditions (high pH): The carboxylic acid will be deprotonated, forming an anionic carboxylate.[14] Both the protonated and deprotonated forms are ionic salts, which are significantly more polar and thus more soluble in polar solvents like water than the neutral form. Therefore, moving the pH away from the isoelectric point of the molecule will generally increase its solubility in aqueous or highly polar systems.

Q: Can I use a co-solvent to improve solubility? Which ones are recommended? A: Yes, co-solvents are an excellent strategy.[9][10] The choice depends on your primary solvent and the requirements of your experiment.

  • For increasing polarity: If your compound is in a less polar solvent (e.g., toluene), adding a small amount of a more polar solvent like ethanol or methanol can help.

  • For decreasing polarity: If you are working in an aqueous buffer, adding a water-miscible organic solvent like ethanol, propylene glycol, or DMSO can increase the solubility of hydrophobic compounds.[9][11] The presence of a co-solvent can increase the solubility of hydrophobic chemicals because the mixture is less polar than water alone.[12]

Q: What is polymorphism and why is it important for solubility? A: Polymorphism is the ability of a solid compound to exist in more than one crystal lattice structure.[18][19] These different forms, or polymorphs, can have distinct physical properties, including melting point, stability, and, most importantly, solubility.[16][18][24] A metastable polymorph is generally more soluble than the most thermodynamically stable form.[16] This is a critical consideration in drug development, as an unexpected change from a more soluble to a less soluble form can impact bioavailability.[16][17] If you observe batch-to-batch variability in solubility, it is worth investigating the solid-state properties of your material.

Q: What analytical techniques can be used to characterize the solid state of my compound? A: A thorough solid-state characterization is crucial for understanding solubility behavior.[20][22][23][25] Key techniques include:

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph).[20][21]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions between polymorphs.[20][21]

  • Thermogravimetric Analysis (TGA): To identify the presence of solvates or hydrates.[21]

  • Microscopy: To observe the crystal habit (shape and size).[20]

References

Technical Support Center: Troubleshooting HPLC Separation of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-Methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound. As a pyridine derivative containing both a basic nitrogen atom and a carboxylic acid group, this compound presents unique challenges in reversed-phase chromatography. This document provides in-depth, experience-driven answers to common issues, explaining the scientific principles behind the recommended solutions to ensure robust and reproducible results.

Analyte at a Glance: this compound

Understanding the physicochemical properties of your analyte is the first step in effective troubleshooting.

PropertyValueSource
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Synonyms 2-Methoxy-4-pyridinecarboxylic acid[1][2]
Computed XLogP3 0.9[1]
Solubility Soluble in water, with better solubility in organic solvents.[2]

The structure contains a carboxylic acid (acidic) and a pyridine ring (basic), making its charge and polarity highly dependent on the mobile phase pH. This dual nature is often the root cause of many chromatographic challenges.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing is the most common issue for pyridine-containing compounds.[3][5] It is characterized by an asymmetric peak where the latter half is broader than the front half.[6]

Core Causality: The primary cause is undesirable secondary interactions between the analyte and the stationary phase. For a molecule like this compound, this involves:

  • Silanol Interactions: The basic nitrogen on the pyridine ring can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[5] These interactions are particularly strong when the silanols are ionized (deprotonated) at mobile phase pH values above ~3.5.[4]

  • Analyte Ionization: If the mobile phase pH is not adequately controlled, the analyte can exist in multiple ionic forms, leading to peak broadening and tailing.[6]

Troubleshooting Protocol for Peak Tailing:
  • Adjust Mobile Phase pH: This is the most critical parameter. The goal is to suppress the ionization of either the analyte's basic group or the column's acidic silanols.

    • Low pH Approach (Recommended Start): Adjust the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid. At this pH, the pyridine nitrogen is protonated (positively charged), but more importantly, the residual silanols on the column are protonated (neutral), which significantly reduces the unwanted ionic interaction causing the tailing.[4]

    • High pH Approach: Alternatively, using a high pH (~8-10) would deprotonate the carboxylic acid and neutralize the pyridine nitrogen. However, this requires a pH-resistant column (e.g., a hybrid or specialized high-pH column) to prevent stationary phase degradation.[7]

  • Select an Appropriate Column: Not all C18 columns are the same.

    • Use a Modern, End-Capped Column: Opt for a high-purity, silica-based column with extensive end-capping. End-capping masks many of the residual silanols, minimizing the sites for secondary interactions.[5] Columns designated as "base-deactivated" are ideal.

    • Consider a Polar-Embedded Phase: Columns with polar-embedded groups (e.g., carbamate) offer an alternative surface chemistry that can shield silanol groups and provide different selectivity.

  • Check for Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak tailing.[5]

    • Action: Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and reinject. If the peak shape improves, overload was a contributing factor.

Visualizing the Tailing Problem Workflow

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 3.0? start->ph_check adjust_ph ACTION: Adjust pH to 2.5-3.0 with 0.1% Phosphoric or Formic Acid ph_check->adjust_ph No column_check Is Column Modern & End-Capped? ph_check->column_check Yes adjust_ph->start Re-evaluate change_column ACTION: Switch to a Base-Deactivated or Polar-Embedded Column column_check->change_column No overload_check Is Sample Concentration Too High? column_check->overload_check Yes change_column->start Re-evaluate dilute_sample ACTION: Dilute Sample 10x and Re-inject overload_check->dilute_sample Yes resolved Problem Resolved overload_check->resolved No, issue is complex. Consult further. dilute_sample->start Re-evaluate

Caption: A workflow for troubleshooting peak tailing.

Q2: My analyte elutes too early (poor retention) on a C18 column. How can I fix this?

Poor retention of polar compounds on non-polar reversed-phase columns is a classic challenge.[7][8][9] With a low LogP value, this compound is relatively polar and may not interact strongly with the C18 stationary phase, especially in mobile phases with high organic content.

Core Causality:

  • Analyte Polarity: The molecule is hydrophilic, preferring the polar mobile phase over the non-polar stationary phase.[3]

  • Mobile Phase Strength: A high percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will make it too strong, causing the analyte to elute quickly with the solvent front.

Troubleshooting Protocol for Poor Retention:
  • Decrease Organic Solvent Percentage:

    • Action: If you are running an isocratic method, decrease the percentage of the organic modifier. For a gradient method, make the initial conditions more aqueous (e.g., start at 5% organic instead of 20%). This increases the polarity of the mobile phase, promoting interaction with the stationary phase.[10]

  • Use a 100% Aqueous-Stable Column:

    • Problem: Standard C18 columns can suffer from "phase collapse" or "pore dewetting" when used with highly aqueous mobile phases (e.g., >95% water), leading to a sudden loss of retention.[7]

    • Solution: Switch to a column specifically designed for use in 100% aqueous conditions. These often have polar modifications (e.g., Aqueous C18, polar-embedded phases) that prevent this phenomenon and provide stable retention for polar analytes.[10]

  • Consider an Alternative Stationary Phase/Mode:

    • Phenyl-Hexyl Phase: A phenyl-based column can offer alternative selectivity through π-π interactions with the pyridine ring, potentially improving retention and resolution.[5]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention.

Q3: How can I improve the resolution between this compound and a co-eluting impurity?

Achieving good resolution requires optimizing selectivity (α), efficiency (N), and the retention factor (k).[5] When two peaks co-elute, the primary goal is to change the selectivity of the separation.

Core Causality:

  • Similar Physicochemical Properties: The impurity likely has a structure and polarity very similar to this compound, causing it to interact with the stationary phase in a nearly identical manner.

Troubleshooting Protocol for Poor Resolution:
  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, switch to methanol (or vice-versa). Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, often changing the elution order.[4][11]

    • Fine-Tune pH: Small adjustments to the mobile phase pH can alter the ionization state of the analyte and impurity differently, leading to significant changes in retention and improved separation.[5] This is a powerful tool for ionizable compounds.

  • Change Stationary Phase:

    • Action: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[5] If you are on a C18, try a Phenyl-Hexyl or a Cyano (CN) phase to introduce different interaction mechanisms (π-π, dipole-dipole).

  • Improve Column Efficiency:

    • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will dramatically increase efficiency (N), resulting in narrower peaks that are easier to resolve. This, however, will increase backpressure and may require a UHPLC system.[5]

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, though it will increase run time.

General Troubleshooting Workflow

G start Poor Chromatogram system_check System Check: - Leaks? - Mobile Phase Prep OK? - Temp Stable? start->system_check peak_shape Issue with Peak Shape? (Tailing/Fronting) retention Issue with Retention Time? (Drifting/Too Low) peak_shape->retention No solve_tailing See Tailing Workflow: - Adjust pH - Change Column - Check Loading peak_shape->solve_tailing Yes resolution Issue with Resolution? (Co-elution) retention->resolution No solve_retention Adjust Mobile Phase: - Decrease Organic % - Use Aqueous-Stable Column - Consider HILIC retention->solve_retention Yes solve_resolution Optimize Selectivity: - Change Organic Solvent - Fine-tune pH - Change Stationary Phase resolution->solve_resolution Yes good_chroma Good Chromatogram resolution->good_chroma No solve_tailing->good_chroma solve_retention->good_chroma solve_resolution->good_chroma system_check->peak_shape System OK

Caption: A high-level workflow for diagnosing HPLC issues.

Experimental Protocol: Preparation of a Buffered Mobile Phase

Consistent mobile phase pH is crucial for reproducible retention times and peak shapes for ionizable compounds.

Objective: To prepare 1 L of a mobile phase consisting of 90:10 25mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile.

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄), 85%

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • Calibrated pH meter

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer to a 1 L beaker.

    • Add approximately 900 mL of HPLC-grade water and stir until fully dissolved.

    • Place a calibrated pH probe into the solution.

    • Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 3.0.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark. This is your 25mM phosphate buffer at pH 3.0.

  • Filter the Buffer:

    • Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates that could damage the HPLC system.

  • Mix the Final Mobile Phase:

    • Measure 900 mL of the filtered buffer and 100 mL of acetonitrile into a clean 1 L mobile phase reservoir.

    • Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing.

  • Label:

    • Clearly label the reservoir with the composition, pH, and date of preparation. It is best practice to prepare fresh mobile phase daily.[12]

References

Technical Support Center: Synthesis of 2-Methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the synthesis of 2-methoxyisonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during synthesis. The content is structured in a question-and-answer format, addressing specific experimental issues with in-depth mechanistic explanations and field-proven protocols.

Section 1: Synthesis of this compound Intermediate

The most common routes to this compound involve the methoxylation of a 2-chloropyridine precursor followed by hydrolysis of a nitrile or ester group. This section addresses side reactions common to these initial steps.

FAQ 1: Methoxylation of 2-Chloro-4-cyanopyridine

Question: I am attempting to synthesize 2-methoxy-4-cyanopyridine from 2-chloro-4-cyanopyridine using sodium methoxide, but I am observing low yields and a significant amount of starting material recovery. What is causing this, and how can I improve the conversion?

Answer: This is a classic nucleophilic aromatic substitution (SNAr) reaction. Low conversion is typically due to insufficient reactivity, moisture contamination, or suboptimal reaction conditions.

Causality Explained: The pyridine ring is electron-deficient, which facilitates SNAr, but the reaction still requires forcing conditions. The key is generating a potent enough nucleophile (methoxide) and ensuring it can effectively displace the chloride.

  • Moisture: Water will react with sodium methoxide, reducing the concentration of your active nucleophile and potentially leading to the formation of hydroxy-pyridines as byproducts.

  • Base Strength & Solubility: The reaction requires a strong base. While sodium methoxide is standard, its solubility and the dissociation of the ion pair can be solvent-dependent.

  • Temperature: Like many SNAr reactions, adequate thermal energy is required to overcome the activation barrier.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous methanol and a high-quality grade of sodium methoxide. If preparing the methoxide in situ from sodium metal and methanol, ensure the methanol is anhydrous.

  • Optimize Solvent System: While methanol is the reagent, a co-solvent can improve the solubility of the starting material. A 1:1 mixture of methanol and dioxane is often effective.[1]

  • Temperature and Reaction Time: The reaction typically requires heating under reflux. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which is often in the range of 2-4 hours.[1]

  • Consider a Stronger, Non-Nucleophilic Base System (Alternative): In some cases, using a system like potassium tert-butoxide in THF can increase reactivity, but be mindful of potential side reactions with the nitrile group.

Workflow for Optimizing Methoxylation

References

Technical Support Center: Synthesis and Purification of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxyisonicotinic Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pyridine derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Common Purity Issues in Synthesis

Achieving high purity begins with a successful synthesis. Low purity in the crude product often complicates downstream purification efforts. This section addresses the most common issues observed during the synthesis of this compound.

Issue: My Crude Product Shows Multiple Spots on TLC or a Complex HPLC Chromatogram.

This is a frequent challenge indicating either an incomplete reaction or the formation of significant side products. Let's dissect the potential causes and solutions.

Potential Cause 1: Competing N-methylation vs. O-methylation

When synthesizing this compound from its 2-hydroxy precursor, the pyridine nitrogen presents a competing nucleophilic site for the methylating agent. This can lead to the formation of an undesired N-methylated byproduct, which can be difficult to separate due to similar polarities.

Expert Insight: The chemoselectivity of methylation is highly dependent on the reaction conditions. O-methylation is generally favored under conditions that deprotonate the hydroxyl group, making it a stronger nucleophile. However, the pyridine nitrogen's inherent nucleophilicity remains a challenge.[1]

Recommended Actions:

  • Optimize Reaction Temperature: Lower temperatures often favor O-methylation. Running the reaction at temperatures ranging from -20°C to room temperature can significantly reduce the formation of the N-methyl byproduct.[1]

  • Choice of Base and Methylating Agent: The combination of a strong base that selectively deprotonates the hydroxyl group (like sodium methoxide) and a suitable methylating agent (like methyl iodide or dimethyl sulfate) is crucial.

  • Alternative Synthetic Route: Consider synthesizing from 2-chloro-4-pyridinecarboxylic acid.[2][3] The nucleophilic substitution of the chloride with sodium methoxide can provide a cleaner route to the desired product, avoiding the N-methylation issue altogether.

Diagram: Synthetic Pathways and a Key Side Reaction

The following diagram illustrates the desired O-methylation pathway from 2-hydroxyisonicotinic acid, the competing N-methylation side reaction, and an alternative synthetic route from a 2-chloro precursor.

synthesis_pathways start_OH 2-Hydroxyisonicotinic Acid product 2-Methoxyisonicotinic Acid (Desired Product) start_OH->product O-Methylation (e.g., CH3I, NaH) side_product N-Methyl-2-pyridone- 4-carboxylic Acid (Side Product) start_OH->side_product N-Methylation (Side Reaction) start_Cl 2-Chloroisonicotinic Acid start_Cl->product Nucleophilic Substitution (e.g., NaOMe, MeOH)

Caption: Synthetic routes to this compound.

Potential Cause 2: Incomplete Reaction or Degradation

If starting materials are still present in your crude product, the reaction may not have gone to completion. Conversely, harsh reaction conditions can lead to degradation.

Recommended Actions:

  • Monitor the Reaction: Use TLC or HPLC to track the consumption of the starting material. Extend the reaction time if necessary.

  • Control Temperature: For exothermic reactions, ensure adequate cooling to prevent side reactions and degradation.

  • Purity of Starting Materials: Ensure your starting materials (e.g., 2-chloroisonicotinic acid) are of high purity, as impurities can be carried through the synthesis.[4][5]

Purification Troubleshooting Guide

Once the synthesis is complete, achieving the desired purity level often requires careful selection and execution of purification techniques.

Issue: Recrystallization Fails to Significantly Improve Purity.

Recrystallization is a powerful technique but relies on the differential solubility of the product and impurities in a given solvent.[6][7]

Potential Causes & Solutions:
  • Improper Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8][9] Impurities should either be insoluble at high temperatures or remain soluble upon cooling.

  • Co-precipitation: If an impurity has very similar structural and solubility properties to the product, it may crystallize alongside it.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice.

Protocol: Optimized Recrystallization of this compound

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (see Table 1) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid to just achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can lead to smaller, less pure crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

SolventBoiling Point (°C)Characteristics & Use Case
Water 100Good for polar compounds. This compound has some water solubility.
Ethanol 78A versatile solvent for compounds of intermediate polarity.
Ethyl Acetate 77Good for less polar impurities. Can be used in a solvent/anti-solvent system with hexanes.
Toluene 111A non-polar solvent, useful for removing non-polar impurities.
Acetone 56A polar aprotic solvent, good for dissolving a wide range of compounds.

Table 1: Common Solvents for Recrystallization Screening.

Issue: Poor Separation or Asymmetric Peaks in HPLC Analysis.

HPLC is the gold standard for purity assessment. However, basic compounds like pyridines can be challenging to analyze on standard silica-based columns.

Potential Cause: Strong Interaction with Stationary Phase

The basic nitrogen atom in the pyridine ring can interact strongly with residual acidic silanol groups on the surface of C18 columns, leading to significant peak tailing.[10]

Recommended Actions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or a phosphate buffer) protonates the pyridine nitrogen. This can improve peak shape but may alter retention time.

  • Use of Mobile Phase Additives: Adding a competing base like triethylamine (TEA) at a low concentration (0.1%) can "mask" the active silanol sites, leading to more symmetrical peaks.[10]

  • Column Selection: Employ a column designed for basic compounds, such as one with end-capping or a different stationary phase (e.g., phenyl-hexyl).

Diagram: HPLC Troubleshooting Workflow

This workflow provides a systematic approach to resolving common HPLC issues encountered with pyridine derivatives.

hplc_troubleshooting start Poor HPLC Result (e.g., Peak Tailing, Poor Resolution) check_ph Is Mobile Phase pH Optimized? start->check_ph check_additive Using a Competing Base Additive? check_ph->check_additive No adjust_ph Adjust pH (e.g., 0.1% Formic Acid) check_ph->adjust_ph Yes check_column Is the Column Appropriate? check_additive->check_column No add_tea Add Competing Base (e.g., 0.1% TEA) check_additive->add_tea Yes change_column Switch to End-Capped or Alternative Phase Column check_column->change_column Yes good_result Symmetrical Peaks & Good Resolution check_column->good_result No adjust_ph->good_result add_tea->good_result change_column->good_result

Caption: A logical workflow for systematically improving chromatographic resolution.

Issue: Product Fails to Crystallize and Remains an Oil.

This often indicates the presence of significant impurities or residual solvent that are depressing the melting point and disrupting crystal lattice formation.

Potential Causes & Solutions:
  • Residual Solvent: Ensure all solvent from the reaction workup has been thoroughly removed under high vacuum. Co-evaporation (dissolving the oil in a low-boiling solvent like dichloromethane and re-evaporating) can help remove stubborn high-boiling solvents.

  • High Impurity Load: If the product is less than ~90% pure, crystallization may be difficult. In this case, purification by column chromatography is recommended prior to attempting recrystallization.

Protocol: General Silica Gel Chromatography for Pyridine Derivatives

  • Choose a Solvent System: Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Use TLC to find a solvent ratio that gives your product an Rf value of approximately 0.3.

  • Prepare the Column: Pack a glass column with silica gel using your chosen solvent system.

  • Load the Sample: Dissolve your crude oil in a minimal amount of the elution solvent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the column.

  • Elute: Run the column, collecting fractions.

  • Analyze Fractions: Use TLC to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid or oil should be significantly purer and more amenable to crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

The most likely impurities depend on the synthetic route. For the methylation of 2-hydroxyisonicotinic acid, the primary impurity is often the N-methylated byproduct.[1] If starting from 2-chloroisonicotinic acid, unreacted starting material or byproducts from incomplete substitution can be present. Residual solvents and reagents from the workup are also common.

Q2: How can I confirm the identity and purity of my final product?

A combination of techniques is recommended for full characterization:

  • NMR (¹H and ¹³C): Confirms the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight.[11]

  • HPLC/UPLC: Provides a quantitative measure of purity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: My final product has a yellow tint. How can I remove the color?

Colored impurities can often be removed by treating a solution of your product with activated charcoal during the recrystallization process, as described in the protocol above. Another method involves melting the crude acid, which can destroy colored chromophores, followed by a single recrystallization.[12]

Q4: What is the best way to store this compound?

Like most carboxylic acids, it should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

References

Technical Support Center: Navigating the Scale-Up of 2-Methoxyisonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Methoxyisonicotinic Acid (2-MIA). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning from laboratory-scale synthesis to pilot-plant or industrial-scale production. As a crucial intermediate in the pharmaceutical and agrochemical industries, ensuring a robust, safe, and scalable synthesis of 2-MIA is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this process.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis. Two primary synthetic routes are considered, based on common industrial practices for analogous pyridine carboxylic acids:

  • Route A: Oxidation of 2-Methoxy-4-picoline.

  • Route B: Debromination of a brominated precursor, such as 2-Bromo-6-methoxyisonicotinic acid.

Issue 1: Low Yield and Incomplete Conversion in the Oxidation of 2-Methoxy-4-picoline (Route A)

Question: We are scaling up the oxidation of 2-Methoxy-4-picoline to this compound and are observing a significant drop in yield and incomplete conversion of the starting material. What are the likely causes and how can we optimize the reaction?

Answer:

Low yield and incomplete conversion during the scale-up of picoline oxidation are common challenges, often stemming from issues with mass and heat transfer, as well as catalyst deactivation. Industrial production of similar pyridine carboxylic acids, like nicotinic acid, often involves vapor-phase oxidation over heterogeneous catalysts, where these factors are critical.[3][4][5]

Root Cause Analysis and Mitigation Strategies:

  • Poor Mass Transfer: In larger reactors, inefficient mixing of the gaseous reactants (2-methoxy-4-picoline, air/oxygen, and potentially steam) with the solid catalyst can lead to localized "hot spots" and "cold spots" on the catalyst bed. This results in non-uniform reaction rates and can promote side reactions or leave starting material unreacted.

    • Troubleshooting Protocol:

      • Reactor Design: For packed-bed reactors, ensure a proper bed aspect ratio (length to diameter) to promote plug flow and minimize channeling.

      • Flow Rates: Optimize the superficial gas velocity to ensure adequate contact time with the catalyst without causing excessive pressure drop.

      • Inert Gas Dilution: The use of an inert gas like nitrogen can help to improve heat dissipation and maintain a more uniform temperature profile across the catalyst bed.

  • Inefficient Heat Transfer: The oxidation of picolines is a highly exothermic process.[6] Inadequate heat removal in a larger reactor can lead to a runaway reaction, causing over-oxidation to carbon oxides and catalyst sintering, which reduces its active surface area.

    • Troubleshooting Protocol:

      • Temperature Control: Employ a multi-tubular reactor with a suitable heat transfer fluid (e.g., molten salt) to maintain a consistent temperature.

      • Gradual Temperature Profile: Consider implementing a temperature gradient along the reactor to control the reaction rate. A lower temperature at the inlet can help to prevent initial rapid oxidation, with a gradual increase to ensure complete conversion towards the outlet.

  • Catalyst Deactivation: The catalyst (often a mixed metal oxide, such as V₂O₅-TiO₂) can be deactivated by poisoning from impurities in the feedstock or by physical degradation at high temperatures.[7]

    • Troubleshooting Protocol:

      • Feedstock Purity: Ensure the 2-methoxy-4-picoline feedstock is of high purity. Common impurities to watch for include sulfur compounds and other pyridine derivatives.

      • Catalyst Regeneration: Investigate the possibility of in-situ or ex-situ catalyst regeneration. This may involve controlled oxidation to burn off carbonaceous deposits.

      • Catalyst Loading: The loading of the active metal on the support can influence its stability. Experiment with different catalyst formulations to find a balance between activity and longevity.

Issue 2: Formation of Key Impurities During Synthesis

Question: During the scale-up of our 2-MIA synthesis, we are observing the formation of persistent impurities that are difficult to remove. What are the likely structures of these impurities and how can we minimize their formation?

Answer:

Impurity formation is a critical challenge in scaling up any chemical process, as even minor side reactions at the lab scale can become significant at larger volumes.[8] The nature of the impurities will depend on the synthetic route chosen.

Potential Impurities and Mitigation Strategies:

ImpurityLikely OriginMitigation Strategy
Unreacted Starting Material Incomplete reaction due to poor mixing, insufficient reaction time, or catalyst deactivation.Optimize reaction conditions (temperature, pressure, flow rates) and ensure feedstock purity.
Over-oxidation Products (e.g., CO, CO₂) Excessive reaction temperature or residence time in the reactor.Implement precise temperature control and optimize reactant ratios.
Pyridine Decarboxylation of the desired product at high temperatures.Maintain a controlled temperature profile and minimize the residence time of the product in the hot zone of the reactor.
Partially Oxidized Intermediates Incomplete oxidation of the methyl group.Optimize catalyst activity and ensure sufficient oxidant is present throughout the reaction.

Workflow for Impurity Identification and Control:

Caption: A logical workflow for identifying and minimizing impurities.

Issue 3: Process Safety Concerns with a Brominated Intermediate (Route B)

Question: We are considering a synthetic route involving the debromination of 2-Bromo-6-methoxyisonicotinic acid. What are the primary process safety concerns we should be aware of during scale-up?

Answer:

While potentially offering a high-yielding pathway, the use of brominated intermediates and subsequent debromination reactions introduces specific safety hazards that must be carefully managed at scale.

Key Process Safety Considerations:

  • Hydrogenolysis: If catalytic hydrogenation is used for debromination, the primary hazard is the use of flammable hydrogen gas under pressure.

    • Mitigation:

      • Ensure the reactor is pressure-rated and equipped with appropriate pressure relief devices.

      • Use a well-designed gas handling system with leak detection.

      • Inert the reactor with nitrogen before and after the reaction to prevent the formation of explosive mixtures.

      • The palladium on carbon catalyst often used for such reactions can be pyrophoric. Handle the catalyst under a nitrogen blanket or as a water-wet slurry. A US patent for a similar transformation highlights the use of a palladium catalyst for hydrogenolysis.[9]

  • Corrosion: The hydrogen bromide (HBr) generated as a byproduct of the debromination reaction is highly corrosive.

    • Mitigation:

      • Select reactor materials that are resistant to HBr (e.g., glass-lined steel, Hastelloy).

      • Include a base in the reaction mixture to neutralize the HBr as it is formed.

      • Implement a regular inspection and maintenance program for the reactor and associated pipework.

  • Exothermic Reaction: The debromination reaction can be exothermic.

    • Mitigation:

      • Ensure the reactor has an efficient cooling system.

      • Control the rate of addition of the reducing agent or the rate of heating to manage the heat evolution.

      • Perform reaction calorimetry studies at the laboratory scale to understand the thermal profile of the reaction before scaling up.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of this compound production?

A1: The critical process parameters will depend on the chosen synthetic route. However, some general parameters to monitor closely include:

  • Temperature: Precise temperature control is crucial to maximize yield and minimize side reactions.

  • Pressure: For gas-phase reactions or hydrogenations, maintaining the correct pressure is essential for reaction kinetics and safety.

  • Reactant Ratios: The stoichiometry of the reactants can significantly impact the product purity and yield.

  • Mixing/Agitation: Ensuring efficient mixing is vital for maintaining homogeneity and promoting good heat and mass transfer.

  • Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is key to preventing the formation of degradation products.

Q2: How can we ensure the consistent quality of this compound from batch to batch?

A2: Achieving batch-to-batch consistency requires a robust quality control strategy. This includes:

  • Raw Material Specification: Implementing strict specifications for all starting materials and reagents.

  • In-Process Controls (IPCs): Using analytical techniques like HPLC, GC, or spectroscopy to monitor the reaction at key stages.

  • Final Product Testing: Thoroughly analyzing the final product for purity, impurity profile, and physical properties (e.g., melting point, particle size).

  • Standard Operating Procedures (SOPs): Developing and adhering to detailed SOPs for all aspects of the manufacturing process.

Q3: What are the most common safety hazards associated with the production of pyridine carboxylic acids in general?

A3: The production of pyridine carboxylic acids can involve several hazards:

  • Corrosive Materials: Many of the reagents and byproducts (e.g., nitric acid, HBr) are corrosive.[4]

  • Flammable Solvents and Gases: The use of organic solvents and hydrogen gas presents fire and explosion risks.

  • Toxic and Irritating Compounds: Pyridine derivatives can be irritating to the skin, eyes, and respiratory system.[10] Always consult the Safety Data Sheet (SDS) for each compound and handle them in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: As discussed, many of the reactions involved can be highly exothermic and require careful thermal management to prevent runaways.

Process Safety Workflow:

References

storage and handling recommendations for 2-Methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive storage and handling recommendations for 2-Methoxyisonicotinic acid, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to equip you with the necessary technical knowledge and practical insights to ensure the integrity of your experiments and the longevity of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] A recommended storage temperature is between 15°C and 25°C (59-77°F). It is also prudent to protect it from light.

Q2: I've noticed the solid material has a slight yellowish tint, is it still usable?

This compound is typically a white to almost white crystalline powder.[3] A slight yellowish tint could indicate minor degradation or the presence of impurities. While it may not significantly impact all applications, for sensitive assays, it is recommended to use a pure, white starting material. If you observe a significant color change, it is best to discard the reagent and use a fresh batch.

Q3: What are the best solvents for dissolving this compound?

This compound is reported to be soluble in water and has better solubility in organic solvents.[4] For creating stock solutions, organic solvents such as DMSO and dimethylformamide (DMF) are commonly used for similar compounds.[5] When preparing aqueous solutions, gentle heating may aid dissolution, but it is crucial to monitor for any signs of degradation.

Q4: Is this compound stable in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Acidic and basic conditions may lead to hydrolysis or other degradation pathways over time.[6][7] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or lower to minimize degradation.[5]

Q5: What personal protective equipment (PPE) should I wear when handling this compound?

When handling this compound, it is essential to wear appropriate PPE to avoid contact with the skin and eyes, and to prevent inhalation.[1][2][8] This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[9]

Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Storage and Handling Protocols

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 15-25°C (59-77°F)Prevents thermal degradation.
Atmosphere Dry, inert atmosphere (e.g., Argon or Nitrogen) for long-term storageMinimizes oxidation and hydrolysis.
Light Store in a dark place or use an amber vialProtects against photolytic degradation.
Container Tightly sealed container[1][2]Prevents moisture absorption and contamination.
Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Eye Protection Safety glasses with side shields or goggles[2]Protects eyes from dust particles and splashes.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator[9]Required when handling large quantities or if dust is generated.

Troubleshooting Guides

Common Issues and Solutions
IssuePotential Cause(s)Recommended Action(s)
Compound is difficult to dissolve - Inappropriate solvent- Low temperature- Compound has degraded- Try a different solvent (e.g., DMSO, DMF).- Gently warm the solution.- Use a fresh batch of the compound.
Solution has an unexpected color - Contamination- Degradation of the compound- Ensure all glassware is clean.- Use high-purity solvents.- Prepare fresh solutions and store them properly.
Inconsistent experimental results - Inaccurate weighing- Degradation of stock solution- Pipetting errors- Calibrate your balance regularly.- Prepare fresh stock solutions for each experiment.- Ensure pipettes are calibrated and used correctly.
Precipitate forms in the stock solution upon storage - Solution is supersaturated- Compound is degrading- Change in temperature- Gently warm the solution to redissolve the precipitate.- If the precipitate does not redissolve, prepare a fresh, less concentrated solution.- Store at a consistent temperature.

Troubleshooting Workflow for Solubility and Stability Issues

G start Start: Experiencing Issue (e.g., poor solubility, color change) check_solid Inspect Solid Material: Is it white and crystalline? start->check_solid solid_no No: Discard and use a fresh batch. check_solid->solid_no No solid_yes Yes check_solid->solid_yes Yes check_solvent Review Solvent Choice: Is it appropriate for this compound? solid_yes->check_solvent solvent_no Consult literature for better solvents (e.g., DMSO, DMF). check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes check_procedure Review Dissolution Procedure: Was gentle heating applied? solvent_yes->check_procedure procedure_no Apply gentle heat and sonication. check_procedure->procedure_no No procedure_yes Yes check_procedure->procedure_yes Yes check_storage Review Solution Storage: Was it stored properly (aliquoted, -20°C)? procedure_yes->check_storage storage_no Prepare fresh solution and store correctly. check_storage->storage_no No storage_yes Yes check_storage->storage_yes Yes final_step If issues persist, consider compound degradation. Prepare a fresh solution from a new batch. storage_yes->final_step

Caption: Decision tree for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Methoxyisonicotinic Acid and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridinecarboxylic acids represent a privileged scaffold, with isonicotinic acid (pyridine-4-carboxylic acid) standing out as a cornerstone in the development of various therapeutic agents. Its most notable derivative, isoniazid, remains a first-line treatment for tuberculosis.[1][2] The introduction of substituents onto the pyridine ring can significantly modulate the biological activity of the parent molecule. This guide provides a comprehensive comparison of the biological activities of isonicotinic acid and its derivative, 2-methoxyisonicotinic acid, offering insights for researchers engaged in drug discovery and development.

While isonicotinic acid and its derivatives have been extensively studied, direct biological activity data for this compound is sparse in publicly available literature. Its primary role has been as a synthetic intermediate in the creation of more complex molecules. This guide, therefore, draws comparisons from the biological activities of their respective derivatives to infer the influence of the 2-methoxy group.

Isonicotinic Acid: A Versatile Pharmacophore

Isonicotinic acid itself serves as a precursor to a wide array of biologically active molecules.[2] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

The most prominent application of the isonicotinic acid scaffold is in the field of antimicrobials, spearheaded by the discovery of isoniazid.[2] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Numerous other isonicotinic acid hydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of N²-acyl isonicotinic acid hydrazides have shown significant in vitro activity against Mycobacterium tuberculosis.[4][5]

Anti-inflammatory Activity

Derivatives of isonicotinic acid have also been explored for their anti-inflammatory potential. Certain isonicotinic acid-derived 1,3,4-oxadiazoles and 2,6-disubstituted isonicotinic acid hydrazides have exhibited potent anti-inflammatory profiles.[6] The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]

Anticancer Activity

Recent research has highlighted the potential of isonicotinic acid derivatives as anticancer agents. Hydrazone derivatives of isoniazid, for example, have been synthesized and shown to possess cytotoxic activity against various cancer cell lines.[7] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

This compound: An Emerging Player

Direct experimental data on the intrinsic biological activity of this compound is limited. However, the synthesis and evaluation of its derivatives provide valuable insights into the potential impact of the 2-methoxy substitution on the isonicotinic acid scaffold.

Antimicrobial and Anti-inflammatory Potential of Derivatives

The introduction of a methoxy group at the 2-position of the pyridine ring can influence the biological activity of the resulting derivatives. For example, studies on 2-phenoxynicotinic acid hydrazides, where the nicotinic acid scaffold is isomeric to isonicotinic acid, have shown that methoxy substitution on a terminal phenyl ring can lead to moderate to high analgesic and anti-inflammatory activity.[8][9] While not a direct comparison, this suggests that the methoxy group can be a favorable substituent for modulating anti-inflammatory responses. In the context of antimicrobial activity, the presence of an electron-donating group like a methoxy group has been reported to enhance the antimicrobial activity of some isonicotinic acid hydrazide derivatives.[10]

Comparative Analysis: The Influence of the 2-Methoxy Group

Based on the available data for their respective derivatives, we can infer the following about the influence of the 2-methoxy group on the biological activity of the isonicotinic acid scaffold:

Biological ActivityIsonicotinic Acid DerivativesThis compound Derivatives (Inferred)
Antimicrobial Broad-spectrum activity, particularly against Mycobacterium tuberculosis (e.g., isoniazid).The presence of a methoxy group has been shown to enhance the antimicrobial activity in some isonicotinic acid hydrazide derivatives, suggesting potential for potent antimicrobial agents.[10]
Anti-inflammatory Potent activity observed in various derivatives, with some acting as COX-2 inhibitors.[6]Methoxy-substituted nicotinic acid derivatives have shown significant anti-inflammatory and analgesic effects, indicating a potentially positive contribution of the methoxy group.[8][9]
Anticancer Demonstrated cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction.[7]Data is currently insufficient to draw a direct comparison.

In Silico ADMET Profile Comparison

To provide a predictive comparison of the drug-likeness of this compound and isonicotinic acid, an in silico analysis of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed using the SwissADME web tool.[11][12]

PropertyIsonicotinic AcidThis compoundAnalysis
Molecular Formula C₆H₅NO₂C₇H₇NO₃The addition of a methoxy group increases the molecular weight and changes the elemental composition.
Molecular Weight 123.11 g/mol 153.14 g/mol Both are well within the limits of Lipinski's rule of five (<500 g/mol ), suggesting good potential for oral bioavailability.[13]
LogP (Lipophilicity) 0.450.89The methoxy group slightly increases lipophilicity, which can influence membrane permeability and distribution.
Water Solubility SolubleSolubleBoth compounds are predicted to have good water solubility, which is favorable for drug formulation.
Bioavailability Score 0.550.55Both compounds have the same bioavailability score, indicating a similar likelihood of being orally bioavailable.

This in silico analysis suggests that both molecules possess favorable physicochemical properties for drug development. The increased lipophilicity of this compound may lead to differences in its pharmacokinetic profile compared to isonicotinic acid.

Experimental Protocols

For researchers interested in further investigating the biological activities of these compounds, the following are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][10][14]

Workflow for MIC Assay

MIC_Workflow prep Prepare Serial Dilutions of Test Compound inoc Inoculate with Bacterial Suspension prep->inoc incub Incubate at 37°C for 18-24 hours inoc->incub read Read Results (Visual Inspection for Turbidity) incub->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

COX-2 Inhibition Assay for Anti-inflammatory Activity

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16]

Workflow for COX-2 Inhibition Assay

COX2_Workflow pre_incub Pre-incubate COX-2 Enzyme with Test Compound add_sub Add Arachidonic Acid (Substrate) pre_incub->add_sub reaction Incubate to allow Prostaglandin G2 formation add_sub->reaction measure Measure Fluorescence (Ex/Em = 535/587 nm) reaction->measure

Caption: Workflow for the COX-2 inhibitor screening assay.

Protocol:

  • Reagent Preparation: Prepare the COX-2 enzyme, assay buffer, heme, and test compounds at the desired concentrations.

  • Enzyme Inhibition Reaction: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control. Add the COX-2 enzyme and pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C with excitation at 535 nm and emission at 587 nm.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Workflow for MTT Assay

MTT_Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compound for 24-72 hours seed->treat add_mtt Add MTT Reagent and Incubate treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

Isonicotinic acid is a well-established and versatile scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities. While direct data on this compound is limited, the analysis of its derivatives suggests that the 2-methoxy group can positively modulate antimicrobial and anti-inflammatory activities. The in silico ADMET profiles of both parent compounds are favorable, indicating their potential as starting points for the development of new therapeutic agents. Further research focusing on the direct synthesis and comparative biological evaluation of this compound and its derivatives against their isonicotinic acid counterparts is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this emerging scaffold.

References

A Comparative Study of 2-Methoxyisonicotinic Acid and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-methoxyisonicotinic acid and its analogues, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that informs and guides future research in this promising area of medicinal chemistry.

Introduction: The Versatility of the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in drug discovery. Its derivatives have demonstrated a wide array of biological activities, with the most notable example being isoniazid, a cornerstone in the treatment of tuberculosis. The pyridine ring and the carboxylic acid moiety offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an alkoxy group at the 2-position, as seen in this compound, significantly influences the electronic and steric properties of the molecule, thereby impacting its biological activity. This guide will focus on a comparative analysis of this compound and its analogues where the methoxy group is varied, exploring the structure-activity relationships (SAR) that govern their therapeutic potential.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Variations in the alkyl chain of the 2-alkoxy group can lead to significant changes in properties such as lipophilicity (logP), and polar surface area (PSA). While experimental data for a direct comparison of a homologous series of 2-alkoxyisonicotinic acids are not extensively available in a single study, we can compile and compare known data for this compound and make informed estimations for its analogues.

Table 1: Comparative Physicochemical Properties of 2-Alkoxyisonicotinic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
This compoundC₇H₇NO₃153.140.959.4
2-Ethoxyisonicotinic acid (Estimated)C₈H₉NO₃167.161.359.4
2-Propoxyisonicotinic acid (Estimated)C₉H₁₁NO₃181.191.759.4

Note: Values for 2-ethoxyisonicotinic acid and 2-propoxyisonicotinic acid are estimated based on the contribution of the additional methylene groups to lipophilicity. Experimental verification is recommended.

The trend suggests that as the length of the alkyl chain increases, the lipophilicity (logP) is expected to increase, which can influence membrane permeability and protein binding. The polar surface area is not expected to change significantly with the extension of the alkyl chain.

Comparative Biological Activities

The primary therapeutic areas where isonicotinic acid derivatives have shown promise are in antimicrobial and anti-inflammatory applications. The following sections will compare the performance of this compound and its analogues in these domains.

Anti-inflammatory Activity

Several derivatives of isonicotinic acid have been investigated for their potential to inhibit inflammatory mediators. A key target in inflammation is the cyclooxygenase-2 (COX-2) enzyme. Inhibition of COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Comparative In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives

CompoundAssayTargetIC₅₀ (µg/mL)Reference
Isonicotinate of meta-aminophenolROS InhibitionReactive Oxygen Species1.42 ± 0.1[1]
Ibuprofen (Standard)ROS InhibitionReactive Oxygen Species11.2 ± 1.9[1]

While direct comparative data for 2-alkoxyisonicotinic acids against COX-2 is limited, studies on related isonicotinate derivatives demonstrate the potential of this scaffold. For instance, an isonicotinate of meta-aminophenol exhibited significantly more potent inhibition of reactive oxygen species (ROS) than the standard drug ibuprofen[1]. This highlights the therapeutic potential of isonicotinic acid derivatives as anti-inflammatory agents. The variation of the 2-alkoxy group is a logical next step in optimizing this activity, with the expectation that changes in lipophilicity and steric bulk will influence binding to the active site of COX-2.

Antimicrobial Activity

The discovery of isoniazid cemented the importance of the isonicotinic acid scaffold in antimicrobial research. Numerous derivatives have since been synthesized and evaluated for their activity against a range of pathogens.

Table 3: Comparative In Vitro Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives

CompoundM. tuberculosis MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
Isonicotinic acid N'-tetradecanoyl-hydrazide0.1>100>100>100>100[2]
Isoniazid (Standard)0.2----[2]
Dichloro-substituted hydrazide12.56.2512.512.525[2]
Tri-iodo-substituted hydrazide6.256.2512.512.525[2]

The data in Table 3, while not directly comparing 2-alkoxy analogues, illustrates the impact of substitutions on the antimicrobial activity of isonicotinic acid hydrazides[2]. The high potency of the N'-tetradecanoyl-hydrazide derivative against Mycobacterium tuberculosis suggests that lipophilicity plays a crucial role in antimycobacterial activity. This provides a strong rationale for investigating 2-alkoxyisonicotinic acids, where the alkoxy group can modulate lipophilicity. A quantitative structure-activity relationship (QSAR) study on 2-substituted isonicotinic acid hydrazides has shown that electronic, steric, and lipophilic properties of the substituents are key for their biological activity[3].

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of this compound and its analogues.

Synthesis of 2-Alkoxyisonicotinic Acids

The synthesis of 2-alkoxyisonicotinic acids can be achieved through nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring.

Synthesis_Workflow start 2-Chloroisonicotinic acid reaction Nucleophilic Aromatic Substitution start->reaction intermediate1 Sodium Alkoxide (NaOR) (R = CH3, C2H5, C3H7) intermediate1->reaction product 2-Alkoxyisonicotinic acid reaction->product Crude Product workup Acidification & Purification product->workup final_product final_product workup->final_product Pure 2-Alkoxyisonicotinic acid

Caption: General synthetic workflow for 2-alkoxyisonicotinic acids.

Step-by-Step Protocol:

  • Preparation of Sodium Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding alcohol (methanol, ethanol, or propanol) in a suitable anhydrous solvent (e.g., THF or the alcohol itself).

  • Add sodium metal portion-wise to the alcohol solution. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form the sodium alkoxide.

  • Nucleophilic Substitution: To a separate flask containing 2-chloroisonicotinic acid dissolved in an appropriate solvent (e.g., DMSO or DMF), add the freshly prepared sodium alkoxide solution dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a suitable acid (e.g., HCl) to precipitate the 2-alkoxyisonicotinic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-alkoxyisonicotinic acid.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against the COX-2 enzyme.

COX2_Inhibition_Assay reagents Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Heme Cofactor - Test Compounds - Arachidonic Acid (Substrate) plate_prep Plate Preparation: Add buffer, heme, and enzyme to 96-well plate reagents->plate_prep inhibitor_add Add Test Compounds (various concentrations) plate_prep->inhibitor_add incubation1 Pre-incubation (15 min at RT) inhibitor_add->incubation1 reaction_start Initiate Reaction: Add Arachidonic Acid incubation1->reaction_start incubation2 Incubation (10 min at 37°C) reaction_start->incubation2 reaction_stop Terminate Reaction: Add Stop Solution incubation2->reaction_stop detection Measure Prostaglandin E2 (PGE2) (e.g., by EIA) reaction_stop->detection analysis Calculate % Inhibition & IC₅₀ detection->analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib) in DMSO. Perform serial dilutions to achieve the desired final concentrations. Prepare the COX-2 enzyme, assay buffer, and heme cofactor according to the manufacturer's instructions[4].

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme[4].

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid to prostaglandins[4].

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Broth Microdilution MIC Assay

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

MIC_Assay_Workflow compound_prep Prepare Test Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with broth compound_prep->serial_dilution inoculation Inoculate wells with bacterial suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate plate at 37°C for 18-24h inoculation->incubation reading Read MIC: Lowest concentration with no visible growth incubation->reading controls Include: - Growth Control (no compound) - Sterility Control (no bacteria) controls->inoculation

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate[5][6].

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate concentration for testing (typically 5 x 10⁵ CFU/mL)[6].

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only)[5].

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading and Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism[5].

Structure-Activity Relationship (SAR) and Future Directions

The available data, although not providing a direct head-to-head comparison of 2-alkoxyisonicotinic acids, allows for the formulation of a preliminary structure-activity relationship.

  • Lipophilicity: The antimicrobial data on isonicotinic acid hydrazides suggests that increasing lipophilicity can enhance antimycobacterial activity. This implies that increasing the alkyl chain length of the 2-alkoxy group (from methoxy to ethoxy and propoxy) could lead to improved potency against M. tuberculosis. However, an optimal logP value likely exists, beyond which activity may decrease due to poor solubility or other factors.

  • Steric Factors: The steric bulk of the 2-alkoxy group will influence how the molecule fits into the active site of its biological target. For enzymes like COX-2, a larger substituent may either enhance or hinder binding depending on the topology of the active site.

  • Electronic Effects: The electron-donating nature of the alkoxy group can influence the reactivity of the pyridine ring and the acidity of the carboxylic acid, which in turn can affect target binding and pharmacokinetic properties.

Future research should focus on:

  • Systematic Synthesis and Evaluation: A homologous series of 2-alkoxyisonicotinic acids (methoxy, ethoxy, propoxy, etc.) and their derivatives should be synthesized and evaluated in parallel against a panel of relevant biological targets (e.g., COX-1/COX-2, various bacterial and fungal strains).

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for 2-alkoxyisonicotinic acid derivatives will provide a more in-depth understanding of the relationship between their physicochemical properties and biological activities, guiding the design of more potent and selective compounds.

  • Mechanism of Action Studies: For the most promising compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways of action.

Conclusion

This compound and its analogues represent a promising class of compounds with potential applications in the development of new anti-inflammatory and antimicrobial agents. This guide has provided a comparative overview of their properties and biological activities, supported by detailed experimental protocols. While a clear SAR for the 2-alkoxy substitution is still emerging, the existing data strongly suggests that modulation of this position can significantly impact therapeutic efficacy. Further systematic investigation in this area is warranted and holds the potential to deliver novel drug candidates with improved pharmacological profiles.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the accurate quantification of drug molecules and their metabolites is paramount. This guide provides an in-depth comparison and cross-validation protocol for two of the most powerful analytical techniques in the modern laboratory: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Our focus will be on the analysis of 2-Methoxyisonicotinic acid, a key chemical entity.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance to ensure data integrity and regulatory compliance.

Introduction: The "Why" Behind Method Selection and Cross-Validation

This compound, with a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol , is a small molecule of interest in various stages of drug development.[1] Its analysis requires robust and reliable methods to ensure product quality and patient safety. The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis at different stages of the drug development lifecycle.

  • HPLC-UV: A well-established, cost-effective, and robust technique, making it a workhorse for routine analysis, particularly in quality control settings where the analyte concentration is relatively high and the sample matrix is clean.[2]

  • LC-MS/MS: Offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis, impurity profiling, and metabolite identification, where trace-level detection and unambiguous identification are critical.[2][3][4]

Cross-validation becomes essential when data from these two distinct methods need to be compared or combined, for instance, when transitioning a method from a research environment (often LC-MS/MS) to a quality control setting (often HPLC-UV).[5][6] It serves to demonstrate that the two methods provide comparable results, ensuring data consistency and integrity across different studies and laboratories.[7][8]

Understanding the Analytical Technologies

A foundational understanding of the principles behind each technique is crucial for effective method development and cross-validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is a common choice. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[9]

The Cross-Validation Protocol: A Step-by-Step Guide

The cross-validation of HPLC-UV and LC-MS/MS methods for this compound should be conducted in accordance with international guidelines such as the ICH Q2(R1).[10][11][12][13] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[14]

Experimental Workflow

The following diagram illustrates the key stages of the cross-validation process.

CrossValidationWorkflow cluster_prep Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis & Comparison A Prepare Stock & Working Solutions of This compound B Prepare Quality Control (QC) Samples (Low, Mid, High) A->B C Analyze QC Samples using Validated HPLC-UV Method B->C E Analyze the SAME QC Samples using Validated LC-MS/MS Method B->E D Record HPLC-UV Results C->D G Statistically Compare Results from Both Methods D->G F Record LC-MS/MS Results E->F F->G H Assess Agreement Against Pre-defined Acceptance Criteria G->H

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Detailed Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in an appropriate solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve covering the expected concentration range for both methods.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix (e.g., placebo formulation, biological matrix) with known amounts of this compound.

HPLC-UV Method:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (e.g., 270 nm)

LC-MS/MS Method:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation and ionization
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transition Precursor ion [M+H]+ or [M-H]- → Product ion
Data Analysis and Acceptance Criteria

The core of the cross-validation is the statistical comparison of the results obtained from both methods. The same set of QC samples should be analyzed by both the HPLC-UV and LC-MS/MS methods.[5]

Acceptance Criteria (based on FDA and EMA guidelines): [6][7][8]

  • The mean concentration of the QC samples from the HPLC-UV method should be within ±15% of the mean concentration from the LC-MS/MS method.

  • For at least 67% of the replicate QC samples, the concentration from the HPLC-UV method should be within ±20% of the corresponding concentration from the LC-MS/MS method.

Comparative Performance Data

The following tables present example data from a hypothetical cross-validation study for this compound.

Linearity
ParameterHPLC-UVLC-MS/MS
Range (µg/mL) 1 - 1000.01 - 10
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = mx + cy = mx + c
Precision and Accuracy

HPLC-UV

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)Precision (%RSD)Accuracy (%Bias)
Low2.52.552.1+2.0
Mid5049.71.5-0.6
High9091.21.2+1.3

LC-MS/MS

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)Precision (%RSD)Accuracy (%Bias)
LLOQ0.010.0118.5+10.0
Low0.030.0295.2-3.3
Mid55.083.1+1.6
High98.892.5-1.2
Cross-Validation Results
QC LevelNominal Conc. (µg/mL)Mean HPLC-UV Conc. (µg/mL)Mean LC-MS/MS Conc. (µg/mL)% Difference
Low55.085.12-0.78
Mid5049.750.3-1.20
High9091.290.5+0.77

Discussion of Key Differences and Causality

The choice between HPLC-UV and LC-MS/MS is a balance of sensitivity, selectivity, cost, and the intended application.

MethodComparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS A Higher Limit of Quantification (LOQ) B Susceptible to Interference from Co-eluting Compounds E Lower Limit of Quantification (LOQ) A->E Sensitivity C Lower Cost and Complexity F High Specificity due to Mass-based Detection B->F Selectivity D Ideal for Routine QC G Higher Cost and Complexity C->G Cost & Complexity H Essential for Bioanalysis and Trace-level Quantification D->H Primary Application

References

A Researcher's Guide to Evaluating the Biological Efficacy of 2-Methoxyisonicotinic Acid Derivatives Against Established HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of novel 2-Methoxyisonicotinic acid derivatives. Rather than a direct comparison with a specific, novel compound for which public data is scarce, we present a detailed methodology for how such a comparison should be conducted. We will use a panel of well-characterized, clinically relevant Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors as standards: Roxadustat, Vadadustat, Daprodustat, and Molidustat. This approach ensures that researchers can generate robust, comparable data for their own novel derivatives.

Introduction: The Rationale for Targeting HIF Prolyl Hydroxylase

The cellular response to low oxygen levels (hypoxia) is primarily orchestrated by the transcription factor HIF. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent proteasomal degradation.[1][2] Inhibition of PHD enzymes prevents this degradation, causing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of a host of genes.[3][4] These genes are involved in critical processes such as erythropoiesis (via erythropoietin, EPO), iron metabolism, and angiogenesis.[5]

Small molecule inhibitors of PHDs, many of which are analogues of the enzyme's co-substrate 2-oxoglutarate, have emerged as a significant therapeutic class for treating anemia associated with chronic kidney disease (CKD).[5] The this compound scaffold represents a promising chemical starting point for the development of new PHD inhibitors. This guide outlines the essential in vitro and in vivo assays required to profile a novel derivative and benchmark its performance against established standards.

The Standards: A Comparative Overview

A critical step in evaluating a novel compound is to benchmark it against established drugs with known clinical and preclinical profiles. The following table summarizes the in vitro potency of four key HIF-PHD inhibitors against the three human PHD isoforms.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Vadadustat 15.3611.837.63
Daprodustat 3.522.25.5
Roxadustat -591-
Molidustat 480280450

Note: IC₅₀ values can vary depending on assay conditions. Data compiled from multiple sources.

Causality Behind the Data: The IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of a specific PHD isoform by 50%. A lower IC₅₀ indicates higher potency. The relative potency against the three isoforms (PHD1, PHD2, and PHD3) is a crucial aspect of a compound's profile. PHD2 is considered the primary regulator of HIF-α in normoxia, making it a key target for inducing an erythropoietic response.[1] The selectivity profile across the isoforms may influence the overall therapeutic effect and potential side effects. For instance, Daprodustat shows high potency against PHD1 and PHD3, with slightly lower potency against PHD2.[4] In contrast, Vadadustat demonstrates more balanced, low nanomolar inhibition across all three isoforms.[4]

Core Mechanism of Action: HIF-α Stabilization Pathway

The central mechanism for this class of drugs is the inhibition of PHD enzymes, which prevents the hydroxylation and subsequent degradation of HIF-α. This stabilization allows HIF-α to dimerize with HIF-β, enter the nucleus, and initiate the transcription of hypoxia-responsive genes.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition PHD Inhibition HIFa_normoxia HIF-1α VHL VHL Complex HIFa_normoxia->VHL Hydroxylation PHD_active PHD (Active) PHD_active->HIFa_normoxia O2 O₂ O2->PHD_active OG 2-OG OG->PHD_active Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation Inhibitor 2-Methoxyisonicotinic Acid Derivative PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited Inhibition HIFa_stable HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIFa_stable->HIF_complex HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE HRE HIF_complex->HRE Binds to Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription Reporter_Assay_Workflow start Day 1: Seed Cells (e.g., HEK293) transfect Day 2: Transfect with HRE-Luciferase & Control Plasmids start->transfect treat Day 3: Treat with Test Compound & Standards transfect->treat incubate Incubate (e.g., 16-24h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase & Renilla Activity lyse->measure analyze Day 4: Analyze Data (Normalize, Plot EC₅₀) measure->analyze end Results analyze->end

References

A Comparative Guide to 2-Methoxyisonicotinic Acid Derivatives and Related Scaffolds as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of pyridine carboxamide-based inhibitors targeting Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). While direct, systematic Structure-Activity Relationship (SAR) studies on 2-methoxyisonicotinic acid derivatives are not extensively detailed in peer-reviewed literature, patent filings confirm their relevance in this field. Therefore, this guide will analyze the SAR of a closely related and well-documented series of pyridine carboxamide inhibitors to establish foundational principles, and then compare this class to other prominent PHD inhibitor scaffolds in clinical development. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for anemia and ischemic diseases.

The Therapeutic Rationale: Stabilizing the Hypoxia-Inducible Factor

The cellular response to low oxygen (hypoxia) is primarily governed by the transcription factor HIF. HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normal oxygen conditions (normoxia), HIF-α is continuously hydroxylated on specific proline residues by a family of Fe(II) and 2-oxoglutarate (2-OG) dependent enzymes known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). This hydroxylation event is a signal for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.

In hypoxic conditions, the lack of molecular oxygen—a required co-substrate—inactivates the PHD enzymes. This prevents HIF-α hydroxylation, leading to its stabilization and accumulation. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) on DNA to activate the transcription of over 100 genes. These genes orchestrate adaptive responses including erythropoiesis (via erythropoietin, EPO), angiogenesis (via vascular endothelial growth factor, VEGF), and metabolic reprogramming.

Small molecule inhibitors of PHD enzymes mimic the hypoxic state by blocking HIF-α hydroxylation, leading to its stabilization and the activation of these therapeutic downstream pathways even in the presence of normal oxygen levels. This mechanism forms the basis of a novel oral therapy for anemia associated with chronic kidney disease.[1]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition HIFa_norm HIF-1α HIFa_OH Hydroxylated HIF-1α HIFa_norm->HIFa_OH Hydroxylation PHD PHD Enzymes PHD->HIFa_OH O2 O₂, 2-OG O2->PHD activates VHL VHL Complex HIFa_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome HIFa_hyp HIF-1α (stabilized) Nucleus Nucleus HIFa_hyp->Nucleus PHD_inhib PHD Enzymes Inhibitor PHD Inhibitor Inhibitor->PHD_inhib inhibits HRE HRE Binding & Gene Transcription (EPO, VEGF, etc.) Nucleus->HRE HIFb HIF-1β HIFb->Nucleus

Figure 1: HIF-1α Signaling Pathway under Normoxia vs. Hypoxia/PHD Inhibition.

Structure-Activity Relationship (SAR) of Pyridine Carboxamide PHD Inhibitors

Structure-guided design has identified pyridine carboxamides as a potent class of PHD inhibitors.[2] These compounds typically act as 2-OG mimetics, coordinating the active site Fe(II) ion and occupying the co-substrate binding pocket. While specific SAR data for this compound is limited, analysis of a closely related series of 5-substituted pyridine-2-carboxamides reveals key structural requirements for potent inhibition of PHD2 (EGLN1).[2]

A core scaffold involves a glycine amide of a pyridine carboxylic acid. The pyridine nitrogen and the amide carbonyl are crucial for chelating the active site iron, while the terminal carboxylate of the glycine moiety forms a key salt bridge with a conserved arginine residue (Arg383) in the active site.

Key SAR Observations:

  • Pyridine Ring Substitution: The pyridine ring serves as a scaffold for positioning the key interacting groups. Modifications at the 5-position of the pyridine ring have been explored to enhance potency. Attaching substituted aryl groups at this position can lead to significant gains in activity, likely through interactions with a hydrophobic region of the active site.[2] For example, introducing a pyrazole group at this position generates a potent series of inhibitors.

  • The Amide Linker: The glycine amide linker is critical. The carboxylate is essential for the interaction with Arg383. Esterification or removal of this group typically leads to a dramatic loss of activity.

  • The "Left-Hand Side" (LHS) Moiety: The group attached to the amide nitrogen can be varied significantly to modulate physicochemical properties and potency. Large, hydrophobic groups are often well-tolerated and can contribute to binding affinity.

Compound IDR (Substitution at Pyridine C5)PHD2 (EGLN1) IC50 (µM)
1 H> 50
2 4-Fluorophenyl1.8
3 3-Chlorophenyl0.9
4 3-Trifluoromethylphenyl0.4
5 1-(Carboxy)-pyrazol-4-yl0.04
Data synthesized from Warshakoon et al., 2006.[2] This table illustrates the general principles of SAR for this scaffold.

The data clearly indicates that unsubstituted pyridine carboxamides are inactive. Potency is substantially increased by adding an aryl substituent at the 5-position, with electron-withdrawing groups appearing favorable. A significant leap in potency is achieved by introducing a pyrazole carboxylic acid, which likely establishes additional interactions within the active site.

Comparison with Alternative PHD Inhibitor Scaffolds

The field of PHD inhibitors is populated by several distinct chemical scaffolds, many of which have progressed to clinical trials. Understanding their structural differences is key to appreciating the diverse approaches to inhibiting this enzyme class.

Scaffold ClassRepresentative CompoundCore StructureKey Features & Rationale
Pyridine Carboxamides (e.g., Vadadustat)Pyridine-GlycinamideActs as a 2-OG mimetic. The pyridine nitrogen, amide carbonyl, and glycine carboxylate form a tridentate chelation motif with the active site iron and interact with key residues.[3]
Isoquinoline Carboxamides Roxadustat (FG-4592)Isoquinoline-GlycinamideThe first-in-class approved PHD inhibitor. Similar mechanism to pyridine carboxamides, utilizing the isoquinoline nitrogen and amide groups for iron chelation.[3]
Hydroxypyrimidines MK-86174-Hydroxy-pyrimidine-5-carboxamideThe deprotonated 4-hydroxy group and the amide carbonyl chelate the iron. This scaffold is notable for not having the terminal carboxylic acid common to many other series, instead using the pyridine ring of the amide substituent to interact with the Arg383 channel.[4][5]
Triazolopyridines JTZ-951Triazolopyridine-GlycinamideA fused-ring system identified through pharmacophore analysis. The triazole and pyridine nitrogens, along with the amide carbonyl, are proposed to coordinate the iron. This scaffold can achieve high potency and favorable pharmacokinetic profiles.

Each of these scaffolds successfully presents a set of heteroatoms in the correct geometry to chelate the active site Fe(II) and displace the native 2-OG co-substrate. The choice of scaffold and its peripheral substitutions influences not only potency but also selectivity against other 2-OG dependent dioxygenases, as well as pharmacokinetic properties like oral bioavailability and half-life.

Key Experimental Methodologies

Validating the activity of novel this compound derivatives or related compounds requires a robust and multi-tiered assay cascade. The primary goals are to quantify direct enzyme inhibition and to confirm the mechanism of action in a cellular context.

In Vitro PHD2 Inhibition Assay (Mass Spectrometry-Based)

This assay directly measures the enzymatic activity of recombinant PHD2 by monitoring the conversion of the 2-OG co-substrate to succinate. It provides a direct measure of an inhibitor's potency (IC50).

Causality and Rationale: A direct enzyme inhibition assay is crucial to confirm that the compound's activity is due to interaction with the target protein, rather than off-target or cell-based effects. Using mass spectrometry to detect the product (succinate) or the consumption of a substrate (2-OG) is a label-free and highly sensitive method.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4), recombinant human PHD2 enzyme, a peptide substrate (e.g., a 20-amino acid fragment of HIF-1α), FeSO₄, L-ascorbic acid (as a reducing agent), and 2-oxoglutarate.

  • Compound Plating: Serially dilute the test compounds (e.g., in DMSO) and dispense them into a 96- or 384-well plate. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.

  • Enzyme/Substrate Incubation: Add the PHD2 enzyme, FeSO₄, ascorbic acid, and HIF-1α peptide to the wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2-OG to all wells.

  • Reaction Quenching: After a set time (e.g., 20 minutes), quench the reaction by adding a strong acid (e.g., formic acid) or a chelating agent like EDTA.

  • Sample Analysis: Analyze the samples using a high-throughput mass spectrometry system (e.g., RapidFire MS) to quantify the amount of succinate produced.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

MS_Assay_Workflow A 1. Plate Serial Dilution of Inhibitor B 2. Add PHD2 Enzyme, Fe(II), Ascorbate, HIF-1α Peptide A->B C 3. Pre-incubate (15 min) B->C D 4. Initiate with 2-Oxoglutarate C->D E 5. Incubate (20 min) D->E F 6. Quench Reaction E->F G 7. Analyze Succinate by Mass Spectrometry F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for a Mass Spectrometry-Based PHD2 Inhibition Assay.
Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay confirms that the inhibitor can penetrate the cell membrane and engage its target to produce the desired downstream effect: the stabilization of HIF-1α protein.

Causality and Rationale: HIF-1α has an extremely short half-life (<5 minutes) under normoxic conditions. All sample preparation steps must be performed rapidly and on ice, and lysis buffers must contain protease and phosphatase inhibitors to prevent artifactual degradation. This self-validating system ensures that any observed HIF-1α band is a direct result of the inhibitor's cellular activity.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HEK293, Hep3B) in appropriate media until they reach ~80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the PHD inhibitor for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or a known inhibitor like Roxadustat).

  • Cell Lysis (Critical Step):

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Immediately add ice-cold RIPA lysis buffer supplemented with a complete protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and keep on ice for 15-30 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The intensity of the HIF-1α band should increase with inhibitor concentration.

WB_Workflow A 1. Treat Cells with Inhibitor B 2. Wash with ice-cold PBS A->B C 3. Lyse on Ice with Inhibitor Cocktail B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE Electrophoresis D->E F 6. Transfer to PVDF Membrane E->F G 7. Immunoblot for HIF-1α & Loading Control F->G H 8. ECL Detection & Imaging G->H

References

comparing the chelating properties of 2-Methoxyisonicotinic acid with other ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Evaluating the Chelating Properties of 2-Methoxyisonicotinic Acid Against Standard Ligands

For researchers and drug development professionals, the identification and characterization of novel chelating agents are paramount for advancing therapeutic strategies, particularly in managing metal-related pathologies. This compound, a pyridine carboxylic acid derivative, presents a promising scaffold for metal coordination. Its structure, featuring a pyridine nitrogen and a carboxylic acid group, suggests potential as a bidentate chelator. However, a comprehensive evaluation of its binding affinity and selectivity is essential to understand its therapeutic potential.

This guide provides a robust experimental framework for comparing the chelating properties of this compound against well-established ligands: Deferiprone, Desferrioxamine (DFO), and Ethylenediaminetetraacetic acid (EDTA). We will delve into the theoretical underpinnings of chelation, provide detailed, self-validating experimental protocols, and offer a clear methodology for data analysis and comparison.

Part 1: Ligand Overview and Structural Hypotheses

A ligand's chelating ability is fundamentally dictated by its structure—specifically, the number and type of donor atoms and their spatial arrangement. Here, we compare our ligand of interest with established chelators of varying denticity and donor groups.

  • This compound: As a derivative of isonicotinic acid, this molecule is hypothesized to act as a bidentate (two-toothed) chelator.[1] Coordination with a metal ion is expected to occur via the pyridine ring nitrogen and one of the carboxylate oxygen atoms, forming a stable chelate ring. The methoxy group at the 2-position may influence the electronic properties and steric hindrance of the binding pocket.

  • Deferiprone (L1): A clinically used oral iron chelator, Deferiprone is also a bidentate ligand that coordinates to iron in a 3:1 ratio (three ligand molecules to one iron ion).[2][3] Its 3-hydroxy-4-pyridinone structure provides two oxygen donor atoms for chelation.[3]

  • Desferrioxamine (DFO): DFO is a bacterial siderophore and a powerful hexadentate (six-toothed) chelator used clinically for iron overload.[4] It possesses three hydroxamic acid groups that provide six oxygen donor atoms to wrap around and form a highly stable 1:1 complex with Fe(III).[4][5]

  • Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used hexadentate chelating agent with four carboxylate and two amine donor groups.[6] It forms very stable 1:1 complexes with a wide range of metal ions.[7][8]

Fig 1. Structures and denticity of the compared ligands.

Part 2: Experimental Framework for Comparative Evaluation

To objectively compare these ligands, a series of experiments must be conducted to determine their acid dissociation constants (pKa) and metal-ligand stability constants (log K). The stability constant is the equilibrium constant for the formation of the complex in solution and is a direct measure of the strength of the metal-ligand interaction.[2]

Experiment 1: Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is the gold standard for determining stability constants in solution.[5][9] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added. The change in pH upon complexation allows for the calculation of the stability constants.[5] The Irving-Rossotti method is a widely adopted technique for this purpose.[10]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The titration is performed under an inert atmosphere (e.g., nitrogen) to prevent the formation of metal hydroxides and oxidation of the metal ion.

  • Constant Ionic Strength: Maintaining a high and constant ionic strength (e.g., with 0.1 M KCl or NaNO₃) ensures that activity coefficients remain constant, so measured concentrations can be used in equilibrium calculations.[2]

  • CO₂-free Base: The titrant (e.g., NaOH) must be free of carbonate, as CO₂ can interfere with the pH measurements and complexation equilibria.

Step-by-Step Protocol (Irving-Rossotti Method):

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M).

    • Prepare a stock solution of the metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂) of known concentration (e.g., 0.002 M).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).

    • Prepare a standard solution of carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte to maintain ionic strength (e.g., 1.0 M KCl).

  • Titration Procedure: Calibrate the pH meter with standard buffers. Perform three separate titrations at a constant temperature (e.g., 25 °C):

    • Mixture A (Acid only): Strong acid + background electrolyte.

    • Mixture B (Acid + Ligand): Strong acid + ligand solution + background electrolyte.

    • Mixture C (Acid + Ligand + Metal): Strong acid + ligand solution + metal ion solution + background electrolyte.

  • Data Collection: Titrate each mixture with the standard NaOH solution, recording the pH after each addition of titrant.

  • Calculations:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This is used to determine the ligand's protonation constants (pKa).

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

    • Plot n̄ versus pL (where pL = -log[L]). The stepwise stability constants (K₁, K₂, etc.) can be determined from this formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.[5]

Fig 2. Workflow for determining stability constants via potentiometric titration.
Experiment 2: UV-Visible Spectrophotometry for Stoichiometry Determination

UV-Vis spectrophotometry is a rapid method to confirm complex formation and determine the stoichiometry of the metal-ligand complex.[11] When a ligand chelates a metal ion, the electronic environment of the metal and/or ligand changes, resulting in a shift in the UV-Vis absorption spectrum.

Step-by-Step Protocol (Job's Method of Continuous Variation):

  • Preparation: Prepare equimolar stock solutions of the metal ion and this compound.

  • Mixing: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand (from 0 to 1).

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex. This wavelength is identified by scanning a solution known to contain the complex against a blank of the free ligand.

  • Analysis: Plot the absorbance versus the mole fraction of the ligand. The plot will typically consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.[12] For example, an intersection at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

Part 3: Data Analysis and Comparative Benchmarking

The primary metric for comparing chelating agents is the stability constant (log K or log β, where β is the overall stability constant). A higher stability constant indicates a stronger metal-ligand bond and a more stable complex.[2]

The table below presents the known stability constants for the reference ligands with Fe(III), a biologically crucial metal ion prone to overload pathologies. The data for this compound are left as placeholders, to be filled in by the researcher upon completion of the experiments outlined above.

LigandDenticityStoichiometry (L:M)Log β for Fe(III)Reference
This compound Bidentate (Hypothesized)To be determinedTo be determined
Deferiprone (L1) Bidentate3:1~35[13]
Desferrioxamine (DFO) Hexadentate1:1~30.6[5]
EDTA Hexadentate1:1~25.1[8]

Interpreting the Data:

  • Direct Comparison: While DFO has a slightly lower log β value than the 3:1 Deferiprone complex, its hexadentate nature and 1:1 binding ratio make it a highly effective and specific iron chelator.[5][14]

  • The Chelate Effect: Polydentate ligands like DFO and EDTA form more stable complexes than monodentate or bidentate ligands with similar donor atoms. This is known as the chelate effect, an entropically favorable process.[2]

  • Hypothesis for this compound: As a bidentate ligand, it will likely form a complex with a 3:1 (L:M) stoichiometry with Fe(III), similar to Deferiprone. Its stability constant will depend on the basicity of its donor atoms and the steric effects of the methoxy group. Its efficacy will be compared to Deferiprone to assess if the structural modifications offer any advantage.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the evaluation of this compound as a novel chelating agent. By systematically applying the detailed protocols of potentiometric titration and UV-Vis spectrophotometry, researchers can generate the critical data needed to determine its stability constants and binding stoichiometry. Comparing this empirical data against established benchmarks for Deferiprone, Desferrioxamine, and EDTA will allow for an objective assessment of its potential as a therapeutic chelator. This structured approach ensures that new candidates are evaluated with the thoroughness required for advancement in medicinal chemistry and drug development.

References

A Researcher's Guide to 2-Methoxy-Substituted Pyridine Carboxylic Acid Derivatives: Bridging In Vitro Potency and In Vivo Efficacy as HIF-1α Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of oncology, the hypoxia-inducible factor-1α (HIF-1α) presents a compelling therapeutic target. Its role as a master regulator of tumor adaptation to low-oxygen environments makes it a critical node in cancer progression.[1][2] Within the diverse chemical space of HIF-1α inhibitors, 2-methoxy-substituted pyridine carboxylic acid derivatives have emerged as a promising scaffold. This guide provides an in-depth comparison of the in vitro and in vivo activity of this class of compounds, offering experimental insights and actionable protocols to empower your research. We will use the well-characterized inhibitor, BAY 87-2243, as a primary case study to illustrate key concepts, given its potent and selective inhibition of hypoxia-induced gene activation.[3][4]

The Rationale for Targeting HIF-1α: A Two-Pronged Assault on Tumor Survival

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded through a process involving prolyl hydroxylases (PHDs) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. However, in the hypoxic core of a solid tumor, PHD activity is diminished, leading to the stabilization and accumulation of HIF-1α. This stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a multitude of genes that promote tumor survival, angiogenesis, metabolic reprogramming, and metastasis.[2][5][6]

The therapeutic strategy underpinning the development of 2-methoxy-substituted pyridine carboxylic acid derivatives and other HIF-1α inhibitors is to disrupt this survival mechanism, thereby re-sensitizing tumors to conventional therapies and inhibiting their growth and spread.

HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nucleus HIF-1α_protein HIF-1α Protein PHDs Prolyl Hydroxylases (PHDs) + O2, Fe2+, 2-OG HIF-1α_protein->PHDs Hydroxylation Hydroxylated_HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated_HIF-1α VHL_complex VHL E3 Ligase Complex Hydroxylated_HIF-1α->VHL_complex Recognition Proteasomal_Degradation Proteasomal Degradation VHL_complex->Proteasomal_Degradation Ubiquitination Stable_HIF-1α Stable HIF-1α HIF-1β HIF-1β (ARNT) Stable_HIF-1α->HIF-1β Dimerization HIF-1_dimer HIF-1 Dimer HIF-1β->HIF-1_dimer HRE_genes Hypoxia Response Element (HRE) - VEGF - GLUT1 - CAIX HIF-1_dimer->HRE_genes Binds to DNA Nucleus Nucleus Tumor_Survival Tumor Survival Angiogenesis Metastasis HRE_genes->Tumor_Survival Gene Transcription 2-Methoxy_Inhibitor 2-Methoxy-Substituted Pyridine Carboxylic Acid Derivative (e.g., BAY 87-2243) 2-Methoxy_Inhibitor->Stable_HIF-1α Inhibits Accumulation HIF-1α_synthesis HIF-1α Synthesis HIF-1α_synthesis->HIF-1α_protein HIF-1α_synthesis->Stable_HIF-1α

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention for inhibitors.

Part 1: In Vitro Characterization - Gauging Potency and Mechanism

The initial evaluation of any potential therapeutic agent begins with a robust suite of in vitro assays. These cell-based and biochemical assays are designed to determine the compound's potency, selectivity, and mechanism of action at a molecular level.

Key In Vitro Assays for HIF-1α Inhibitors
  • HIF-1α Reporter Gene Assay: This is often the primary screening assay. Cancer cell lines (e.g., HCT116, H460) are engineered to express a reporter gene, such as luciferase or alkaline phosphatase, under the control of a hypoxia-responsive element (HRE). The potency of an inhibitor is determined by its ability to reduce the hypoxia-induced reporter signal, typically quantified as an IC50 value.[3][7]

  • Western Blot Analysis of HIF-1α Protein Levels: To confirm that the inhibition of the reporter gene is due to a reduction in HIF-1α, Western blotting is employed. Cells are exposed to hypoxic conditions with and without the inhibitor, and the levels of HIF-1α protein are visualized and quantified. A dose-dependent reduction in the HIF-1α protein band is a key indicator of on-target activity.[3]

  • Analysis of Downstream Target Gene Expression: The functional consequence of HIF-1α inhibition is a decrease in the expression of its target genes. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of genes like VEGF, GLUT1, and CA9 (Carbonic Anhydrase IX). A successful inhibitor will significantly reduce the hypoxia-induced upregulation of these transcripts.[3][8]

Data Presentation: In Vitro Activity of BAY 87-2243

The following table summarizes the in vitro activity of BAY 87-2243, a representative 2-methoxy-substituted pyridine derivative, in various assays.

Assay TypeCell LineEndpointIC50 ValueReference
HIF-1 Reporter Gene AssayHCT116-lucLuciferase Activity~0.7 nM[7]
Downstream Target Protein ExpressionHCT116CA9 Protein Levels~2 nM[7]
Mitochondrial Respiration-Oxygen Consumption~10 nM[7]
Cell Proliferation (Glucose Depletion)VariousCell ViabilityNanomolar range[3]

This data clearly demonstrates the high potency of BAY 87-2243 in cell-based assays, with activity in the low nanomolar range.

Part 2: In Vivo Evaluation - Translating Potency to Efficacy

While high in vitro potency is a prerequisite for a successful drug candidate, it does not always translate to in vivo efficacy. Animal models are indispensable for evaluating a compound's pharmacokinetic properties, tolerability, and anti-tumor activity in a complex biological system.

Key In Vivo Assays for HIF-1α Inhibitors
  • Xenograft Tumor Growth Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the animals are treated with the inhibitor, and tumor volume is monitored over time. The primary endpoint is typically tumor growth inhibition (TGI).[3][5]

  • Pharmacodynamic (PD) Marker Analysis: To confirm that the observed anti-tumor activity is due to the intended mechanism of action, tumors are often harvested at the end of the study for biomarker analysis. This can include Western blotting or immunohistochemistry (IHC) for HIF-1α and its downstream targets, providing a crucial link between drug exposure and target engagement.[3]

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Plasma and tumor concentrations of the drug are measured over time to establish its bioavailability and exposure at the target site.

Data Presentation: In Vivo Efficacy of BAY 87-2243

The anti-tumor efficacy of BAY 87-2243 has been demonstrated in preclinical xenograft models.

Animal ModelCell LineTreatment RegimenEndpointResultReference
Nude MiceH460 (NSCLC)0.5 - 4 mg/kg, oral, daily for 21 daysTumor Weight ReductionDose-dependent reduction in tumor weight[3][7]
Nude MiceH460 (NSCLC)4 mg/kg, oral, dailyHIF-1α Protein Levels in TumorSuppression of HIF-1α protein[3]
Nude MiceH460 (NSCLC)4 mg/kg, oral, dailyTarget Gene Expression in TumorReduction in CA9, ANGPTL4, EGLN3 mRNA[3]

These in vivo results corroborate the in vitro findings, showing that BAY 87-2243 effectively inhibits the HIF-1α pathway in a tumor setting, leading to significant anti-tumor activity.

InVitro_to_InVivo_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Reporter_Assay HIF-1α Reporter Assay (IC50 Determination) Western_Blot Western Blot (HIF-1α Protein Levels) qRT_PCR qRT-PCR (Downstream Gene Expression) PK_Studies Pharmacokinetics (ADME) qRT_PCR->PK_Studies Proceed if potent and on-target Xenograft_Model Xenograft Tumor Model (Efficacy) PD_Markers Pharmacodynamics (Target Engagement) Clinical_Candidate Clinical Candidate PD_Markers->Clinical_Candidate Proceed if efficacious and well-tolerated Lead_Compound 2-Methoxy-Substituted Pyridine Carboxylic Acid Derivative Lead_Compound->Reporter_Assay Potency

Caption: A streamlined workflow from in vitro assessment to in vivo validation for HIF-1α inhibitors.

Experimental Protocols

For the integrity and reproducibility of research, detailed methodologies are paramount. Below are foundational protocols for key assays.

Protocol 1: In Vitro HIF-1α Reporter Gene Assay (Luciferase)
  • Cell Seeding: Plate HCT116-luc cells (or other suitable reporter cell line) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., BAY 87-2243) in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Hypoxic Incubation: Place the plate in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2 at 37°C for 16-24 hours.

  • Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot the percentage of inhibition against the compound concentration. Calculate the IC50 value using a non-linear regression model.

Protocol 2: In Vivo Xenograft Tumor Growth Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 H460 human non-small cell lung cancer cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., BAY 87-2243 formulated for oral gavage) or vehicle control daily.

  • Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for Western blot or qRT-PCR analysis, and another portion fixed in formalin for immunohistochemistry to assess HIF-1α and downstream target levels.

Conclusion: A Path Forward in HIF-1α Targeted Therapy

The journey from a promising chemical scaffold to a viable clinical candidate is arduous, demanding a rigorous and logical progression from in vitro characterization to in vivo validation. For 2-methoxy-substituted pyridine carboxylic acid derivatives targeting HIF-1α, the data, exemplified by compounds like BAY 87-2243, is encouraging. The high in vitro potency in inhibiting the HIF-1α pathway translates into significant anti-tumor efficacy in preclinical in vivo models.

This guide provides a framework for researchers to systematically evaluate their own compounds within this chemical class. By understanding the causality behind experimental choices and adhering to self-validating protocols, the scientific community can continue to advance the development of novel cancer therapeutics that exploit the hypoxic tumor microenvironment.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a pivotal determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a molecule that is excessively stable might accumulate, increasing the risk of adverse effects.[1] For researchers working with novel scaffolds such as 2-methoxyisonicotinic acid derivatives, a thorough understanding of their metabolic fate is paramount.

This guide provides a comprehensive framework for assessing the metabolic stability of this compound derivatives. We will delve into the theoretical underpinnings of metabolic pathways, provide a detailed, field-proven protocol for in vitro assessment using liver microsomes, and present a comparative analysis of hypothetical derivatives to illustrate key structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic profiles of their lead compounds.

Understanding the Metabolic Landscape of this compound Derivatives

The metabolic fate of a drug is primarily governed by the action of drug-metabolizing enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role.[1] These enzymes, abundant in the liver, catalyze a variety of oxidative reactions. For pyridine-containing compounds like this compound derivatives, several metabolic pathways are plausible.

The pyridine ring itself can be a site of metabolism. Additionally, the methoxy group is susceptible to O-demethylation, a common metabolic transformation. The specific metabolic pathways and the rate at which they occur are heavily influenced by the nature and position of substituents on the isonicotinic acid scaffold.

Below is a generalized diagram illustrating the potential primary metabolic pathways for a generic this compound derivative.

2-Methoxyisonicotinic_Acid_Derivative 2-Methoxyisonicotinic_Acid_Derivative CYP-Mediated_Oxidation CYP-Mediated_Oxidation 2-Methoxyisonicotinic_Acid_Derivative->CYP-Mediated_Oxidation Hydroxylation Hydroxylation CYP-Mediated_Oxidation->Hydroxylation Ring or Substituent O-Demethylation O-Demethylation CYP-Mediated_Oxidation->O-Demethylation Methoxy Group Further_Metabolism Further_Metabolism Hydroxylation->Further_Metabolism O-Demethylation->Further_Metabolism Phase_II_Conjugation Phase_II_Conjugation Further_Metabolism->Phase_II_Conjugation Excretion Excretion Phase_II_Conjugation->Excretion

Caption: Potential metabolic pathways of this compound derivatives.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The liver microsomal stability assay is a robust and widely used in vitro method to evaluate the intrinsic clearance of a compound.[2] This assay provides a reliable prediction of a drug's metabolic fate in the early stages of discovery.

Principle

The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The reaction is initiated by the addition of a cofactor, NADPH. The concentration of the parent compound is monitored over time using LC-MS/MS to determine its rate of disappearance.

Materials and Equipment
  • Test Compounds: Stock solutions in a suitable organic solvent (e.g., DMSO).

  • Liver Microsomes: Pooled human liver microsomes (HLM) are recommended for predicting human metabolism.

  • Buffer: Potassium phosphate buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of NADPH.

  • Positive Control Compounds: Compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Internal Standard (IS): A structurally similar compound used for LC-MS/MS quantification.

  • Quenching Solution: Acetonitrile containing the internal standard.

  • Instrumentation: An LC-MS/MS system for sensitive and selective quantification.

Experimental Workflow

The following diagram outlines the key steps in the liver microsomal stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare_Test_Compound_Dilutions Prepare_Test_Compound_Dilutions Pre-incubate_Microsomes_and_Compound Pre-incubate Microsomes and Compound at 37°C Prepare_Test_Compound_Dilutions->Pre-incubate_Microsomes_and_Compound Prepare_Microsome_Suspension Prepare_Microsome_Suspension Prepare_Microsome_Suspension->Pre-incubate_Microsomes_and_Compound Prepare_NADPH_System Prepare_NADPH_System Initiate_Reaction Initiate Reaction with NADPH Prepare_NADPH_System->Initiate_Reaction Pre-incubate_Microsomes_and_Compound->Initiate_Reaction Incubate_at_37C Incubate at 37°C with Shaking Initiate_Reaction->Incubate_at_37C Aliquots_at_Timepoints Take Aliquots at Different Time Points Incubate_at_37C->Aliquots_at_Timepoints Quench_Reaction Quench Reaction with Acetonitrile + IS Aliquots_at_Timepoints->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis: Calculate t1/2 and CLint Analyze_Supernatant->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol
  • Preparation:

    • Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted test compounds, positive controls, and microsome suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquots to a plate containing the cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Comparative Analysis of this compound Derivatives: A Hypothetical Study

To illustrate the impact of structural modifications on metabolic stability, we present a hypothetical comparative analysis of four this compound derivatives. The data in the following table is illustrative and based on established SAR principles.

Compound IDStructureModificationPredicted Metabolic "Soft Spot"Hypothetical t½ (min)Hypothetical CLint (µL/min/mg)Predicted Metabolic Stability
Parent-01 This compoundUnsubstitutedPyridine ring, methoxy group2527.7Moderate
Deriv-02 5-Fluoro-2-methoxyisonicotinic acidFluorine at C5Methoxy group4515.4High
Deriv-03 2-methoxy-5-(trifluoromethyl)isonicotinic acidTrifluoromethyl at C5Methoxy group5512.6High
Deriv-04 2-methoxy-5-phenylisonicotinic acidPhenyl at C5Phenyl ring, methoxy group1546.2Low
Discussion of Hypothetical Results
  • Parent-01 (Unsubstituted): The parent this compound is predicted to have moderate metabolic stability. The unsubstituted pyridine ring and the methoxy group are both potential sites for CYP-mediated metabolism.

  • Deriv-02 (5-Fluoro): The introduction of a fluorine atom at the C5 position of the pyridine ring is a common strategy to block a potential site of metabolism. Fluorine is a small, electron-withdrawing atom that can sterically and electronically hinder CYP-mediated oxidation at that position. This "metabolic blocking" is predicted to increase the half-life and decrease the intrinsic clearance, leading to higher metabolic stability.

  • Deriv-03 (5-Trifluoromethyl): The trifluoromethyl group is a strong electron-withdrawing group. Its presence can deactivate the pyridine ring towards oxidative metabolism. This electronic effect is expected to significantly enhance metabolic stability, resulting in a longer half-life and lower intrinsic clearance compared to the parent compound.

  • Deriv-04 (5-Phenyl): The addition of a phenyl group introduces another potential site for metabolism. Phenyl rings are susceptible to hydroxylation by CYP enzymes. This additional metabolic pathway is predicted to decrease the overall metabolic stability of the molecule, leading to a shorter half-life and higher intrinsic clearance.

Conclusion and Future Directions

The assessment of metabolic stability is a critical step in the optimization of this compound derivatives as potential drug candidates. The in vitro liver microsomal stability assay provides a reliable and high-throughput method for this evaluation. The structure-activity relationships discussed in this guide highlight how strategic modifications to the chemical structure can significantly impact metabolic stability.

By understanding the potential metabolic liabilities of a lead compound, medicinal chemists can rationally design new derivatives with improved pharmacokinetic profiles. For instance, blocking sites of metabolism with groups like fluorine or deactivating the aromatic ring with electron-withdrawing groups can be effective strategies. Conversely, introducing metabolically labile groups can be a strategy for developing soft drugs that are readily cleared from the body.

The insights gained from these in vitro studies are invaluable for prioritizing compounds for further in vivo pharmacokinetic and efficacy studies, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed operational plan for the proper disposal of 2-methoxyisonicotinic acid, ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined here are synthesized from established safety protocols for acidic organic compounds and pyridine derivatives, providing a robust framework for managing this specific chemical waste.

Part 1: Hazard Assessment and Waste Identification

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. This compound (CAS No. 105596-63-2), a derivative of isonicotinic acid, must be treated as hazardous chemical waste.[1][2] This classification is based on its intrinsic properties and the known hazards of related chemical structures, such as pyridine and nicotinic acid derivatives.

The primary hazards associated with this compound and similar compounds include:

  • Serious Eye Irritation : The compound is classified as causing serious eye irritation.[3][4]

  • Skin Irritation : It is also known to cause skin irritation upon contact.[4]

  • Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[5]

Due to these hazards, any material contaminated with this compound—including the pure substance, solutions, reaction byproducts, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and used Personal Protective Equipment (PPE)—must be segregated and disposed of as hazardous waste.[1][6]

Data Presentation: Hazard and Personal Protective Equipment (PPE) Summary

The following table summarizes the key hazard information and the minimum required PPE for handling this compound waste.

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Nicotinic Acid Derivatives[6][7]
Primary Hazards Serious Eye Irritation, Skin IrritationThis compound, Isonicotinic Acid[3][4][5]
Engineering Controls Chemical Fume HoodGeneral Laboratory Practice[8][9]
Eye/Face Protection Chemical Safety Goggles or Face ShieldOSHA 29 CFR 1910.133[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)General Laboratory Practice[4][9]
Skin/Body Protection Fully-buttoned Lab CoatGeneral Laboratory Practice[8]

Part 2: Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of chemical waste is strictly regulated. In the United States, the primary law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11][12] RCRA establishes a "cradle-to-grave" system, meaning that the responsibility for hazardous waste lies with the generator—from its creation to its final, environmentally sound disposal.[12][13]

Compliance involves several key steps:

  • Identification : Correctly identifying whether a waste is hazardous.[11]

  • Quantification : Determining the amount of waste generated to establish your generator status (e.g., Large, Small, or Very Small Quantity Generator).[11][14]

  • Proper Management : Ensuring safe on-site handling, storage, and labeling.

  • Manifesting and Disposal : Using a licensed hazardous waste transporter and a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

Researchers must consult their institution's Environmental Health and Safety (EHS) office to ensure all local, state, and federal regulations are met.[1]

Part 3: Step-by-Step Disposal Protocols

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams.[1][8] this compound waste should be collected separately from bases, strong oxidizing agents, and other incompatible materials.[4][15]

Protocol 1: Solid Waste Disposal

This protocol applies to pure this compound, contaminated weigh paper, and other solid labware.

  • Container Selection : Choose a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Waste Collection : Carefully place all solid waste into the designated container. Avoid creating dust.[9] If dust is generated, ensure the procedure is performed within a chemical fume hood.

  • Labeling : Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound".[1]

    • The primary hazard(s): "Irritant".

    • The date waste was first added.[1]

  • Closure and Storage : Keep the container securely sealed when not in use. Store it in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[8]

Protocol 2: Liquid Waste (Aqueous & Organic Solutions)

This protocol applies to solutions containing dissolved this compound.

  • Segregation : Maintain separate waste streams for aqueous and non-halogenated organic solvent solutions. Do not mix these waste streams.

  • Container Selection : Use a dedicated, leak-proof, and clearly labeled hazardous liquid waste container (e.g., HDPE or glass bottle with a screw cap). Ensure the container is compatible with the solvent used.

  • Neutralization (Aqueous Solutions Only - EHS Approval Required) :

    • Causality : For purely aqueous solutions of this compound, neutralization can render the waste less corrosive. However, this process must be approved by your institution's EHS office, as it constitutes a form of waste treatment.

    • Procedure : Working in a fume hood and wearing appropriate PPE, slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution.[16] Monitor the pH with a meter or pH paper until it is within the neutral range (typically 6-8) specified by your EHS office.

    • Caution : This reaction will generate carbon dioxide gas; add the base slowly to prevent foaming and splashing.[16]

  • Collection : Carefully pour the liquid waste (neutralized aqueous or organic) into the appropriate, labeled hazardous waste container. Do not fill the container beyond 75% capacity to allow for vapor expansion.[17]

  • Labeling and Storage : Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the neutralized acid, with approximate percentages. Store as described for solid waste.

Protocol 3: Contaminated PPE and Labware Disposal
  • Collection : Place all disposables contaminated with this compound, such as gloves, bench paper, and pipette tips, into a dedicated hazardous waste bag or container.[1]

  • Labeling : Clearly label the container as "Hazardous Waste" with the chemical name.

  • Final Disposal : This container should be sealed and disposed of through your institution's EHS-approved hazardous waste stream.

Part 4: Emergency Procedures for Spills

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS office.[17]

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood is mandatory.[2]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[1]

  • Collect Absorbed Material : Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][15]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[1]

  • Dispose of Cleaning Materials : All materials used for cleanup, including contaminated absorbent, wipes, and PPE, must be collected and disposed of as hazardous waste.[1]

Part 5: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal Generate Generate 2-Methoxyisonicotinic Acid Waste Identify Identify Waste Type Generate->Identify Solid Solid Waste (Pure compound, contaminated items) Identify->Solid Solid Liquid Liquid Waste (Aqueous or organic solutions) Identify->Liquid Liquid PPE Contaminated PPE (Gloves, etc.) Identify->PPE PPE CollectSolid Collect in Labeled HDPE Container Solid->CollectSolid CollectLiquid Collect in Labeled Compatible Container Liquid->CollectLiquid CollectPPE Collect in Labeled Waste Bag/Bin PPE->CollectPPE Store Store in Designated Secure Accumulation Area CollectSolid->Store CollectLiquid->Store CollectPPE->Store FinalDisp Arrange Pickup by EHS or Licensed Contractor Store->FinalDisp

Caption: Decision workflow for handling this compound waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship. Always prioritize consulting your institution's specific guidelines and EHS professionals.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical reagents like 2-Methoxyisonicotinic acid demands a procedural mindset grounded in a deep understanding of the potential hazards and the rationale behind each safety measure. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and expertise.

Hazard Assessment: The "Why" Behind the Protocol

While comprehensive toxicological data for this compound may be limited, the Globally Harmonized System (GHS) classifications for the compound and its structural analogs provide a clear mandate for caution. The primary hazards identified are significant and direct, necessitating robust protective measures.[1]

  • H315: Causes skin irritation. [2][3] Contact can lead to inflammation, redness, itching, and pain.

  • H319: Causes serious eye irritation. [1][2][3] This is a critical risk, as splashes can result in severe eye damage.

  • H335: May cause respiratory irritation. [2][3] Inhalation of the powdered form can irritate the lungs and respiratory system.

These classifications are the foundation of our safety protocol. The potential for irritation to all primary routes of exposure (skin, eyes, respiratory tract) requires a multi-layered defense strategy.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety. These controls are designed to minimize exposure by removing the hazard at its source.

  • Ventilation: All handling of this compound, especially when in solid/powder form, must be conducted within a properly functioning chemical fume hood.[4][5][6] This is non-negotiable, as it captures dust and vapors, preventing inhalation.

  • Emergency Facilities: An eyewash station and a safety shower must be located within a 10-second travel distance from the workstation.[5][7][8] All personnel must be trained on their location and operation before beginning work.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed.

Eye and Face Protection

Given the severe eye irritation hazard, this is a critical control point.

  • Mandatory Equipment: Tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][9]

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or airborne powder.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes of a solution), a face shield should be worn in addition to safety goggles.[10]

Skin and Body Protection
    • Protocol:

      • Always consult the glove manufacturer's compatibility chart for resistance to pyridine carboxylic acids or similar organic acids.

      • Wear two pairs of gloves (double-gloving) when handling the concentrated solid.

      • Inspect gloves for any signs of degradation or puncture before use.

      • Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands.

      • Wash hands thoroughly with soap and water after removing gloves.[2][5]

  • Protective Clothing: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect against incidental contact.[5][10] For procedures with a higher risk of spills, consider chemically resistant aprons or coveralls.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. However, respiratory protection may be necessary in specific situations.

  • When Required: A respirator is necessary if you are working outside of a fume hood (not recommended), if there is a failure in ventilation, or during a large spill clean-up.[5]

  • Type of Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) or an organic vapor/acid gas cartridge is recommended.[9]

  • Causality: This ensures protection against both the solid particulate form and any potential vapors.

  • Regulatory Compliance: Use of respirators requires enrollment in a respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA.[5]

Summary of PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Safety Goggles & Face ShieldDouble-gloved (chemically compatible)Lab CoatRequired if not in a fume hood (NIOSH/EN approved)
Preparing Solutions Chemical Safety GogglesChemically compatible glovesLab CoatNot required if in a fume hood
Handling Dilute Solutions Chemical Safety GogglesChemically compatible glovesLab CoatNot required
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty, chemically resistant glovesChemical Apron/CoverallRequired (NIOSH/EN approved with appropriate cartridge)

Procedural Workflow for Safe Handling

A systematic workflow ensures that safety measures are integrated into the entire process, from preparation to completion. The following diagram illustrates the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Confirm Eyewash/Shower Accessibility A->B C Gather & Inspect All Required PPE B->C D Prepare All Necessary Labware & Reagents C->D E Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves D->E Enter Active Phase F Handle this compound (Weighing, Dissolving, etc.) E->F G Segregate Chemical Waste into Labeled, Closed Containers F->G Complete Chemical Work H Decontaminate Work Surfaces G->H I Doff PPE: 1. Outer Gloves (if double-gloved) 2. Lab Coat 3. Goggles/Face Shield 4. Inner Gloves H->I J Wash Hands Thoroughly I->J

Caption: A procedural workflow for the safe handling of this compound.

Emergency and Disposal Plans

Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][6]

Spill Response For small spills within a fume hood, use an inert absorbent material, sweep up, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[11]

Waste Disposal All waste containing this compound must be treated as hazardous.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.[11]

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[2][12]

By adhering to these detailed protocols, you not only ensure your personal safety but also uphold the integrity and quality of your scientific work. This guide serves as a foundational resource, but it is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before use and to follow all institutional safety policies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxyisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.